1-(Piperidin-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCASFSAKVJTSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309013 | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-90-7 | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 934-90-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpiperidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 1-(Piperidin-1-yl)propan-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-1-yl)propan-2-ol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable β-amino alcohol intermediate in pharmaceutical and chemical research. The document details the predominant synthetic methodology—the nucleophilic ring-opening of propylene oxide with piperidine—elucidating the underlying reaction mechanism and regioselectivity. A detailed, field-tested experimental protocol is provided, covering the reaction setup, work-up, and purification by vacuum distillation. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with expected spectral data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key chemical building block.
Introduction: Significance and Physicochemical Properties
This compound is a heterocyclic compound featuring a saturated six-membered piperidine ring N-substituted with a 2-hydroxypropyl group. Its molecular structure, containing both a nucleophilic tertiary amine and a secondary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] The β-amino alcohol functionality is also a key pharmacophore in various drug classes.
A reliable and well-characterized supply of this compound is therefore critical for research and development. This guide provides the necessary expertise to synthesize and validate this compound with high purity.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [2] |
| CAS Number | 934-90-7[3] |
| Appearance | Colorless to pale yellow liquid (typical) |
Synthetic Strategy: Epoxide Ring-Opening
The most direct and industrially scalable method for preparing this compound is the nucleophilic ring-opening of an epoxide, propylene oxide, with piperidine. This reaction is a classic example of the synthesis of β-amino alcohols.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a nucleophilic attack (SN2 mechanism) by the lone pair of electrons on the piperidine nitrogen atom onto one of the carbon atoms of the epoxide ring. The strained three-membered ring readily opens to relieve this ring strain.
-
Nucleophile: Piperidine
-
Electrophile: Propylene oxide
A critical aspect of this synthesis is regioselectivity . Propylene oxide is an asymmetrical epoxide. The nucleophilic attack can, in principle, occur at either C1 (the less substituted carbon) or C2 (the more substituted carbon).
-
Attack at C1 (Path A): Leads to the desired product, This compound .
-
Attack at C2 (Path B): Leads to the isomeric byproduct, 2-(Piperidin-1-yl)propan-1-ol .[4]
Under neutral or basic/aprotic conditions, the reaction is governed primarily by sterics. The nucleophile (piperidine) preferentially attacks the less sterically hindered carbon atom (C1), making This compound the major product .[5][6] The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the oxygen of the epoxide, making it a better leaving group, and also protonates the resulting alkoxide to yield the final alcohol product.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
-
Piperidine (C₅H₁₁N)
-
Propylene oxide (C₃H₆O)
-
Methanol (CH₃OH), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, dissolve piperidine (85.15 g, 1.0 mol) in 150 mL of anhydrous methanol.
-
Initial Cooling: Cool the solution in an ice-water bath to 0-5 °C with gentle stirring.
-
Reactant Addition: Add propylene oxide (58.08 g, 1.0 mol) to the addition funnel. Add the propylene oxide dropwise to the stirred piperidine solution over a period of 60-90 minutes. Causality: This slow, cooled addition is crucial to control the initial exothermic reaction and prevent overheating or loss of the volatile propylene oxide (boiling point: 34 °C).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.
-
Completion: Following the 12-hour stir, heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4 hours to ensure the reaction goes to completion.
-
Solvent Removal: Cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Drying: Dry the resulting crude oil over anhydrous magnesium sulfate, swirl, and let it stand for 20 minutes.
-
Purification: Filter off the magnesium sulfate. Purify the crude liquid by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil. Causality: Vacuum distillation is the preferred method for purifying liquids with relatively high boiling points to prevent thermal decomposition that might occur at atmospheric pressure.[7]
Characterization and Spectroscopic Analysis
Structural confirmation and purity assessment are achieved through a combination of spectroscopic methods.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments.
-
δ ~3.8-4.0 ppm (m, 1H): Corresponds to the proton on the carbon bearing the hydroxyl group (-CH-OH).
-
δ ~2.2-2.6 ppm (m, 6H): A complex multiplet region corresponding to the two methylene protons adjacent to the nitrogen in the propanol chain (-N-CH₂-) and the four equatorial/axial protons on the carbons adjacent to the nitrogen within the piperidine ring.
-
δ ~1.4-1.7 ppm (m, 6H): Multiplets from the remaining six protons of the piperidine ring (β and γ positions).
-
δ ~1.1 ppm (d, 3H): A doublet for the terminal methyl group (-CH₃), split by the adjacent CH proton.
-
The hydroxyl proton (-OH) may appear as a broad singlet anywhere from δ 2.0-5.0 ppm, and its integration can be variable due to exchange.
-
-
¹³C NMR: The carbon NMR spectrum shows a unique signal for each carbon atom.
-
δ ~66-68 ppm: Carbon attached to the hydroxyl group (-CH-OH).
-
δ ~62-64 ppm: Methylene carbon between the piperidine nitrogen and the chiral center (-N-CH₂-).
-
δ ~54-56 ppm: Carbons adjacent to the nitrogen in the piperidine ring.
-
δ ~26-28 ppm: β-carbons of the piperidine ring.
-
δ ~24-25 ppm: γ-carbon of the piperidine ring.
-
δ ~20-22 ppm: Terminal methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[8]
-
~2930 & 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.
-
~1100 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
-
~1150 cm⁻¹ (medium): C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information from fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 143 , corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 128: Loss of a methyl group ([M-15]⁺).
-
m/z = 98: Alpha-cleavage resulting in the loss of the hydroxypropyl side chain, leaving a piperidinyl-methylene fragment.
-
m/z = 45: Fragment corresponding to [CH(OH)CH₃]⁺.
-
Summary of Characterization Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~3.9 (m, 1H), ~2.4 (m, 6H), ~1.5 (m, 6H), ~1.1 (d, 3H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~67, ~63, ~55, ~27, ~24, ~21 |
| IR | Wavenumbers (cm⁻¹) | ~3400 (O-H), ~2930 (C-H), ~1100 (C-O) |
| MS | m/z | 143 (M⁺), 128, 98 |
Safety, Handling, and Storage
-
Safety: this compound should be handled with care. It is an amine and may be corrosive or irritating to the skin and eyes. All starting materials are hazardous. Piperidine is toxic and flammable. Propylene oxide is a highly flammable, volatile, and carcinogenic substance.[9]
-
Handling: Work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide establishes a robust and reliable framework for the synthesis and characterization of this compound. The outlined protocol, based on the regioselective ring-opening of propylene oxide, provides a high-yield pathway to this important chemical intermediate. The detailed spectroscopic data serves as a benchmark for quality control, ensuring the identity and purity of the final product. By integrating mechanistic understanding with practical experimental guidance, this document serves as an essential resource for scientists leveraging this versatile building block in their research and development endeavors.
References
-
Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. Available at: [Link]
-
Yadav, G. D., & Mistry, C. K. (2014). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Journal of Molecular Catalysis B: Enzymatic, 107, 139-146. Available at: [Link]
-
ResearchGate (n.d.). Ring-opening reaction of propylene oxide with piperidine. Scientific diagram. Available at: [Link]
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Pandey, D., & Yadav, G. D. (2019). Reaction mechanisms of Epoxide ring opening with propylene oxide. ResearchGate. Available at: [Link]
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PubChem (n.d.). Piperidine-1-propanol. National Center for Biotechnology Information. Available at: [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
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NIST (n.d.). piperidine-1-propanol. NIST Chemistry WebBook. Available at: [Link]
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PubChem (n.d.). 1-(1-Piperidinyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
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PubChem (n.d.). Piperazin-1-ylpropanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
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Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Babeş-Bolyai Chemia. Available at: [Link]
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D'yachenko, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Available at: [Link]
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ResearchGate (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Scientific diagram. Available at: [Link]
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DTIC (1991). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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Organic Syntheses (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Available at: [Link]
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Chemical properties of 1-(Piperidin-1-yl)propan-2-ol
An In-depth Technical Guide to the Chemical Properties of 1-(Piperidin-1-yl)propan-2-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: A Structural Overview and Rationale
This compound is a bifunctional organic molecule featuring a saturated piperidine heterocycle linked to a propanol chain. As a substituted amino alcohol, its chemical behavior is dictated by the interplay between its tertiary amine and secondary alcohol functional groups. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to impart desirable pharmacokinetic properties.[1][2] The secondary alcohol group provides a site for hydrogen bonding and further chemical modification. This guide offers a comprehensive exploration of the synthesis, structural characterization, and chemical reactivity of this compound, providing a foundational resource for its application in research and development.
Section 1: Molecular Structure and Physicochemical Properties
The unique arrangement of the tertiary amine and the secondary alcohol within the same molecule defines its physical and chemical characteristics. The nitrogen atom's lone pair of electrons confers basicity, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Key Structural Features
The molecule consists of a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, attached via that nitrogen to a three-carbon chain with a hydroxyl group on the second carbon (C2). This structure, identified by CAS Number 934-90-7 , is distinct from its isomers such as 3-(piperidin-1-yl)propan-1-ol (a primary alcohol) and 2-(piperidin-1-yl)propan-1-ol.[3][4][5]
Caption: Molecular structure and key functional groups.
Physicochemical Data Summary
The physical properties of this compound are essential for its handling, storage, and use in synthetic protocols. The following table summarizes key data compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 934-90-7 | [3] |
| Molecular Formula | C₈H₁₇NO | [6] |
| Molecular Weight | 143.23 g/mol | [5][6] |
| Boiling Point | ~199.6 °C at 760 mmHg (Predicted) | [7] |
| Density | ~0.862 g/cm³ (Predicted for related isomers) | [8] |
| Appearance | Colorless to pale yellow liquid (Expected) | [9] |
| Solubility | Soluble in water and common organic solvents | Inferred from structure |
Section 2: Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical intermediate.
Synthetic Pathway: Nucleophilic Ring-Opening
A robust and common method for synthesizing 1-(substituted-amino)propan-2-ols is the nucleophilic ring-opening of propylene oxide with a corresponding secondary amine.
Causality of the Reaction: Piperidine acts as a potent nucleophile, attacking one of the carbon atoms of the propylene oxide (epoxide) ring. In neutral or basic conditions, this Sₙ2 attack preferentially occurs at the less sterically hindered carbon (C1), leading to the desired this compound regioisomer. The reaction is typically driven to completion by heating.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol provides a self-validating methodology for the synthesis of the title compound.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Charge Reactants: Charge the flask with piperidine (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Epoxide: Add propylene oxide (1.1 eq) dropwise to the stirred solution via the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for 4-6 hours to ensure complete consumption of the starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Reactivity Profile
The molecule's reactivity is governed by its two functional groups.
Caption: Key reactivity pathways for this compound.
-
Reactions of the Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 1-(piperidin-1-yl)propan-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or carboxylic anhydrides.
-
Reactions of the Tertiary Amine: The nitrogen atom is basic and will readily react with acids to form the corresponding ammonium (piperidinium) salt. This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds in drug development.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following data are based on expected values derived from the known effects of the functional groups present.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[6]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the piperidine ring, typically in the δ 1.4-2.8 ppm range. The protons on the propanol chain (-CH₂-CH(OH)-CH₃) will appear as coupled multiplets. The methyl (CH₃) group will be a doublet, coupled to the adjacent CH proton. The hydroxyl (-OH) proton will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[10]
-
¹³C NMR (Carbon-13 NMR): The spectrum will display unique signals for each of the eight carbon atoms in the molecule, confirming the molecular structure. The carbon bearing the hydroxyl group (C2 of the propanol chain) is expected to resonate in the δ 60-70 ppm range.[11]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12]
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[13][14]
-
C-H Stretch: Sharp peaks corresponding to sp³ C-H stretching vibrations from the piperidine and propanol alkyl groups will appear in the 2850-3000 cm⁻¹ region.[14]
-
C-O Stretch: A strong absorption band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.[13]
-
Fingerprint Region: The region from 400-1500 cm⁻¹ will contain a complex pattern of C-C and C-N stretching and bending vibrations unique to the molecule.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 143.[6]
-
Fragmentation Pattern: A characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion. The base peak is often observed at m/z 98, corresponding to the loss of the CH(OH)CH₃ fragment. Another significant fragment could appear at m/z 45 from cleavage between C1 and C2 of the side chain.[15]
Section 4: Safety, Handling, and Storage
Proper handling is crucial due to the potential hazards associated with piperidine derivatives.
-
Hazards: Compounds of this class are often flammable, corrosive, and can be toxic if inhaled, ingested, or absorbed through the skin.[16] Vapors may form explosive mixtures with air.[8]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16] Use non-sparking tools and take precautionary measures against static discharge.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8][18]
References
-
Maharramov, A. M., Khalilov, A. N., Gurbanov, A. V., Allahverdiyev, M. A., & Ng, S. W. (n.d.). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1739. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem. [Link]
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Chemsrc. (2025). 1-Piperidinepropanol | CAS#:104-58-5. Chemsrc. [Link]
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Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Fisher Scientific. [Link]
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American Elements. (n.d.). 1-(pyrrolidin-1-yl)propan-2-ol. American Elements. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Piperidin-1-yl)propan-1-ol. PubChem. [Link]
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Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]
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Al-Ghamdi, M. A., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]
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Razi, N. F., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]
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ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]
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Synthonix. (n.d.). 3-(Piperidin-1-yl)propan-1-ol. Synthonix. [Link]
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Chemical Suppliers. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Chemical Suppliers. [Link]
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Royal Society of Chemistry. (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-1-yl)propan-2-ol
This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(Piperidin-1-yl)propan-2-ol. As a molecule combining a tertiary amine and a secondary alcohol, its characterization is fundamental for researchers in medicinal chemistry and drug development, where the piperidine scaffold is a ubiquitous structural motif.[1] This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established scientific principles.
Molecular Structure and Analytical Overview
This compound (CAS 934-90-7) possesses a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol .[2] The structure features a saturated piperidine ring N-substituted with a propan-2-ol chain. This unique combination of functional groups dictates its chemical properties and provides distinct signatures in various spectroscopic analyses. Understanding these signatures is paramount for confirming its identity, assessing purity, and elucidating its role in chemical reactions.
For clarity in the subsequent discussion, the carbon and proton positions are numbered as shown in the diagram below.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 220-250 ppm) and a longer relaxation delay (2-5 seconds) are necessary.[4] A greater number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) using standard NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| OH | 1.5 - 3.5 (variable) | Broad Singlet | 1H | The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. The proton exchange often leads to a broad singlet. |
| H-2 | 3.8 - 4.0 | Multiplet | 1H | This methine proton is deshielded by the adjacent electronegative hydroxyl group. It is coupled to protons on C1 and C3. |
| H-2', H-6' (axial & eq.) | 2.4 - 2.6 | Multiplet | 4H | Protons on carbons adjacent to the nitrogen are deshielded. The piperidine ring undergoes chair-chair interconversion, often leading to complex or broadened multiplets for the axial and equatorial protons. |
| H-1 | 2.2 - 2.4 | Multiplet | 2H | These methylene protons are adjacent to both the nitrogen atom and the chiral center (C2), making them diastereotopic and chemically non-equivalent, resulting in a complex splitting pattern (often appearing as two separate multiplets or a doublet of doublets). |
| H-3', H-4', H-5' | 1.4 - 1.7 | Multiplet | 6H | These methylene protons are part of the piperidine ring and are furthest from the electron-withdrawing nitrogen, thus appearing in the typical aliphatic region.[5] |
| H-3 | 1.1 - 1.2 | Doublet | 3H | This methyl group is coupled to the single proton on C2, resulting in a doublet. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 65 - 70 | The carbon atom bonded to the hydroxyl group is significantly deshielded, appearing in the typical range for secondary alcohols.[6] |
| C-1 | 62 - 66 | This carbon is alpha to the nitrogen atom, causing a significant downfield shift. |
| C-2', C-6' | 54 - 58 | These carbons are alpha to the nitrogen within the piperidine ring and are deshielded.[7] |
| C-4' | 26 - 28 | The gamma-carbon relative to the nitrogen in the piperidine ring. |
| C-3', C-5' | 24 - 26 | The beta-carbons relative to the nitrogen in the piperidine ring. |
| C-3 | 20 - 23 | The methyl carbon, being a simple alkyl group, appears in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
IR Spectral Interpretation
The IR spectrum of this compound is dominated by features characteristic of a secondary alcohol and an aliphatic tertiary amine.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Interpretation |
| 3400 - 3300 | O-H stretch | Strong, Broad | This is the most diagnostic peak for an alcohol and is broad due to intermolecular hydrogen bonding.[8] |
| 2960 - 2850 | C-H stretch (sp³) | Strong, Sharp | Represents the C-H stretching vibrations of the methyl, methylene, and methine groups in the molecule. |
| ~2800 | Bohlmann Bands | Medium, Sharp | Often visible in the C-H stretching region for tertiary amines with anti-periplanar protons to the nitrogen lone pair, though may be obscured. |
| 1470 - 1440 | C-H bend | Medium | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1100 | C-O stretch | Strong, Sharp | The position is characteristic of a secondary alcohol. |
| 1250 - 1020 | C-N stretch | Medium-Weak | Characteristic of the C-N stretching in aliphatic amines.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual fingerprint that is invaluable for structural confirmation.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure the compound elutes as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion ([M]⁺•).
-
Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
MS Spectral Interpretation and Fragmentation
The molecular weight of C₈H₁₇NO is 143.23. The presence of a single nitrogen atom dictates that the nominal molecular ion peak will appear at an odd m/z value, consistent with the Nitrogen Rule .
-
Molecular Ion ([M]⁺•): m/z = 143. This peak may be weak or absent in alcohols due to rapid fragmentation.
The primary fragmentation pathways are driven by the stabilization of the resulting charge, typically through cleavage adjacent to the heteroatoms (nitrogen and oxygen), a process known as α-cleavage .
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1H NMR spectrum analysis of 1-(Piperidin-1-yl)propan-2-ol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Piperidin-1-yl)propan-2-ol
Authored by: A Senior Application Scientist
Foreword: The Imperative of Structural Clarity in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for determining the precise three-dimensional architecture of organic molecules in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a molecule that, while structurally straightforward, presents subtle and instructive stereochemical features. The presence of a chiral center renders adjacent methylene protons diastereotopic, a phenomenon that is critical to recognize and interpret correctly. This document is intended for researchers, scientists, and drug development professionals, offering not just a spectral interpretation, but a deeper understanding of the causal relationships between molecular structure and NMR observables.
The Molecular Subject: this compound
This compound is a chiral amino alcohol. Its structure comprises a saturated six-membered piperidine ring N-substituted with a 2-hydroxypropyl group. The key structural features influencing its ¹H NMR spectrum are:
-
A Piperidine Ring: A saturated heterocycle with protons in three distinct environments (α, β, and γ to the nitrogen).
-
A Propan-2-ol Chain: Containing a methyl group, a methine proton, and a methylene group.
-
A Stereocenter: The carbon bearing the hydroxyl group (C2) is chiral, which has significant consequences for the NMR spectrum.
-
An Amine and an Alcohol: The nitrogen and oxygen heteroatoms influence the chemical shifts of nearby protons.
The accurate assignment of every proton signal is paramount for confirming the molecule's identity and purity.
Caption: Structure of this compound with proton labeling.
Core Principles: Understanding the Origins of NMR Signals
A ¹H NMR spectrum provides four key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a proton. Electronegative atoms like N and O "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[1]
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The shape of a signal (e.g., singlet, doublet, triplet), which arises from spin-spin coupling with neighboring protons. The n+1 rule is a useful first-order approximation, where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the lines of a split signal (in Hz), which provides information about the dihedral angle between coupled protons.
The Critical Concept of Diastereotopicity
In achiral molecules, the two protons of a CH₂ group are typically chemically equivalent (homotopic or enantiotopic) and produce a single NMR signal.[2] However, in a chiral molecule like this compound, the presence of the stereocenter at C8 renders the local environment asymmetric.
Consequently, the two protons of the adjacent methylene group (H7a/H7b) are diastereotopic .[3][4] Replacing H7a with another group (e.g., deuterium) would create a diastereomer relative to replacing H7b. Diastereomers have different physical properties, and thus, diastereotopic protons are in distinct chemical environments and will have different chemical shifts.[2] This principle is fundamental to correctly interpreting the spectrum of this molecule.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on established chemical shift values and coupling principles, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is presented below. The presence of the chiral center at C8 introduces non-equivalence for the protons on the adjacent C7 methylene group.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Label | # of Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment & Rationale |
| H9 | 3H | ~1.15 | Doublet (d) | ~6.3 Hz | Methyl group (CH₃) on the chiral center, split by the single H8 proton. |
| Hγ | 2H | ~1.55 | Multiplet (m) | - | Central CH₂ of the piperidine ring, furthest from the nitrogen. |
| Hβ | 4H | ~1.65 | Multiplet (m) | - | β-CH₂ protons of the piperidine ring. |
| H7a/H7b | 2H | ~2.2 - 2.5 | Multiplet (m) | - | Diastereotopic CH₂ protons adjacent to the chiral center. They will appear as a complex multiplet, likely an AB quartet further split by H8. |
| Hα | 4H | ~2.5 - 2.7 | Multiplet (m) | - | α-CH₂ protons of the piperidine ring, adjacent to the nitrogen. |
| OH | 1H | Variable (Broad s) | Broad Singlet | - | Hydroxyl proton. Its chemical shift is concentration and temperature-dependent and it often does not couple due to rapid exchange.[5][6] |
| H8 | 1H | ~3.85 | Multiplet (m) | ~6.3 Hz | Methine proton (CH) on the chiral center, deshielded by the adjacent oxygen. It is split by the three H9 protons and the two H7 protons. |
Detailed Signal Interpretation
-
The Upfield Region (1.0 - 2.0 ppm):
-
H9 (CH₃): The most upfield signal will be a clean doublet around 1.15 ppm, integrating to 3 protons. This is characteristic of a methyl group adjacent to a single proton.[5][7]
-
Hγ and Hβ (Piperidine): The signals for the 6 protons on the β and γ carbons of the piperidine ring will overlap in the 1.5-1.7 ppm range, appearing as a broad, complex multiplet.[8]
-
-
The Midfield Region (2.0 - 3.0 ppm):
-
H7a/H7b (Diastereotopic CH₂): This is the most complex and informative signal. Due to their non-equivalence, H7a and H7b will have different chemical shifts. They couple to each other (geminal coupling) and to the H8 proton (vicinal coupling), resulting in a complex multiplet, often an AB quartet of doublets (ABqd).
-
Hα (Piperidine): The four protons alpha to the nitrogen will be deshielded and appear as a multiplet around 2.5-2.7 ppm.[8]
-
-
The Downfield Region (>3.0 ppm):
-
H8 (CH-OH): This single proton is significantly deshielded by the directly attached oxygen atom, placing its signal around 3.85 ppm. It will be split by the H9 methyl group (quartet) and the H7 methylene protons (triplet), resulting in a complex multiplet.
-
OH Proton: The hydroxyl proton signal is often a broad singlet and its position can vary widely depending on solvent, concentration, and temperature. A D₂O shake experiment can confirm its assignment; the peak will disappear after adding D₂O.[6]
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. A robust, self-validating protocol is essential.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified compound.[9][10][11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[11] CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10][12]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.[10]
-
Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.
-
Acquire the ¹H NMR spectrum. For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.[9]
-
Integrate the signals and measure coupling constants.
-
Advanced Analysis: Confirmation with 2D NMR Spectroscopy
While 1D ¹H NMR provides a wealth of information, complex overlapping signals can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide definitive correlations and serve as a powerful validation tool.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled to each other.[13][14][15] Cross-peaks appear in the 2D spectrum between the signals of coupled protons.
Expected COSY Correlations:
-
A strong cross-peak between H8 and H9 .
-
Cross-peaks between H8 and the diastereotopic H7a/H7b protons.
-
Correlations between the piperidine protons: Hα with Hβ , and Hβ with Hγ .
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[13][14][16] This is invaluable for confirming which protons are attached to which carbons in the molecular skeleton.
Caption: Logical relationship of 1D and 2D NMR in structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals not only the basic connectivity of the molecule but also its stereochemical nuances. The key diagnostic feature is the complex multiplet arising from the diastereotopic methylene protons adjacent to the chiral center. By combining a predictive approach based on fundamental principles with confirmatory 2D NMR techniques and a rigorous experimental protocol, researchers can achieve an unambiguous and trustworthy structural assignment, ensuring the integrity of their chemical research and development efforts.
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-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]
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2D NMR Spectroscopy. (n.d.). Slideshare. [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]
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Interpreting the H-1 NMR spectrum of propan-2-ol. (n.d.). Doc Brown's Chemistry. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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From 1H NMR, we get: Chemical shift data (δ). (n.d.). University of Wisconsin-Madison. [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
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1H NMR: Topicity & Equivalence. (2020). YouTube. [Link]
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Homotopic, Enantiotopic, Diastereotopic. (2012). Master Organic Chemistry. [Link]
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Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Piperidin-1-yl)propan-2-ol
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹³C NMR spectrum of 1-(Piperidin-1-yl)propan-2-ol, a molecule incorporating both a saturated piperidine heterocycle and a secondary alcohol functional group. As direct experimental data for this specific compound is not ubiquitously published, this document leverages foundational NMR principles and comparative analysis with structurally related compounds to present a robust, predicted ¹³C NMR spectrum. Each resonance is meticulously assigned and rationalized, providing researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the spectral features of this and similar N-substituted amino alcohols.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the fields of chemical synthesis, natural product isolation, and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Among the suite of available analytical tools, ¹³C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides a signal for each chemically non-equivalent carbon atom, revealing information about its hybridization, connectivity, and electronic environment.[2]
The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of ¹³C NMR interpretation. It is highly sensitive to factors such as the electronegativity of adjacent atoms, steric effects, and bond hybridization. This sensitivity allows for the differentiation of subtle structural isomers and provides critical data for confirming the identity and purity of a synthesized compound. This guide will deconstruct the predicted ¹³C NMR spectrum of this compound, demonstrating how a detailed analysis of chemical shifts can lead to a confident structural assignment.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1: Molecular Structure of this compound with carbon numbering.
Predicted ¹³C NMR Chemical Shifts and Mechanistic Analysis
The prediction of ¹³C NMR chemical shifts is a powerful tool that relies on understanding the electronic effects exerted by different functional groups. For this compound, the spectrum is a composite of a substituted piperidine ring and a propanol side chain. The analysis involves dissecting these two components and considering the electronic influence they have on each other.
The predicted chemical shifts, based on analysis of analogous compounds and data from spectral databases, are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C2' | ~66.5 | This methine carbon is directly bonded to the highly electronegative oxygen of the hydroxyl group, causing a significant downfield shift (deshielding). For comparison, the C2 carbon in propan-2-ol resonates at approximately 64.1 ppm.[2] The adjacent C1' carbon with the nitrogen atom further contributes to this deshielding. |
| C1' | ~64.0 | As a methylene carbon directly attached to the piperidine nitrogen, its chemical shift is strongly influenced by the nitrogen's inductive effect. In 1-aminopropan-2-ol, the analogous carbon appears around 52.8 ppm.[3] The N-substitution within the piperidine ring enhances the deshielding effect compared to a primary amine. |
| C2/C6 | ~54.5 | These two carbons are chemically equivalent due to the molecule's symmetry. They are alpha to the nitrogen atom. In unsubstituted piperidine, these carbons appear at ~47.6 ppm.[4] Alkylation of the nitrogen, as seen in N-methylpiperidine (~56.7 ppm), causes a downfield shift.[5] The propan-2-ol substituent has a similar, albeit slightly less pronounced, effect. |
| C4 | ~25.5 | This carbon is furthest from the nitrogen atom in the piperidine ring (gamma position). Its chemical environment is very similar to that in unsubstituted piperidine (~25.8 ppm) and N-methylpiperidine (~24.4 ppm), reflecting minimal electronic influence from the N-substituent at this distance.[5][6] |
| C3/C5 | ~23.8 | These equivalent carbons are in the beta position relative to the nitrogen. Their chemical shift is only slightly perturbed from that observed in piperidine (~27.5 ppm) and N-methylpiperidine (~26.2 ppm), indicating a minor shielding effect from the N-substituent.[5][6] |
| C3' | ~21.0 | This terminal methyl carbon is relatively shielded. It is beta to the hydroxyl group and gamma to the nitrogen atom. Its chemical shift is comparable to the methyl carbons in propan-2-ol (~25.1 ppm) but is shifted slightly upfield due to steric and electronic effects transmitted through the carbon chain.[7] |
Analysis of the Piperidine Ring Carbons (C2/C6, C3/C5, C4)
The chemical shifts of the piperidine ring carbons are primarily dictated by their position relative to the nitrogen atom.
-
Alpha Carbons (C2, C6): The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded within the ring system, predicted at ~54.5 ppm. This is a direct consequence of the inductive electron-withdrawing effect of the nitrogen atom. The substitution on the nitrogen with the propan-2-ol group causes a downfield shift of approximately 7-8 ppm compared to unsubstituted piperidine, a phenomenon well-documented for N-alkylpiperidines.[8]
-
Beta and Gamma Carbons (C3, C5, and C4): The carbons further from the nitrogen (C3, C5, and C4) experience significantly less deshielding. Their predicted shifts of ~23.8 ppm and ~25.5 ppm, respectively, fall squarely within the typical range for sp³ hybridized carbons in a cyclic alkane environment.[9] Their values are very close to those seen in simple N-alkylpiperidines, indicating that the specific nature of the N-substituent beyond the first carbon has a negligible effect on the more distant ring carbons.[10]
Analysis of the Propan-2-ol Side-Chain Carbons (C1', C2', C3')
The electronic environment of the side-chain carbons is governed by the powerful inductive effects of both the nitrogen atom and the hydroxyl group.
-
Hydroxyl-Bearing Carbon (C2'): The C2' carbon, bearing the hydroxyl group, is predicted to be the most downfield signal in the aliphatic region at ~66.5 ppm. The electronegative oxygen atom strongly withdraws electron density, deshielding the carbon nucleus.[11] This value is consistent with the chemical shift of the corresponding carbon in propan-2-ol (~64.1 ppm) and 1-aminopropan-2-ol (~68.5 ppm).[3][7]
-
Nitrogen-Adjacent Carbon (C1'): The C1' methylene carbon is positioned between the piperidine nitrogen and the C2' methine. It experiences strong deshielding from the adjacent nitrogen, placing its predicted resonance at ~64.0 ppm. For comparison, the carbon alpha to the nitrogen in 2-aminoethanol appears at ~44.5 ppm, while the carbon alpha to the oxygen is at ~63.0 ppm.[1] The substitution pattern in our target molecule places C1' in a highly deshielded environment.
-
Methyl Carbon (C3'): The terminal methyl carbon (C3') is the most shielded carbon in the molecule, with a predicted shift of ~21.0 ppm. While it is relatively remote from the direct inductive effects of the heteroatoms, its chemical shift is still influenced by the overall electronic structure, appearing slightly upfield compared to the methyl groups in propan-2-ol (~25.1 ppm).[2]
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds like this compound, a standardized experimental protocol is essential. This protocol serves as a self-validating system by establishing consistent and reliable measurement conditions.
4.1. Sample Preparation
-
Weighing: Accurately weigh 15-30 mg of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single solvent resonance at ~77.16 ppm.
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2]
-
Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.
4.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher (corresponding to a ¹³C frequency of ~100 MHz).
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Perform automated or manual tuning and matching of the probe to the ¹³C frequency. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled ¹³C single-pulse experiment (e.g., zgpg30 on Bruker systems). Proton decoupling is crucial as it collapses C-H coupling, resulting in a single sharp peak for each unique carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[12]
-
Spectral Width: Set a spectral width of approximately 220-240 ppm to encompass the entire range of expected organic chemical shifts.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This allows for nearly complete relaxation of the carbon nuclei between pulses, which is important for obtaining quantitatively reliable signal intensities, although standard ¹³C NMR is generally not used for quantification.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak (CDCl₃ at 77.16 ppm) can be used as a secondary reference.
Logical Workflow for Spectral Analysis
The process of elucidating a structure from a ¹³C NMR spectrum follows a logical and systematic workflow. This ensures that all available data is considered and the final assignment is robust and defensible.
Figure 2: Workflow for the analysis of the ¹³C NMR spectrum of this compound.
Conclusion
This guide provides a comprehensive, in-depth analysis of the predicted ¹³C NMR spectrum of this compound. By systematically evaluating the electronic effects of the nitrogen and oxygen heteroatoms and drawing comparisons with well-characterized structural analogs, a reliable assignment for each of the eight unique carbon resonances has been established. The carbons adjacent to the heteroatoms (C1', C2', C2/C6) are significantly deshielded, appearing in the 54-67 ppm range, while the more remote aliphatic carbons of the piperidine ring and the terminal methyl group resonate at higher fields (21-26 ppm). This detailed interpretation, coupled with the provided experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules, reinforcing the predictive power and analytical robustness of ¹³C NMR spectroscopy.
References
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...".
- Kaufman, T. S. (1988). Configurationally dependent hydroxyl group effects on 13C nuclear magnetic resonance chemical shifts of olefinic carbons. Canadian Journal of Chemistry, 66(3), 3128-3131.
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]
-
PubMed Central (PMC). (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group.... Molecules, 30(3), 597. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine 13C NMR Chemical Shifts. Retrieved from [Link]
- University of Regensburg. (n.d.). NMR Spectroscopy Lecture Notes.
-
Organic Chemistry Data - University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652.
- ResearchGate. (2008). Substitution Effect of Hydroxyl Groups on the 1H and 13C Chemical Shifts in Hydroxyflavonols. Bulletin of the Korean Chemical Society, 29(3), 579-582.
-
ResearchGate. (2014). Quantification of hydroxyl groups in 13C NMR spectra. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Consider the 13C NMR spectrum of propan-2-ol. Retrieved from [Link]
- ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.
-
University of Calcutta. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
- NOBLE CHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts [Video]. YouTube.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Piperidin-1-yl)propan-2-ol
This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 1-(Piperidin-1-yl)propan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural elucidation of this and related compounds.
Introduction: The Significance of this compound in Mass Spectrometry
This compound is a molecule of interest due to the prevalence of the piperidine moiety in a vast array of pharmaceuticals and bioactive natural products.[1] Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This guide will explore the predictable yet intricate fragmentation pathways of this N-substituted 2-aminoalcohol, providing a foundational understanding for researchers in the field.
The structure of this compound contains two key functional groups that dictate its fragmentation: a tertiary amine within the piperidine ring and a secondary alcohol. The interplay of these groups under different ionization conditions leads to a characteristic mass spectrum.
Fragmentation Mechanisms: A Tale of Two Ionization Techniques
The fragmentation of this compound is highly dependent on the ionization method employed. Hard ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, soft ionization methods such as Electrospray Ionization (ESI) typically yield a protonated parent molecule, with fragmentation induced via tandem mass spectrometry (MS/MS).
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M+•). The fragmentation of this radical cation is primarily driven by the presence of the nitrogen and oxygen atoms. The dominant fragmentation mechanism for aliphatic amines and alcohols is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the heteroatom.[2][3][4][5]
Key Fragmentation Pathways under EI:
-
α-Cleavage adjacent to Nitrogen: The most favorable α-cleavage occurs at the C-C bond of the propanol side chain, adjacent to the piperidine nitrogen. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]
-
α-Cleavage adjacent to Oxygen: Cleavage of the C-C bond adjacent to the hydroxyl group is also a prominent pathway for alcohols.[3][4]
-
Dehydration: Alcohols can readily lose a molecule of water (18 Da) upon ionization.[3][5]
-
Ring Fission of Piperidine: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[1]
The interplay of these pathways results in a complex but interpretable EI mass spectrum. The base peak in the spectrum is often the result of the most stable fragment ion formed.
Caption: Predicted EI fragmentation pathways of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[6] To obtain structural information, tandem mass spectrometry (MS/MS) is employed to fragment this precursor ion. The fragmentation of the protonated molecule is often initiated at the site of protonation, which is expected to be the basic nitrogen atom of the piperidine ring.
Key Fragmentation Pathways under ESI-MS/MS:
-
Neutral Loss of Water: The most common fragmentation pathway for protonated aminoalcohols is the neutral loss of a water molecule (H2O).[6][7]
-
Loss of the Propanol Side Chain: Cleavage of the bond between the piperidine ring and the propanol side chain can occur.
-
Piperidine Ring Opening: Subsequent fragmentation can lead to the opening of the piperidine ring.
The ESI-MS/MS spectrum is generally simpler than the EI spectrum, dominated by a few characteristic fragment ions.
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.
Predicted Mass Spectra Data
Based on the established fragmentation mechanisms of related compounds, the following table summarizes the expected prominent ions in the mass spectra of this compound. The molecular weight of the compound is 157.25 g/mol .
| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin |
| EI | 157 ([M]+•) | 100 | Iminium ion from α-cleavage at nitrogen |
| 45 | Oxonium ion from α-cleavage at oxygen | ||
| 139 | [M-H2O]+• from dehydration | ||
| 84 | Piperidine ring fragment | ||
| ESI-MS/MS | 158 ([M+H]+) | 140 | [M+H - H2O]+ |
| 86 | Protonated piperidine |
Experimental Protocols
To acquire high-quality mass spectra of this compound, the following general protocols are recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.
Mass Spectrometry Parameters
For Electron Ionization (GC-MS):
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation from any impurities.
-
Ion Source Temperature: Set the ion source temperature to 230 °C.
-
Electron Energy: Use a standard electron energy of 70 eV.
-
Mass Range: Scan a mass range of m/z 40-200.
For Electrospray Ionization (LC-MS or Direct Infusion):
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Ion Source: Use an electrospray ionization source in positive ion mode.
-
Capillary Voltage: Set the capillary voltage to 3-4 kV.
-
Drying Gas: Use nitrogen as the drying gas at a temperature of 300-350 °C.
-
MS Scan: Acquire full scan mass spectra over a range of m/z 50-200.
-
MS/MS Analysis: Select the [M+H]+ ion (m/z 158) as the precursor for collision-induced dissociation (CID). Vary the collision energy to observe the formation of different fragment ions.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of amine and alcohol fragmentation. Under EI, α-cleavage and dehydration are the dominant pathways, leading to a rich fragmentation pattern. In ESI-MS/MS, the fragmentation of the protonated molecule is primarily characterized by the neutral loss of water. This guide provides a solid framework for the identification and structural elucidation of this compound and serves as a valuable resource for researchers working with piperidine-containing molecules.
References
- BenchChem. (2025).
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
-
Chem Complete Chemistry. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755. [Link]
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An In-depth Technical Guide to 1-(Piperidin-1-yl)propan-2-ol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
Introduction
1-(Piperidin-1-yl)propan-2-ol is a heterocyclic organic compound that incorporates a piperidine ring N-substituted with a 2-hydroxypropyl group. This bifunctional molecule, featuring a tertiary amine and a secondary alcohol, serves as a versatile building block in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The piperidine scaffold is a well-established pharmacophore in a wide range of clinically approved drugs, valued for its ability to influence pharmacokinetic properties and engage in specific molecular interactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics.
Physicochemical Properties and Constants
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These constants are critical for reaction design, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 934-90-7 | [2][3] |
| Molecular Formula | C₈H₁₇NO | [4] |
| Molecular Weight | 143.23 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 94-95 °C at 0.5 mmHg | [7] |
| 237.9 ± 23.0 °C at 760 mmHg (Predicted) | [6] | |
| Density | 0.944 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.4775 | [7] |
| Flash Point | 97.8 °C (closed cup) | [7] |
| Solubility | Soluble in water and miscible with many organic solvents. | [8] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the nucleophilic substitution reaction between piperidine and a suitable propylene oxide derivative. A common and scalable method involves the reaction of piperidine with propylene oxide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Piperidine
-
Propylene oxide
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add propylene oxide (1.1 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification
Procedure:
-
The crude product obtained from the synthesis is purified by vacuum distillation.[9]
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude oil under reduced pressure.
-
Collect the fraction that distills at 94-95 °C at a pressure of 0.5 mmHg.[7]
-
The purified product should be a colorless to pale yellow liquid.
Spectroscopic Analysis and Structural Elucidation
The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Analytical Characterization Workflow
Caption: Analytical workflow for structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments.
Expected Chemical Shifts (in CDCl₃):
-
~4.0 ppm (m, 1H): CH proton of the propanol backbone.
-
~3.5-2.2 ppm (m, 6H): CH₂ protons of the piperidine ring adjacent to the nitrogen and the CH₂ protons of the propanol backbone.
-
~1.6 ppm (m, 6H): CH₂ protons of the piperidine ring beta and gamma to the nitrogen.
-
~1.1 ppm (d, 3H): CH₃ protons of the propanol backbone.
-
A broad singlet corresponding to the -OH proton, the chemical shift of which is concentration-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
~68 ppm: CH carbon of the propanol backbone.
-
~64 ppm: CH₂ carbon of the propanol backbone attached to the nitrogen.
-
~55 ppm: CH₂ carbons of the piperidine ring adjacent to the nitrogen.
-
~26 ppm & ~24 ppm: CH₂ carbons of the piperidine ring beta and gamma to the nitrogen.
-
~21 ppm: CH₃ carbon of the propanol backbone.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Expected Absorption Bands:
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
2930-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1100-1000 cm⁻¹: C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143.[4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
GHS Hazard Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3).
-
Signal Word: Warning.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat are recommended. In case of insufficient ventilation, wear suitable respiratory equipment.
Potential Applications in Drug Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can enhance metabolic stability and improve pharmacokinetic properties.[1] While specific biological activity data for this compound is not extensively documented, its structural features suggest potential as a key intermediate in the synthesis of more complex, biologically active molecules.
Structurally related N-substituted piperidines are known to exhibit a range of pharmacological activities, including:
-
Sigma (σ) Receptor Ligands: The N-aralkylpiperidine framework is a cornerstone for many high-affinity sigma receptor ligands, which are targets for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.
-
Histamine H₃ Receptor Antagonists: N-substituted piperidines are also found in compounds with antagonistic activity at the histamine H₃ receptor, which has implications for the treatment of various neurological disorders.[6]
The 2-propanol group on the piperidine ring of this compound offers a strategic point for further chemical modification to explore structure-activity relationships and develop novel drug candidates.
References
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Piperidine-1-propanol | C8H17NO | CID 66032. PubChem - NIH. Available at: [Link]
-
1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc. Available at: [Link]
-
2-(Piperidin-1-yl)propan-1-ol. PubChem. Available at: [Link]
-
1-(pyrrolidin-1-yl)propan-2-ol | CAS 42122-41-8. AMERICAN ELEMENTS ®. Available at: [Link]
-
1-(naphthalen-2-yl)-3-(piperidin-1-yl)propan-1-ol Safety Data Sheets(SDS). lookchem. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]
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1-(1-methylpiperidin-2-yl)propan-2-ol. PubChemLite. Available at: [Link]
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2-Piperidinepropanol | C8H17NO | CID 32383. PubChem. Available at: [Link]
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propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. doc brown's advanced organic chemistry revision notes. Available at: [Link]
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mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
GNPS Library Spectrum CCMSLIB00005769757. Available at: [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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An In-depth Technical Guide to 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 5340-43-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5] Compounds incorporating this scaffold exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][4][6][7][8] The 2-thiol substituted 1,3,4-oxadiazoles are of particular interest due to their synthetic versatility and enhanced biological potential.[6][9] This guide provides a detailed technical overview of the synthesis and properties of a specific analogue, 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol, associated with CAS number 5340-43-2. While this CAS number is not widely indexed, the chemical structure is well-defined within the scientific literature under other identifiers such as CAS 203268-69-3.[10]
Physicochemical and Structural Properties
The key physicochemical properties of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| IUPAC Name | 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol | [10] |
| CAS Number | 203268-69-3 (primary), 5340-43-2 (user-provided) | [10] |
| Molecular Formula | C₈H₅BrN₂OS | [10] |
| Molecular Weight | 257.11 g/mol | [10] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not specified, but related compounds have melting points in the range of 219-222 °C | |
| Tautomerism | Exists in a thiol-thione tautomeric equilibrium | [11][12] |
One of the most significant chemical features of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms.[11][12] Spectroscopic evidence for similar compounds suggests that the thione form is often predominant in solution.[13][14] This equilibrium is a critical consideration in its reactivity and interactions with biological targets.
Figure 2: Synthetic Workflow. A schematic representation of the two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromobenzohydrazide
-
Esterification of 3-Bromobenzoic Acid: To a solution of 3-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield methyl 3-bromobenzoate.
-
Hydrazinolysis of the Ester: The crude methyl 3-bromobenzoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for an extended period. Upon cooling, the 3-bromobenzohydrazide precipitates and can be collected by filtration and recrystallized from ethanol.
Step 2: Synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzohydrazide in absolute ethanol. To this solution, add potassium hydroxide, followed by the dropwise addition of carbon disulfide.
-
Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is dissolved in water and filtered. The filtrate is then acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol. [9]
Pharmacological Properties and Potential Applications
While specific biological data for 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol is not extensively reported, the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has been shown to possess a wide array of pharmacological activities. [4][8]
-
Antimicrobial Activity: Many derivatives of this scaffold have demonstrated significant antibacterial and antifungal properties. [6][8][14][15]The presence of the thiol group is often associated with enhanced antimicrobial efficacy.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of 1,3,4-oxadiazole derivatives, with some compounds showing activity comparable to standard drugs like indomethacin. [4][7]* Anticancer Activity: The 1,3,4-oxadiazole nucleus is a component of some anticancer agents, and various derivatives have been investigated for their cytotoxic effects against different cancer cell lines. [2][7]* Other Activities: This class of compounds has also been explored for anticonvulsant, analgesic, and antiviral activities. [1][2][6] The bromine substituent on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity. Further research is warranted to fully elucidate the specific pharmacological profile of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol. Its structural features make it a promising candidate for further investigation in drug discovery programs.
Characterization Techniques
The structural elucidation and confirmation of the synthesized compound would typically involve a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons in the molecule. [6][14][16][17]* Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the C=N and C-O-C stretching of the oxadiazole ring and the S-H or C=S of the thiol/thione group. [6][14]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. [6][14]Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool in drug development for both qualitative and quantitative analysis. [18]
Conclusion
5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible compound belonging to a class of heterocycles with significant therapeutic potential. The well-established synthesis route, coupled with the diverse biological activities associated with the 1,3,4-oxadiazole-2-thiol scaffold, makes it an attractive molecule for further exploration in medicinal chemistry. This guide provides a foundational understanding of its synthesis and properties, intended to support researchers and scientists in their drug development endeavors.
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Unlocking the Potential of 1-(Piperidin-1-yl)propan-2-ol: A Technical Guide for Researchers
Introduction: The Promise of a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 1-(Piperidin-1-yl)propan-2-ol, a molecule integrating the privileged piperidine heterocycle with a reactive secondary alcohol, represents a compelling scaffold with significant, yet largely untapped, potential. The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions.[1] This guide provides an in-depth exploration of the potential research applications of this compound, offering a technical resource for scientists poised to investigate its utility in drug development and beyond.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application. Herein, we summarize the key physicochemical properties of this compound and a common synthetic route.
| Property | Value | Source |
| CAS Number | 934-90-7 | [2] |
| Molecular Formula | C₈H₁₇NO | Sunway Pharm Ltd[2] |
| Molecular Weight | 143.23 g/mol | Sunway Pharm Ltd[2] |
| Appearance | Colorless to pale yellow liquid | BenchChem[3] |
| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd[2] |
Synthesis:
A prevalent and scalable method for the synthesis of this compound involves the nucleophilic substitution reaction between piperidine and a suitable propylene oxide or a 3-carbon synthon with a leaving group. A widely adopted laboratory-scale synthesis is the reaction of piperidine with propylene oxide.
Potential Research Applications: A Multi-faceted Exploration
The true potential of this compound lies in its versatility as a precursor and a pharmacophore. The following sections delineate key areas of research where this compound could make a significant impact, supported by evidence from structurally related molecules.
Antimicrobial Drug Discovery
The piperidine nucleus is a well-established scaffold in the development of antimicrobial agents. A patent for 1-(benzylpiperidino)propan-2-ol derivatives has demonstrated their utility as antimicrobial agents for use as antiseptics and disinfectants. This strongly suggests that this compound can serve as a crucial starting material for the synthesis of novel antimicrobial candidates.
Experimental Workflow: Synthesis and Screening of Antimicrobial Derivatives
Caption: Workflow for synthesizing and screening antimicrobial derivatives.
Protocol: Synthesis of a Schiff Base Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of a selected aromatic aldehyde or ketone.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting Schiff base derivative by recrystallization or column chromatography.
Central Nervous System (CNS) Active Agents
The structural similarity of certain piperidine derivatives to known neuroactive compounds opens avenues for CNS research. For instance, the synthesis of 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol has been noted for its formulation's resemblance to the muscle relaxant tolperisone.[4] This suggests that derivatives of this compound could be investigated for their potential as muscle relaxants, anticonvulsants, or other CNS-acting agents.
Proposed Signaling Pathway for Muscle Relaxation
Caption: Hypothetical pathway for muscle relaxant activity.
Antioxidant and Anti-inflammatory Agents
Research into a derivative, 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone, has revealed its potential as an antioxidant.[5] This finding suggests that the core structure of this compound could be a valuable starting point for developing novel antioxidants. Chronic inflammation is often linked to oxidative stress, and compounds with antioxidant properties frequently exhibit anti-inflammatory effects.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (and a standard antioxidant like ascorbic acid) in methanol.
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Expected ¹H NMR Peaks for this compound:
| Protons | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity | Integration |
| -OH | Broad singlet | 1H | |
| -CH(OH)- | Multiplet | 1H | |
| -CH₂-N- | Multiplet | 2H | |
| Piperidine α-CH₂ | Multiplet | 4H | |
| Piperidine β,γ-CH₂ | Multiplet | 6H | |
| -CH₃ | Doublet | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expected ¹³C NMR Peaks:
Distinct signals are expected for each unique carbon environment, including the three carbons of the propanol chain and the three distinct carbon environments within the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak [M]⁺ at m/z 143 would be expected. Common fragmentation patterns for amino alcohols include the loss of a methyl group ([M-15]⁺), loss of a hydroxyl group ([M-17]⁺), and cleavage of the C-C bond adjacent to the nitrogen, leading to a prominent piperidinyl-containing fragment.
Safety and Handling
-
Piperidine: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[6][7]
-
Propan-2-ol: Propan-2-ol is a flammable liquid and can cause serious eye irritation. High concentrations of vapor can cause drowsiness or dizziness.[8]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Conclusion and Future Directions
This compound is a versatile and promising chemical entity with significant potential for a range of research applications, particularly in the development of novel therapeutic agents. Its structural relationship to known antimicrobial, muscle relaxant, and antioxidant compounds provides a strong rationale for its further investigation. This guide has outlined key areas for exploration and provided foundational protocols to initiate such studies. Future research should focus on the synthesis of diverse derivative libraries and their systematic screening for various biological activities. A comprehensive toxicological evaluation of the parent compound is also a critical next step to ensure its safe and effective use in research and development.
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Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o739. Link
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BenchChem. (2025). Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols. Link
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Link
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Wang, Y., et al. (2022). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. ResearchGate. Link
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Gulea, A., et al. (2022). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Moldaviae, 1(151), 12-19. Link
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]
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de Souza, A. D., et al. (2013). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 24(1), 12-18. Link
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). Link
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Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 633-650. Link
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Navigating the Chiral Landscape: A Technical Guide to Racemic vs. Enantiopure 1-(Piperidin-1-yl)propan-2-ol
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is a paramount determinant of its biological function, safety, and therapeutic efficacy. This technical guide provides an in-depth exploration of 1-(piperidin-1-yl)propan-2-ol, a chiral β-amino alcohol, by contrasting its racemic form with its distinct (R)- and (S)-enantiomers. We will dissect the synthetic pathways for obtaining the racemate, the classical methodologies for its chiral resolution, and the analytical techniques essential for verifying enantiopurity. Furthermore, this guide will elucidate the profound pharmacological implications of stereoisomerism in related molecules, underscoring the critical importance of stereochemical control. This document is crafted for researchers, chemists, and drug development professionals seeking a comprehensive, field-proven understanding of this versatile chiral building block.
Introduction: The Imperative of Stereochemical Precision
Chirality, the intrinsic "handedness" of a molecule, is a cornerstone of modern medicinal chemistry. Enantiomers, the non-superimposable mirror-image forms of a chiral molecule, often interact differently with the inherently chiral environment of biological systems, such as receptors and enzymes. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inert, less active, or even responsible for adverse effects. This principle necessitates a rigorous evaluation of the stereochemical composition of any chiral pharmaceutical candidate.
This compound is a valuable chiral synthon, incorporating both a nucleophilic secondary amine within a piperidine ring and a chiral secondary alcohol. This structure serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). A mastery of its synthesis, separation, and analysis is therefore essential for its effective application in drug discovery and development.
Synthesis and Chiral Resolution: From Racemate to Enantiopure
The journey to obtaining enantiopure this compound typically begins with the synthesis of the racemic mixture, which is then separated into its constituent enantiomers.
Synthesis of Racemic this compound
The most direct and industrially common method for preparing the racemic compound is the nucleophilic ring-opening of propylene oxide with piperidine. This reaction follows an SN2 mechanism, where the nitrogen atom of piperidine attacks one of the carbon atoms of the epoxide ring.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) in a suitable protic solvent, such as methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add propylene oxide (1.1 eq) dropwise to the cooled piperidine solution with vigorous stirring. The addition should be slow to control the exothermic nature of the reaction.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in dichloromethane and wash with water to remove any unreacted piperidine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by vacuum distillation to yield pure racemic this compound.[1]
Causality Behind Experimental Choices:
-
Solvent: A protic solvent like methanol facilitates the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
-
Temperature Control: The initial cooling is a critical safety and selectivity measure. It prevents a runaway exothermic reaction and minimizes the formation of byproducts from the self-polymerization of propylene oxide.[2]
-
Stoichiometry: A slight excess of propylene oxide ensures the complete consumption of the starting amine, which can simplify purification.
Chiral Resolution via Diastereomeric Salt Formation
The classical and most robust method for separating the racemic amine is through the formation of diastereomeric salts using an enantiomerically pure chiral acid.[3] The resulting diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Experimental Protocol: Resolution with a Tartaric Acid Derivative
-
Resolving Agent Selection: Derivatives of tartaric acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid ((+)-DBTA) or (-)-O,O'-di-p-toluoyl-L-tartaric acid ((-)-DPTTA), are highly effective for resolving racemic amines and amino alcohols due to their ability to form stable, crystalline salts.[5][6][7]
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-DBTA, 0.5 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. The mixture may become cloudy as the diastereomeric salts form. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) dropwise until the pH is >10. This neutralizes the chiral acid and liberates the enantiomerically enriched free amine.
-
Extraction and Purification: Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiopure this compound.
-
Validation: The success of the resolution is confirmed by measuring the optical rotation of the product with a polarimeter and determining the enantiomeric excess by chiral HPLC.
Trustworthiness and Self-Validation: This protocol is self-validating. A successful resolution will yield a product with a non-zero specific rotation. The enantiomeric excess (ee), determined by chiral HPLC, provides a quantitative measure of the separation's effectiveness. The process can be repeated on the mother liquor with the opposite enantiomer of the resolving agent to isolate the other amine enantiomer.
Analytical Techniques for Chiral Discrimination
Verifying the stereochemical purity of this compound is a critical quality control step that relies on specialized analytical instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating and quantifying enantiomers.[8][9] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, resulting in different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for a broad range of chiral compounds, including piperidine derivatives.[10][11]
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (Resolution > 1.5).
-
Detection: A standard UV detector set at a wavelength where the molecule absorbs (e.g., ~220 nm) is typically sufficient.
-
Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[12] This bulk property provides a rapid confirmation of enantiomeric enrichment.
-
Dextrorotatory (+): An enantiomer that rotates light clockwise.
-
Levorotatory (-): An enantiomer that rotates light counter-clockwise.
The specific rotation ([α]) is a standardized physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, concentration). A racemic mixture has a specific rotation of 0° because the equal and opposite rotations of the two enantiomers cancel each other out.
Comparative Physicochemical Properties
The physical properties of enantiomers are identical in an achiral environment, differing only in their interaction with plane-polarized light.
| Property | Racemic this compound | (R)-1-(Piperidin-1-yl)propan-2-ol | (S)-1-(Piperidin-1-yl)propan-2-ol |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol | 143.23 g/mol |
| Boiling Point | Identical to pure enantiomers | Identical to racemate | Identical to racemate |
| Specific Rotation [α] | 0° | Levorotatory (-) (Value not reported) | Dextrorotatory (+) (Value not reported) |
| Chiral HPLC | Two peaks of equal area | Single peak | Single peak (different retention time than R) |
Pharmacological Implications: The Rationale for Enantiopurity
While specific biological activity data for the individual enantiomers of this compound are not widely published, the class of β-amino alcohols to which it belongs includes many potent drugs, most notably the β-blockers (aryloxypropanolamines). The pharmacological principles derived from these well-studied drugs are directly applicable.
For instance, in the case of the β-blocker propranolol, the vast majority of the therapeutic (β-adrenergic receptor blocking) activity resides in the (S)-(-)-enantiomer, which can be up to 100 times more potent than the (R)-(+)-enantiomer.[13] This high degree of stereoselectivity is a common feature for drugs that interact with specific biological receptors.[14] Developing a single enantiomer (a process known as "chiral switching") can lead to drugs with:
-
Improved Therapeutic Index: By eliminating the inactive or less active enantiomer (the "distomer"), the therapeutic dose can be lowered, potentially reducing side effects and improving patient outcomes.
-
Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex drug-level profiles for a racemate. A single enantiomer provides a more predictable pharmacokinetic profile.
-
Enhanced Receptor Specificity: Isolating the active enantiomer (the "eutomer") can lead to a more targeted pharmacological effect with fewer off-target interactions.
Given these principles, it is highly probable that any future therapeutic agent derived from this compound would exhibit stereospecific biological activity, making the development of the enantiopure form a critical objective.
Visualizing Key Processes and Concepts
Caption: Workflow from racemic synthesis to enantiopure product via chiral resolution.
Caption: Relationship between a racemate and its enantiomers' properties.
Conclusion
The stereochemical state of this compound is a critical variable that dictates its ultimate utility in research and development. While the racemic mixture serves as an accessible and cost-effective starting material for initial investigations, the synthesis of enantiopure (R)- and (S)- forms is indispensable for advanced applications, particularly in pharmacology. The principles and protocols outlined in this guide—from the foundational synthesis of the racemate to its sophisticated resolution and analytical characterization—provide a robust framework for scientists and developers. A comprehensive understanding of these techniques is not merely an academic exercise but a prerequisite for the rational design and development of safe, effective, and stereochemically pure chemical entities.
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Stability and storage conditions for 1-(Piperidin-1-yl)propan-2-ol
An In-Depth Technical Guide to the Stability and Storage of 1-(Piperidin-1-yl)propan-2-ol
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound (CAS No: 934-90-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven methodologies to ensure the integrity of this valuable chemical intermediate. We will explore the molecule's intrinsic properties, potential degradation pathways, and the experimental framework required to validate its long-term stability.
Molecular Profile and Intrinsic Stability Considerations
This compound is a bifunctional organic compound featuring a tertiary amine integrated within a piperidine ring and a secondary alcohol group.[1] Its chemical structure dictates its reactivity and susceptibility to degradation.
-
Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is a nucleophilic and basic center. It is also susceptible to oxidation, which represents a primary degradation concern. This oxidation can lead to the formation of N-oxides or more complex ring-opened products.[2]
-
Secondary Alcohol (-OH): The hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone. While generally more stable than the tertiary amine, its presence contributes to the molecule's polarity and potential for hydrogen bonding, which can influence its interaction with environmental factors like moisture.
Understanding these functional groups is paramount, as it allows us to predict potential instabilities and proactively design storage and handling protocols to mitigate them.
Recommended Storage and Handling Protocols
Ensuring the long-term integrity of this compound requires stringent control over its storage environment. The following conditions are based on established best practices for amino alcohols and are designed to prevent common degradation pathways.
| Parameter | Recommendation | Rationale and Scientific Causality |
| Temperature | Store at Room Temperature or as specified by the supplier.[3] | Avoidance of excessive heat is critical. Elevated temperatures can provide the activation energy for thermal degradation and accelerate oxidative processes.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The primary degradation pathway for the tertiary amine is oxidation.[2] Displacing atmospheric oxygen with an inert gas is the most effective preventative measure. |
| Light Exposure | Store in an amber or opaque container.[4] | Exposure to light, particularly UV radiation, can initiate photolytic degradation, often through free-radical mechanisms.[2] Opaque containers prevent this photochemical activation. |
| Container | Use a tightly-closed, well-sealed container.[5][6] | Prevents the ingress of atmospheric moisture and oxygen. Moisture can act as a catalyst in certain degradation reactions. The material should be non-reactive. |
| Purity | Use high-purity material. | Impurities from synthesis, such as residual catalysts or starting materials, can often act as catalysts for degradation.[7] |
| Handling | Handle in a well-ventilated area.[8][9] | Minimizes user exposure and reduces contact with environmental contaminants. Standard personal protective equipment should be worn.[10] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, we can infer the most probable routes based on its functional groups and data from analogous structures like other piperidine derivatives and amino alcohols.[2][11]
Oxidative Degradation
Oxidation is the most significant anticipated degradation pathway, primarily targeting the tertiary amine.
Caption: Hypothetical oxidative degradation pathway for this compound.
The nitrogen atom can be oxidized to form the corresponding N-oxide. Under more aggressive oxidative stress, this can be followed by cleavage of the piperidine ring, leading to a complex mixture of degradation products.
Thermal and Photolytic Degradation
As previously noted, high heat and UV light can provide the energy needed to break chemical bonds, leading to non-specific degradation that can be difficult to characterize. These stress factors underscore the importance of controlled temperature and light-protected storage.[2]
Framework for Stability Assessment: Forced Degradation Studies
To scientifically validate the stability of a compound and identify its likely degradants, a forced degradation or stress testing study is the industry-standard approach.[12][13] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation, providing critical insights in a shortened timeframe.[12][14]
The results of these studies are essential for developing stability-indicating analytical methods—typically HPLC methods—that can accurately quantify the parent compound in the presence of its degradation products.[7][15]
Experimental Protocol: Forced Degradation of this compound
This protocol outlines a comprehensive approach to stress testing. A validated stability-indicating HPLC method is required for the analysis of all samples.[7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0 control).
-
Acidic Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.
-
-
Basic Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At time points, withdraw an aliquot, dilute, and analyze.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Analyze samples at intermediate and final time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).
-
Concurrently, keep a control sample protected from light.
-
Analyze both samples at a final time point.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20% to allow for the detection and resolution of degradant peaks without completely consuming the parent peak.
Data Presentation: Hypothetical Forced Degradation Results
The data from such a study should be summarized to clearly present the extent of degradation and the formation of impurities.
| Stress Condition | Duration | Assay (% Label Claim) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) |
| Control (T=0) | 0 hr | 100.0% | N/A | N/A | <0.1% |
| 0.1 M HCl | 24 hr | 98.5% | <0.1% | <0.1% | 1.5% |
| 0.1 M NaOH | 24 hr | 99.1% | <0.1% | <0.1% | 0.9% |
| 3% H₂O₂ | 24 hr | 85.2% | 10.5% (N-Oxide) | 2.1% | 14.8% |
| Thermal (80°C) | 48 hr | 94.3% | 1.8% | 0.9% | 5.7% |
| Photolytic | 7 days | 96.8% | 1.1% | <0.1% | 3.2% |
Long-Term Stability Study Design
While forced degradation provides predictive data, a long-term, real-time stability study is required to establish a definitive shelf-life or retest period.[13][16] This involves storing the material under its proposed storage conditions and testing it at predetermined intervals.
Caption: Workflow for a comprehensive long-term stability study according to ICH guidelines.
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16] For accelerated studies, testing at 0, 3, and 6 months is standard.[16]
Conclusion
The chemical stability of this compound is intrinsically linked to its constituent tertiary amine and secondary alcohol functional groups. The primary risk of degradation comes from oxidation of the piperidine nitrogen, with thermal and photolytic stress also posing threats. Adherence to strict storage protocols—namely, storage in a tightly-sealed, opaque container under an inert atmosphere at controlled room temperature—is essential for preserving its purity and integrity. A robust stability assessment program, incorporating both forced degradation and long-term studies, provides the necessary scientific evidence to ensure its quality over time, a critical requirement for its application in research and drug development.
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Solubility of 1-(Piperidin-1-yl)propan-2-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Piperidin-1-yl)propan-2-ol in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for characterizing the solubility of this compound, a substituted amino alcohol of interest in synthetic chemistry and potential pharmaceutical applications.
This document moves beyond a simple data sheet, offering a methodological deep dive into the principles and practices of solubility determination. It is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind experimental design and data interpretation. By grounding our discussion in fundamental chemical principles and established analytical protocols, we aim to equip the reader with the expertise to generate reliable and reproducible solubility profiles.
Molecular Profile of this compound
A foundational understanding of the solute is the first step in predicting and interpreting its solubility. This compound is a chiral amino alcohol with the chemical formula C₈H₁₇NO.
-
Chemical Structure: The molecule features a saturated six-membered piperidine ring, which is a tertiary amine. This ring is connected via a nitrogen-carbon bond to a propan-2-ol backbone.
-
Key Functional Groups:
-
Tertiary Amine (Piperidine Ring): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base.
-
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule.
-
Aliphatic Backbone: The propane chain and the saturated piperidine ring contribute to the molecule's nonpolar character.
-
The presence of both a hydrogen-bonding hydroxyl group and a polar tertiary amine, combined with a significant nonpolar aliphatic structure, suggests that this compound will exhibit varied solubility across different organic solvents. Its behavior will be a nuanced interplay between these competing functionalities.
Caption: Chemical structure of this compound.
Theoretical Underpinnings of Solubility
Solubility is governed by the principle of "like dissolves like," where a solute dissolves best in a solvent that has a similar polarity. The overall free energy change of dissolution must be negative for the process to be spontaneous. This is influenced by the enthalpy of breaking solute-solute and solvent-solvent interactions and the enthalpy of forming new solute-solvent interactions.
For this compound, we can anticipate the following:
-
In Nonpolar Solvents (e.g., Heptane, Toluene): Solubility is expected to be limited. While the aliphatic portions of the molecule will interact favorably with these solvents through van der Waals forces, the polar hydroxyl and amine groups will be energetically unfavorable.
-
In Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors (with the solute's -OH group). Solubility is expected to be moderate to good.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the amine and hydroxyl groups of the solute. Solubility is expected to be highest in this class of solvents.
The following table outlines a selection of organic solvents, categorized by their polarity, that would be suitable for building a comprehensive solubility profile.
| Solvent Class | Solvent | Polarity Index | Primary Interactions with Solute |
| Nonpolar | n-Heptane | 0.1 | Van der Waals forces |
| Nonpolar (Aromatic) | Toluene | 2.4 | Van der Waals, π-π stacking |
| Polar Aprotic | Dichloromethane | 3.1 | Dipole-dipole interactions |
| Polar Aprotic | Acetone | 5.1 | Dipole-dipole, H-bond acceptor |
| Polar Protic | Isopropanol | 3.9 | H-bond donor & acceptor |
| Polar Protic | Ethanol | 4.3 | H-bond donor & acceptor |
| Polar Protic | Methanol | 5.1 | H-bond donor & acceptor |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain quantitative solubility data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted standard, recommended by organizations such as the OECD (Guideline 105). This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Self-Validating Experimental Workflow
The protocol described below is designed to be self-validating by incorporating equilibrium confirmation and accurate analytical quantification.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Step-by-Step Protocol
-
Preparation: To a series of glass vials, add a precisely measured volume (e.g., 5.0 mL) of each selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring the solution is saturated.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for an initial period of 24 hours. This agitation ensures intimate contact between the solute and solvent.
-
Phase Separation: After the initial agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle, leaving a clear supernatant.
-
Sampling (Time Point 1): Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. To avoid disturbing the settled solid, draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Analysis (Time Point 1): Dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument (e.g., HPLC-UV or GC-FID). Quantify the concentration.
-
Confirmation of Equilibrium: Re-seal the original vials and return them to the isothermal shaker for an additional 24-48 hours. Repeat the settling, sampling, filtration, and analysis steps.
-
Data Validation: Compare the concentration measured at the first time point with the concentration from the second time point. If the values are within a narrow margin (e.g., ±5%), equilibrium has been reached. If not, continue the agitation and sampling cycle until consistent values are obtained.
-
Reporting: The final, stable concentration is the solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL or mol/L).
Analytical Quantification
The choice of analytical technique depends on the chromophoric properties of this compound and the solvent used. Since the molecule lacks a strong UV chromophore, direct UV-Vis spectrophotometry may not be sensitive enough.
-
Gas Chromatography (GC-FID): This is an excellent choice due to the compound's volatility. A calibration curve must be prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection: If GC is not available, HPLC with a universal detector like RI or ELSD can be used.
Example: GC-FID Method Development Outline
-
Column Selection: A mid-polarity column (e.g., DB-5 or equivalent) is a good starting point.
-
Temperature Program:
-
Initial Oven Temperature: 80 °C (hold 2 min)
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector and Detector:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
-
Calibration: Prepare a series of 5-7 standard solutions of this compound in a volatile solvent (like methanol or dichloromethane) with known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995 for accurate quantification.
-
Sample Analysis: Dilute the filtered aliquots from the solubility experiment and inject them into the GC. Use the peak area and the calibration curve to determine the exact concentration in the diluted sample, then back-calculate to find the concentration in the original, undiluted supernatant.
Summary and Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical exercise in its chemical characterization. This guide has provided a robust framework for such a study, grounded in the principles of physical chemistry and validated analytical science. By following the isothermal shake-flask method and employing a precise quantification technique like GC-FID, researchers can generate a reliable solubility profile. This data is invaluable for designing synthetic reaction conditions, developing purification strategies, and, in a pharmaceutical context, for formulation and drug delivery studies. The multifaceted nature of the solute molecule, with its polar and nonpolar regions, makes such an empirical study not just useful, but necessary for its effective application.
References
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. [Link]
Topic: Precursors for the Synthesis of 1-(Piperidin-1-yl)propan-2-ol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(Piperidin-1-yl)propan-2-ol scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique combination of a chiral secondary alcohol and a basic piperidine ring allows for fine-tuning of physicochemical properties and target interactions. The strategic selection of precursors is paramount, directly influencing the efficiency, scalability, and stereochemical outcome of the synthesis. This guide provides a comprehensive analysis of the principal synthetic routes and their corresponding precursors for constructing this valuable scaffold, offering field-proven insights into the causality behind experimental choices and methodologies.
Strategic Overview: The Importance of Precursor Selection
The synthesis of this compound derivatives is not merely an academic exercise; it is a critical step in the discovery and development of new therapeutics. The piperidine moiety is a ubiquitous feature in pharmaceuticals, and its combination with a propan-2-ol linker introduces a key hydrogen bond donor/acceptor site and a chiral center.[1] The choice of starting materials dictates the entire synthetic strategy. A robust synthesis must be efficient, reproducible, and adaptable for generating analogs for structure-activity relationship (SAR) studies. This guide focuses on three primary and versatile strategies, each defined by its core precursors.
Primary Synthetic Route: Epoxide Ring-Opening
This is arguably the most direct and widely employed method for constructing the this compound backbone. The strategy relies on the nucleophilic attack of the piperidine nitrogen on an electrophilic epoxide ring.
Core Precursors:
-
Nucleophile: Piperidine or its substituted derivatives.
-
Electrophile: Propylene oxide or functionalized analogs (e.g., 2-(chloromethyl)oxirane, also known as epichlorohydrin).
Mechanistic Rationale & Causality
The reaction proceeds via an SN2 mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open.[2]
-
Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack predominantly occurs at the sterically less hindered carbon atom (C1). This regioselectivity is a key advantage, leading to the desired 1-substituted product with high fidelity. While this is the general outcome under neutral or basic conditions, the presence of a strong acid catalyst can sometimes promote attack at the more substituted carbon. However, for this specific transformation, metal- and solvent-free protocols mediated by mild acids like acetic acid have been shown to provide excellent regioselectivity and high yields.[3]
-
Stereochemistry: The SN2 attack results in an inversion of stereochemistry at the center of attack. Therefore, using an enantiopure epoxide precursor allows for the synthesis of a specific stereoisomer of the final product. For instance, reacting (R)-propylene oxide with piperidine will yield (R)-1-(piperidin-1-yl)propan-2-ol.
A study on the synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for arimoclomol, demonstrates this principle by reacting piperidine with (RS)-2-(chloromethyl)oxirane to afford the racemic alcohol, which can then be resolved.[4]
Experimental Protocol: Synthesis of (RS)-1-(Piperidin-1-yl)propan-2-ol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.
-
Reaction: Cool the solution in an ice bath (0 °C). Add propylene oxide (1.1 eq) dropwise to the stirred solution.
-
Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Workflow Visualization
Caption: Epoxide ring-opening workflow.
Alternative Strategy: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, providing an excellent alternative to epoxide chemistry. This process typically involves two steps that can often be performed in a single pot: the formation of an imine or iminium ion, followed by its reduction.[5]
Core Precursors:
-
Amine Source: Piperidine or its derivatives.
-
Carbonyl Source: A C3 carbonyl compound, such as 1-hydroxypropan-2-one or chloroacetone.
Mechanistic Rationale & Causality
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with a ketone (e.g., 1-hydroxypropan-2-one) to form a carbinolamine intermediate. This intermediate then dehydrates, often under mildly acidic conditions, to form an electrophilic iminium ion.
-
Reduction: A reducing agent, introduced into the reaction, selectively reduces the iminium ion C=N double bond to form the target amine.
The choice of reducing agent is critical for the success of the reaction. Mild hydrides are preferred as they do not readily reduce the starting ketone but efficiently reduce the iminium intermediate.
-
Sodium Triacetoxyborohydride (STAB): Often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. It is particularly effective for reactions with ketones.
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, though its toxicity is a drawback.
-
Catalytic Hydrogenation: Using H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂) is a clean and effective method, especially for large-scale synthesis, though it may not be compatible with other reducible functional groups in the molecule.[6]
Experimental Protocol: Synthesis via 1-Hydroxypropan-2-one
-
Setup: In a flask, dissolve 1-hydroxypropan-2-one (1.0 eq) and piperidine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Stir at room temperature for 12-24 hours.
-
Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified via column chromatography.
Workflow Visualization
Caption: Reductive amination workflow.
Stereocontrolled Synthesis: The Chiral Precursor Approach
In drug development, controlling stereochemistry is non-negotiable, as different enantiomers can have drastically different pharmacological and toxicological profiles. Asymmetric synthesis is therefore a critical discipline.[7] A highly effective strategy is to begin with a precursor from the "chiral pool"—readily available, inexpensive, and enantiomerically pure starting materials.
Core Precursors:
-
Chiral Amino Alcohols: (S)- or (R)-1-Aminopropan-2-ol (also known as L- and D-alaninol, respectively).[8] These are commonly derived from the reduction of the corresponding amino acids, L- and D-alanine.[9]
-
Chiral Epoxides: (S)- or (R)-Propylene oxide.
Rationale & Methodology
When using a chiral precursor like (S)-1-aminopropan-2-ol, the stereocenter is already set. The synthetic challenge then shifts to constructing the piperidine ring around this existing scaffold. This is typically achieved via a double alkylation of the primary amine with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane or 1,5-dichloropentane, in the presence of a base.
Alternatively, as discussed in Section 2, reacting piperidine with a chiral epoxide provides a direct and atom-economical route to the enantiopure product.
A powerful complementary technique is chemo-enzymatic resolution . In this approach, a racemic mixture of the target alcohol is synthesized first. Then, a lipase enzyme is used to selectively acylate one of the enantiomers, allowing for the easy separation of the acylated ester from the unreacted, enantiopure alcohol.[4]
Experimental Protocol: Synthesis from (S)-1-Aminopropan-2-ol
-
Setup: Dissolve (S)-1-aminopropan-2-ol (1.0 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Cyclization: Add 1,5-dibromopentane (1.05 eq) to the solution. Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or DMF. Dry the organic layer and concentrate. The final product, (S)-1-(piperidin-1-yl)propan-2-ol, can be purified by column chromatography or distillation.
Workflow Visualization
Caption: Chiral pool synthesis workflow.
Comparative Summary of Synthetic Routes
The optimal choice of precursors depends on project-specific goals such as scale, cost, and the required stereochemical purity.
| Synthetic Route | Key Precursors | Typical Yields | Key Advantages | Key Limitations/Challenges |
| Epoxide Ring-Opening | Piperidine, Propylene Oxide | Good to Excellent | High atom economy, direct, predictable regioselectivity, allows for stereocontrol with chiral epoxides. | Propylene oxide is a volatile and flammable gas. Handling requires care. |
| Reductive Amination | Piperidine, 1-Hydroxypropan-2-one | Good | Wide substrate scope, mild reaction conditions (especially with STAB), one-pot procedure. | Requires stoichiometric amounts of hydride reagents. The ketone precursor may be less stable or accessible than propylene oxide. |
| Chiral Pool Synthesis | (S)- or (R)-1-Aminopropan-2-ol, 1,5-Dihalopentane | Moderate to Good | Excellent and reliable stereocontrol, starts from readily available chiral materials. | Less atom-economical than epoxide opening. Can require harsher conditions (heat) for cyclization. |
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established field with several reliable and robust methodologies. The choice between epoxide ring-opening, reductive amination, and chiral pool synthesis is a strategic decision guided by factors of cost, scale, and stereochemical requirements. For racemic materials or when a chiral epoxide is available, the ring-opening strategy is often the most efficient. For analog synthesis where diverse carbonyl precursors are available, reductive amination offers great flexibility. When absolute stereochemical fidelity is paramount, starting from chiral amino alcohols provides an unambiguous path to the desired enantiomer. As the demand for enantiopure pharmaceuticals continues to grow, further advancements in catalytic asymmetric methods will undoubtedly provide even more elegant and efficient solutions for constructing this important pharmacophore.
References
- Filo. (2025, July 10).
- Allen. How will you obtain the following ? (Give balanced chemical equations)
- Sarthaks eConnect. (2021, November 14). How are the following compounds prepared using Grignard reagent : (1) Ethanol (2) Propan-l-ol (3) Propan-2-ol (4) 2-Methyl propan-2-ol?
- Brainly.in. (2025, July 11). how to prepare propan-2-ol using grinard reagent.
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2025, August 7).
- YouTube. (2024, August 17). Synthesis of 2-propanol by reacting acetaldehyde (CH3-CHO) with Grignard reagent (CH3MgBr).
- ResearchGate. Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine.
- Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Wikipedia. 1-Aminopropan-2-ol.
- ChemicalBook. (S)-(+)-1-Amino-2-propanol synthesis.
- Benchchem.
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- High-Purity 1-Amino-2-propanol: Sourcing & Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- NIH. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
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- ResearchGate. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane | Request PDF.
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- PubMed Central.
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Navigating the Reactivity of the Hydroxyl Group in 1-(Piperidin-1-yl)propan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(Piperidin-1-yl)propan-2-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a secondary hydroxyl group and a tertiary amine within a piperidine ring, presents a unique landscape of reactivity. The hydroxyl group, in particular, serves as a critical handle for structural modification, enabling the synthesis of a diverse array of derivatives with potentially enhanced pharmacological profiles. This guide provides a comprehensive exploration of the reactivity of the hydroxyl group in this compound, delving into the mechanistic underpinnings and practical considerations for its key transformations: esterification, etherification, and oxidation. By synthesizing established chemical principles with field-proven insights, this document aims to equip researchers with the knowledge to strategically manipulate this versatile scaffold for the advancement of novel therapeutics.
Introduction: The Strategic Importance of the Hydroxyl Moiety
The piperidine nucleus is a cornerstone in the design of a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] In this compound, the secondary hydroxyl group introduces a locus for tailored chemical modification. The ability to transform this hydroxyl group into esters, ethers, or ketones opens avenues to modulate critical drug-like properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions.[2]
Understanding the nuanced reactivity of this hydroxyl group is paramount. Its chemical behavior is not solely dictated by its identity as a secondary alcohol but is also profoundly influenced by the neighboring piperidinyl moiety. The tertiary amine can exert both steric and electronic effects, and the potential for intramolecular hydrogen bonding between the amine and the hydroxyl group can modulate the latter's nucleophilicity and acidity.[3][4] This guide will dissect these factors to provide a predictive framework for reaction outcomes.
Esterification: Modulating Polarity and Pro-drug Strategies
The conversion of the hydroxyl group to an ester is a common strategy to mask its polarity, potentially enhancing membrane permeability, or to create pro-drugs that release the active alcohol in vivo. The most prevalent method for this transformation is Fischer esterification, an acid-catalyzed reaction with a carboxylic acid.
Mechanistic Considerations in Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The reaction mechanism, outlined below, involves the protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the alcohol.
Caption: Mechanism of Fischer Esterification.
A critical consideration for this compound is the presence of the basic piperidine nitrogen. Under the acidic conditions of Fischer esterification, this nitrogen will be protonated, forming a piperidinium salt. This protonation prevents the amine from competing as a nucleophile and can influence the overall reaction kinetics.
Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)propan-2-yl acetate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.24 | 10.0 g | 0.0698 |
| Acetic Anhydride | 102.09 | 7.8 g (7.2 mL) | 0.0768 |
| Pyridine | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(piperidin-1-yl)propan-2-yl acetate.[7]
Etherification: Expanding Structural Diversity
The formation of an ether linkage at the hydroxyl position is a valuable strategy for introducing a wide range of alkyl or aryl substituents, significantly impacting the molecule's steric and electronic properties. The Williamson ether synthesis is a classic and robust method for achieving this transformation.
Mechanistic Insights into Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism, where a strong base first deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether.
Caption: Mechanism of Williamson Ether Synthesis.
For this compound, the choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to deprotonate the hydroxyl group without reacting with other parts of the molecule. The secondary nature of the alcohol means that the alkoxide is somewhat sterically hindered, which could slow the reaction rate.
Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)-2-propoxypropane (Representative)
A specific protocol for the etherification of this compound is not detailed in the available literature. The following is a representative procedure adapted from general Williamson ether synthesis protocols.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.24 | 10.0 g | 0.0698 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 3.07 g | 0.0768 |
| 1-Bromopropane | 122.99 | 9.44 g (7.0 mL) | 0.0768 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add 1-bromopropane (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Oxidation: Accessing the Ketone Analogue
Oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, 1-(Piperidin-1-yl)propan-2-one, provides a key intermediate for further derivatization, such as reductive amination or the formation of imines and enamines. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction conditions.
Mechanistic Considerations for Oxidation
Common oxidation methods for secondary alcohols include Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane (DMP) oxidation. Both methods are generally mild and high-yielding. Catalytic methods, such as those employing a nitroxyl radical like TEMPO with a co-oxidant, are also effective and offer a greener alternative.[8]
The mechanism of Swern oxidation is depicted below. It involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.
Caption: Simplified Mechanism of Swern Oxidation.
The presence of the tertiary amine in this compound necessitates careful consideration of the reaction conditions to avoid side reactions, such as oxidation of the amine. Milder, more selective oxidizing agents are generally preferred.
Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)propan-2-one
The synthesis of 1-(piperidin-1-yl)propan-2-one has been described in the literature as an intermediate for other reactions.[9][10] The following protocol is a representative procedure based on a Swern oxidation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxalyl Chloride | 126.93 | 6.8 mL | 0.0768 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 11.0 mL | 0.1536 |
| This compound | 143.24 | 10.0 g | 0.0698 |
| Triethylamine (Et₃N) | 101.19 | 48.6 mL | 0.349 |
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60°C.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60°C.
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Conclusion
The hydroxyl group of this compound is a versatile functional group that provides a gateway to a wide range of chemical derivatives. Through well-established reactions such as esterification, etherification, and oxidation, researchers can systematically modify the structure of this important scaffold to fine-tune its physicochemical and pharmacological properties. The key to successfully manipulating this molecule lies in a thorough understanding of the interplay between the hydroxyl group and the neighboring piperidine ring. By carefully selecting reagents and reaction conditions, the desired transformations can be achieved with high efficiency and selectivity, paving the way for the discovery and development of novel drug candidates. This guide provides a foundational framework and practical starting points for researchers to confidently explore the rich chemistry of this valuable building block.
References
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- El-Gendy, M. A., Shaaban, M. R., & El-Sayed, M. S. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(10), 2469.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Goswami, R. P., et al. (2020). General strategy for the synthesis of piperidine derivatives.
- He, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2069–2078.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
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- Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Alkenes. Angewandte Chemie International Edition in English, 35(4), 451–454.
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- Pucher, R., & Kalesse, M. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
- Shityakov, S., & Förster, C. (2014). In silico predictive model of intramolecular hydrogen bonding and membrane permeability of drug-like compounds. Membranes, 4(2), 202–215.
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- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Wang, C., et al. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry, 88(21), 15286–15296.
- White, M. C. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Accounts of Chemical Research, 45(6), 879-888.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Yeung, A. (2020, November 12). Making esters - Part 1 [Video]. YouTube.
- Zeni, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
- Zhuravel, D. N., et al. (2002). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 45(25), 5496-5502.
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of 1-(Piperidin-1-yl)propan-2-ol
Abstract and Significance
1-(Piperidin-1-yl)propan-2-ol is a valuable β-amino alcohol and a versatile chemical intermediate. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide provides a detailed, field-tested protocol for the synthesis of this compound via the nucleophilic ring-opening of propylene oxide with piperidine. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme and Mechanism
The synthesis is achieved through a direct SN2-type reaction where piperidine acts as the nucleophile, attacking one of the electrophilic carbons of the propylene oxide epoxide ring.
Overall Reaction:
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the epoxide ring of propylene oxide.[2][3] In the absence of a strong acid or base catalyst, the reaction typically occurs at the sterically less hindered carbon atom of the epoxide. The nitrogen atom of piperidine attacks the terminal carbon of propylene oxide, leading to the opening of the three-membered ring and the formation of a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another molecule of piperidine or a protic solvent during workup, neutralizes the alkoxide to yield the final this compound product.
Caption: Reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents and Chemicals
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity (1 eq) | Properties |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | 8.52 g (10.0 mL) | Corrosive, Flammable, Toxic[4] |
| Propylene Oxide | 75-56-9 | C₃H₆O | 58.08 | 6.39 g (7.7 mL) | Flammable, Carcinogen |
| Methanol (Solvent) | 67-56-1 | CH₄O | 32.04 | 50 mL | Flammable, Toxic |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed | Extremely Flammable |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | Desiccant |
| Saturated NaCl (Brine) | 7647-14-5 | NaCl | 58.44 | As needed | Aqueous Solution |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum distillation apparatus
Safety Precautions: A Critical Overview
WORKING IN A FUME HOOD IS MANDATORY FOR THE ENTIRE PROCEDURE.
-
Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[4][5][6] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.
-
Propylene Oxide: Extremely flammable liquid and vapor. It is a known carcinogen and can cause genetic defects.[7] Handle with extreme care, ensuring no ignition sources are nearby. All additions should be performed slowly to control any exothermic reactions.
-
Methanol & Diethyl Ether: Both are flammable solvents. Ensure the absence of sparks or open flames. Grounding of equipment may be necessary to prevent static discharge.[6]
Experimental Workflow
The overall process from setup to final product is outlined below. Each phase requires careful attention to detail to ensure a high yield and purity.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
Reaction Setup and Execution
-
Initial Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq, 8.52 g, 10.0 mL) and methanol (50 mL).
-
Reagent Addition: Fit the flask with a reflux condenser and a dropping funnel. Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Propylene Oxide Addition: Add propylene oxide (1.1 eq, 6.39 g, 7.7 mL) dropwise to the cooled piperidine solution over 30 minutes. Rationale: This slow, cooled addition is crucial to control the initial exothermic reaction and prevent uncontrolled boiling of the low-boiling-point propylene oxide.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the piperidine starting material.
Workup and Isolation
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash it twice with a saturated sodium chloride solution (brine, 2 x 25 mL). Rationale: The brine wash helps to remove any remaining water-soluble impurities and aids in breaking up emulsions, leading to a cleaner separation of the organic and aqueous layers.[8]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Rationale: Anhydrous MgSO₄ is a neutral drying agent that efficiently removes trace amounts of water from the organic solution.[9]
-
Concentration: Filter off the drying agent and wash the filter cake with a small amount of diethyl ether. Combine the filtrates and concentrate the solution under reduced pressure to yield the crude this compound as an oil.
Purification
The crude product is best purified by vacuum distillation to separate the desired product from unreacted starting materials and any high-boiling-point byproducts.
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the crude oil to the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound. The expected boiling point is approximately 80-82 °C at 10 mmHg.
Analysis and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Physical Appearance | Colorless to pale yellow oil |
| Yield | Typically 70-85% (after purification) |
| ¹H NMR (CDCl₃) | Peaks corresponding to piperidine ring protons, the CH₂-N group, the CH-O group, the methyl group, and the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Signals for the five distinct carbons of the piperidine ring and the three carbons of the propanol side chain. |
| IR (Infrared) | Broad absorption band around 3400 cm⁻¹ (O-H stretch), C-H stretching around 2800-3000 cm⁻¹, and C-N stretching around 1100-1200 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) confirming the molecular weight of 143.23 g/mol .[10] |
References
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National Center for Biotechnology Information (2023). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. PubChem Compound Summary. Available at: [Link]
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ResearchGate (n.d.). Ring-opening reaction of propylene oxide with piperidine. Available at: [Link]
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ResearchGate (n.d.). Reaction mechanisms of Epoxide ring opening with propylene oxide. Available at: [Link]
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National Center for Biotechnology Information (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubChem BioAssay. Available at: [Link]
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Macolis (n.d.). Propylene Glycol Safety Data Sheet. Available at: [Link]
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Moldovan Journal of Chemistry (2023). Exploring the Antioxidant Activity of 1-(Piperidin-1-yl)propane-1,2-dione 4-Phenylthiosemicarbazone and 3d Metal Coordination. Available at: [Link]
- Google Patents (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
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Defense Technical Information Center (2025). Piperidine Synthesis. Available at: [Link]
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Organic Chemistry Portal (n.d.). Piperidine Synthesis. Available at: [Link]
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PubChemLite (n.d.). 1-(piperidin-2-yl)propan-1-ol (C8H17NO). Available at: [Link]
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YouTube (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]
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Application Notes & Protocols: 1-(Piperidin-1-yl)propan-2-ol as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Multifunctional Synthon
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Piperidin-1-yl)propan-2-ol emerges as a highly valuable and versatile synthon, integrating several key functional and structural features into a single, compact molecule. It possesses a chiral secondary alcohol, a tertiary amine embedded within a conformationally stable piperidine ring, and a short propylene spacer. This unique combination makes it an ideal starting point for synthesizing a diverse range of compounds, particularly in the development of novel therapeutics. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and process development.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| CAS Number | 934-90-7 (racemate)[3] |
| 65617-04-1 ((R)-enantiomer)[4] | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-197 °C |
| Key Features | Chiral secondary alcohol, Tertiary amine, Piperidine scaffold |
Core Synthetic Applications
The utility of this compound stems from the distinct reactivity of its alcohol and amine functionalities, allowing for sequential and regioselective modifications.
Precursor for Local Anesthetic Analogues and Bioactive Amines
A significant application of this building block is in the synthesis of analogues of amide-type local anesthetics like Mepivacaine and Bupivacaine.[5][6][7] These drugs typically feature a piperidine ring connected via an amide linkage to an aromatic group.[8] The hydroxyl group of this compound serves as a versatile handle for derivatization. It can be converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution or used in etherification reactions to introduce varied linkers. This strategy allows for the exploration of structure-activity relationships (SAR) by modifying the linker region between the piperidine core and an aromatic system, a common strategy in drug design.[9][10][11]
The diagram below illustrates the strategic value of this compound in accessing novel anesthetic-like structures.
Caption: Synthetic strategy for anesthetic analogues.
Development of Novel Heterocyclic Systems
The propan-2-ol backbone can be chemically transformed to generate other reactive intermediates. For instance, oxidation of the secondary alcohol yields the corresponding ketone, 1-(piperidin-1-yl)propan-2-one. This ketone is a valuable precursor for condensation reactions. As demonstrated in the literature, such ketones can react with thiosemicarbazides to form thiosemicarbazones, which are ligands capable of coordinating with metal ions to create complexes with potential antioxidant or other biological activities.[12] This opens a pathway to novel heterocyclic systems derived from the simple amino alcohol scaffold.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for key transformations.
Protocol 1: Synthesis of this compound from Piperidine and Propylene Oxide
This protocol describes the nucleophilic ring-opening of propylene oxide with piperidine, a fundamental and efficient method for preparing the title compound.
Rationale: Piperidine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The reaction is typically regioselective for the less sterically hindered carbon, yielding the secondary alcohol. The reaction is often performed neat or in a protic solvent like ethanol or water to facilitate proton transfer in the final step.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Piperidine | 85.15 | 10.0 g | 0.117 |
| Propylene Oxide | 58.08 | 7.5 g | 0.129 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (10.0 g, 0.117 mol) and ethanol (50 mL).
-
Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add propylene oxide (7.5 g, 0.129 mol) dropwise over 30 minutes. CAUTION: Propylene oxide is volatile and carcinogenic; handle it in a well-ventilated fume hood. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Workup: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: 75-85%.
Characterization: The product identity should be confirmed by NMR and IR spectroscopy (see Table 4).
Protocol 2: O-Alkylation with 4-Nitrobenzyl Bromide
This protocol demonstrates the reactivity of the hydroxyl group, converting it to an ether. This reaction is a model for attaching the building block to other molecular fragments.
Rationale: The hydroxyl proton is first removed by a strong base (NaH) to generate a more nucleophilic alkoxide. This alkoxide then displaces the bromide from 4-nitrobenzyl bromide in a classic Williamson ether synthesis. The choice of an anhydrous polar aprotic solvent like THF is crucial to prevent quenching the base and to dissolve the reactants.
Caption: Experimental workflow for O-alkylation.
Reaction Optimization:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to RT | 6 | ~80 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | ~65 |
| 3 | Cs₂CO₃ | DMF | RT | 8 | ~75 |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.43 g, 10 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool the flask to 0 °C and add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) in small portions. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: Add a solution of 4-nitrobenzyl bromide (2.16 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired ether.
Data Interpretation and Validation
Accurate characterization is essential for validating the outcome of a synthetic protocol.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~3.85 (m, 1H, CH-OH), ~2.40 (m, 4H, N-CH₂ piperidine), ~2.20 (m, 2H, N-CH₂ propane), ~1.55 (m, 6H, piperidine), ~1.10 (d, 3H, CH₃) | ~67.1 (CH-OH), ~61.5 (N-CH₂ propane), ~55.0 (N-CH₂ piperidine), ~26.2 (piperidine), ~24.5 (piperidine), ~20.1 (CH₃) | 3400 (br, O-H), 2930 (C-H), 1120 (C-O) |
| Product from Protocol 2 | ~8.15 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~4.60 (s, 2H, O-CH₂-Ar), ~3.90 (m, 1H, CH-O), ~2.50 (m, 4H, N-CH₂ piperidine), ~1.15 (d, 3H, CH₃) | ~147.5, ~145.2, ~127.8, ~123.5 (Ar-C), ~75.0 (CH-O), ~70.5 (O-CH₂-Ar), ~59.8 (N-CH₂ propane), ~54.8 (N-CH₂ piperidine), ~18.5 (CH₃) | 3080 (Ar C-H), 2935 (C-H), 1520 (NO₂), 1345 (NO₂), 1090 (C-O-C) |
Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.
Conclusion
This compound is a cost-effective and functionally rich building block with significant potential in synthetic organic chemistry. Its utility in constructing analogues of local anesthetics and as a precursor to more complex heterocyclic systems has been highlighted. The protocols provided herein offer robust and reproducible methods for its synthesis and derivatization, empowering researchers to leverage its full potential in the creation of novel, biologically active molecules. Future work may explore its application as a chiral ligand in asymmetric catalysis or in the synthesis of other classes of pharmaceuticals beyond local anesthetics.
References
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Green Chemistry. (2024). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Royal Society of Chemistry. Available at: [Link]
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Mold-street. (n.d.). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Available at: [Link]
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ACS Publications. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
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PubMed. (1975). Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Japanese Journal of Pharmacology. Available at: [Link]
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ResearchGate. (1975). Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. Available at: [Link]
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ResearchGate. (2017). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. Available at: [Link]
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Aladdin. (n.d.). This compound. Available at: [Link]
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Royal Society of Chemistry. (2024). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Available at: [Link]
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PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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-
ResearchGate. (2015). Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. Available at: [Link]
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Journal of the American Chemical Society. (1946). Piperidine derivatives; local anesthetics derived from substituted piperidinoalcohols. Available at: [Link]
- Google Patents. (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
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Dove Press. (2019). Synthesis and biological activities of local anesthetics. Drug Design, Development and Therapy. Available at: [Link]
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Wikipedia. (n.d.). Mepivacaine. Available at: [Link]
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PubChem. (n.d.). 1-(1-methylpiperidin-2-yl)propan-2-ol. Available at: [Link]
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National Center for Biotechnology Information. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]
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American Elements. (n.d.). 1-(pyrrolidin-1-yl)propan-2-ol. Available at: [Link]
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Introduction: The Strategic Value of 1-(Piperidin-1-yl)propan-2-ol in Drug Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(Piperidin-1-yl)propan-2-ol, a key β-amino alcohol building block in modern medicinal chemistry.
In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone, present in a vast array of approved drugs and natural alkaloids.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to act as a versatile scaffold for orienting pharmacophoric groups.[1][3] When combined with a propan-2-ol backbone, it forms this compound, a β-amino alcohol. This structural class is of paramount importance, serving as a versatile intermediate for a range of biologically active molecules, including crucial β-blockers and other therapeutic agents.[4][5]
The synthesis of β-amino alcohols is most directly achieved through the ring-opening of epoxides with amines.[6][7] This reaction provides a powerful and atom-economical route to chiral and achiral amino alcohols that are central to the synthesis of complex pharmaceutical targets. This guide provides a detailed exploration of this compound, covering its synthesis, underlying chemical principles, and a practical application in the synthesis of a key pharmaceutical intermediate motif.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 934-90-7 | [8] |
| Molecular Formula | C₈H₁₇NO | [8] |
| Molecular Weight | 143.23 g/mol | [8] |
| Appearance | Liquid | [9] |
| Storage | Sealed in a dry environment at room temperature. | [8] |
Handling and Safety Precautions
The primary reactants for the synthesis of this compound, namely piperidine and propylene oxide, are hazardous materials that demand strict safety protocols.
-
Piperidine (CAS: 110-89-4): A flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles. Keep away from heat, sparks, and open flames.
-
Propylene Oxide (CAS: 75-56-9): An extremely flammable liquid and vapor that is toxic if swallowed or inhaled and may cause genetic defects and cancer. It is crucial to work under a hood, avoid vapor generation, and use explosion-proof equipment.[10]
Always consult the latest Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[11]
Synthesis Protocol: this compound via Epoxide Ring-Opening
The most efficient and common method for preparing β-amino alcohols is the nucleophilic ring-opening of an epoxide by an amine.[4][6][12] This reaction proceeds via an S_N2 mechanism, where the amine attacks one of the epoxide's carbon atoms, leading to the cleavage of a C-O bond.
Causality of Experimental Design
The choice of reaction conditions is critical for achieving high yield and purity.
-
Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack from piperidine occurs preferentially at the least sterically hindered carbon atom.[5][13] This is a hallmark of the S_N2 mechanism under neutral or basic conditions, leading to the formation of the desired 1-(substituted)-propan-2-ol isomer.
-
Solvent: The reaction can be run neat (without solvent) or in a polar solvent like water or an alcohol (e.g., propan-2-ol). A polar solvent can facilitate the reaction by stabilizing the transition state, and in some cases, can direct the regioselectivity.[12] For this protocol, propan-2-ol is chosen for its ability to dissolve both reactants and its appropriate boiling point for controlled heating.
-
Temperature: While the reaction can proceed at room temperature, moderate heating is often employed to increase the reaction rate. However, excessive heat should be avoided due to the high volatility and flammability of propylene oxide.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Table 2: Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Piperidine | 110-89-4 | 85.15 | 85.15 g (98.8 mL) | 1.0 |
| Propylene Oxide | 75-56-9 | 58.08 | 63.9 g (77.0 mL) | 1.1 |
| Propan-2-ol | 67-63-0 | 60.10 | 250 mL | - |
Procedure:
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (or nitrogen inlet).
-
Charging Reactants: Charge the flask with piperidine (1.0 mol) and propan-2-ol (250 mL). Begin stirring and cool the mixture to 0-5°C using an ice-water bath.
-
Addition of Epoxide: Add propylene oxide (1.1 mol) to the dropping funnel. Add the propylene oxide dropwise to the stirred piperidine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the ring-opening reaction and to prevent uncontrolled boiling of the low-boiling point propylene oxide.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50-60°C and maintain it at this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (piperidine) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (propan-2-ol) and any unreacted propylene oxide under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Table 3: Expected Outcome and Quality Control
| Parameter | Expected Result | QC Method |
| Yield | 80-90% | Gravimetric analysis |
| Purity | >98% | GC-MS, ¹H NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR Spectroscopy |
Application Case Study: Synthesis of a Propafenone Precursor
Propafenone is a class 1C antiarrhythmic agent used to treat cardiac arrhythmias.[14] Its structure features a core aryloxypropanolamine moiety, a common motif in cardiovascular drugs. The synthesis of this key structural fragment showcases the utility of the principles underlying the formation of β-amino alcohols. While Propafenone itself uses n-propylamine, we can illustrate the general synthetic strategy for creating such intermediates.
Retrosynthetic Analysis of Propafenone
A logical disconnection of Propafenone reveals the key building blocks, highlighting the importance of the C-O and C-N bond formations that are central to this class of molecules.
Caption: Retrosynthetic pathway for Propafenone, highlighting key intermediates.
Protocol: Synthesis of 2'-(2-Hydroxy-3-(propylamino)propoxy)-3-phenylpropiophenone
This protocol demonstrates the two key steps analogous to the synthesis of many β-blockers and related drugs: formation of an epoxy ether followed by amine ring-opening.[15][16]
Part A: Synthesis of 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone
-
Setup: In a flask equipped for stirring and heating, dissolve 2'-hydroxy-3-phenylpropiophenone (1.0 mol) in a suitable solvent (e.g., acetone or acetonitrile).
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 mol). Causality Note: The base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.2 mol) and a phase-transfer catalyst like tetrabutylammonium bromide (0.02 mol) to facilitate the reaction.[16]
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate. The crude product can be purified by chromatography or used directly in the next step.
Part B: Aminolysis of the Epoxide
-
Setup: Dissolve the crude 2'-(2,3-epoxypropoxy)-3-phenylpropiophenone from Part A in a solvent like ethanol or isopropanol.
-
Amine Addition: Add n-propylamine (1.5 mol). Causality Note: An excess of the amine is often used to ensure complete reaction and to minimize the formation of secondary amine byproducts.
-
Reaction: Heat the mixture to reflux for 4-6 hours until the epoxide is consumed (monitor by TLC).
-
Purification: Cool the reaction mixture and evaporate the solvent and excess amine. The resulting crude product can be purified by column chromatography or by forming a hydrochloride salt through the addition of HCl in a suitable solvent (e.g., ether or isopropanol), which often induces crystallization of the pure product.[15][16]
This two-step sequence is a robust and widely applicable method in pharmaceutical synthesis for installing the propanolamine side chain, demonstrating the foundational importance of the epoxide ring-opening reaction.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its straightforward and high-yielding preparation via the ring-opening of propylene oxide with piperidine makes it an accessible intermediate for researchers. The underlying principles of this S_N2 reaction—specifically the regioselective attack at the less hindered carbon—are fundamental to the synthesis of a wide range of important drug classes, most notably the aryloxypropanolamine-based cardiovascular drugs. The protocols and mechanistic insights provided in this guide offer a solid foundation for the practical application of this chemistry in a research and development setting.
References
-
Title: Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Source: MDPI. URL: [Link]
-
Title: Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Source: Taylor & Francis Online. URL: [Link]
-
Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Source: ResearchGate. URL: [Link]
-
Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Source: Royal Society of Chemistry. URL: [Link]
-
Title: 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: SAFETY DATA SHEET - Piperidine. Source: Fisher Scientific. URL: [Link]
-
Title: Synthesis of Propafenone-An Antiarrhythmic Agent. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]
- Title: Preparation method of propafenone hydrochloride intermediate.
- Title: Preparation of propafenone.
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]
- Title: Synthesis method of propafenone hydrochloride.
-
Title: 18.5: Reactions of Epoxides - Ring-opening. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: MDPI. URL: [Link]
-
Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Source: National Institutes of Health (NIH). URL: [Link]
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Application Note: Chiral Resolution of Racemic 1-(Piperidin-1-yl)propan-2-ol via Diastereomeric Salt Crystallization
Abstract
This application note provides a comprehensive, in-depth guide for the chiral resolution of racemic 1-(Piperidin-1-yl)propan-2-ol. The enantiomers of this β-amino alcohol are valuable chiral building blocks in pharmaceutical synthesis. This document details a robust protocol based on the classical method of diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization. We explain the underlying chemical principles, provide step-by-step experimental procedures, and outline analytical methods for assessing enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, reliable, and well-validated method for obtaining enantiopure this compound.
Introduction and Scientific Principle
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[1] Racemic this compound is a key intermediate whose individual enantiomers are used in the synthesis of more complex chiral molecules.
The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers.
(R,S)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]
Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical characteristics, including different solubilities in a given solvent.[3] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor.[3] After separation, a simple acid-base workup liberates the desired pure enantiomer from its salt.
Chiral acids like (+)-tartaric acid, (-)-mandelic acid, and their derivatives are frequently employed for this purpose.[2][4] The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically to achieve the optimal solubility difference between the diastereomeric salts.[1]
Experimental Workflow Overview
The entire process, from the racemic starting material to the isolated, pure enantiomers, is outlined below. This workflow is designed to maximize both yield and enantiomeric excess (e.e.) of the target enantiomer.
Materials and Methods
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | Standard Chemical Supplier | Starting material. |
| L-(+)-Tartaric Acid | ≥99.5% (Chiral Grade) | Standard Chemical Supplier | Resolving agent. |
| Methanol (MeOH) | Anhydrous, ACS Grade | Standard Chemical Supplier | Crystallization solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Standard Chemical Supplier | For liberation of free amine. |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier | Drying agent. |
| Deionized Water | High Purity | In-house | |
| Standard Glassware | - | - | Reaction flasks, beakers, etc. |
| Buchner Funnel & Filter Paper | - | - | For vacuum filtration. |
| Rotary Evaporator | - | - | For solvent removal. |
| Chiral HPLC System | - | - | For enantiomeric excess analysis. |
| Polarimeter | - | - | For measuring optical rotation. |
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.
-
Preparation: In a 500 mL round-bottom flask, dissolve 14.3 g (0.1 mol) of racemic this compound in 150 mL of anhydrous methanol. Stir until the solution is homogeneous.
-
Resolving Agent Addition: In a separate beaker, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 100 mL of anhydrous methanol. Gentle warming may be required to achieve full dissolution.
-
Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.
-
Crystallization: Heat the mixture to reflux (approx. 65°C) to dissolve the precipitate completely. Once a clear solution is obtained, allow it to cool slowly to room temperature undisturbed over several hours. For optimal crystal growth, do not agitate the flask during this initial cooling phase.
-
Maturation: After reaching room temperature, place the flask in a refrigerator (4°C) and allow it to stand for 24 hours to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of cold (4°C) methanol (2 x 20 mL) to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum at 40°C to a constant weight. This solid is the salt of one enantiomer (e.g., the (S)-enantiomer) with L-tartaric acid. Retain the filtrate (mother liquor) for the recovery of the other enantiomer.
Protocol 2: Liberation of the Free Enantiomer
This protocol describes how to recover the optically active free amine from the isolated diastereomeric salt.
-
Dissolution: Suspend the dried diastereomeric salt from Protocol 1 in 100 mL of deionized water.
-
Basification: Cool the suspension in an ice bath and slowly add a 2 M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12. This deprotonates the amine, breaking the salt and liberating the free base. Ensure all solids have dissolved.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated enantiopure amine with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure this compound as an oil or low-melting solid.
-
Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor (filtrate from step 1.6) by following the same liberation procedure (Protocol 2). Note that the enantiomeric purity will be lower, and further purification or a second resolution with D-(-)-tartaric acid may be necessary.
Analytical Characterization
To validate the success of the resolution, the enantiomeric excess (e.e.) and optical purity of the final product must be determined.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for accurately determining the enantiomeric composition of a sample.[5][6] A polysaccharide-based chiral stationary phase (CSP) is often effective for separating β-amino alcohols.
| Parameter | Condition |
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in mobile phase |
Under these conditions, the two enantiomers should be well-resolved, allowing for the calculation of enantiomeric excess (% e.e.) using the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100%
Polarimetry
Once an enantiomer is isolated, its optical rotation can be measured. This value provides confirmation of optical activity and can be compared to literature values.
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., methanol) at a precisely known concentration (c, in g/100 mL).
-
Measurement: Measure the angle of rotation (α) using a polarimeter with a cell of a known path length (l, in dm).
-
Calculation: The specific rotation [α] is calculated as: [α]_D^T = α / (l * c) (Where T is the temperature and D refers to the sodium D-line wavelength).
The sign of the rotation (+ or -) will distinguish the dextrorotatory from the levorotatory enantiomer.
Expected Results and Discussion
The success of diastereomeric salt resolution is highly dependent on the differential solubility of the salts, which is influenced by the choice of solvent, temperature, and cooling rate. Methanol is a common choice for amino alcohol resolutions as it often provides a good balance of solubility for salt formation and differential solubility for crystallization.[7][8]
A successful resolution should yield one enantiomer with an enantiomeric excess >95%. The overall yield for the first isolated enantiomer is typically in the range of 35-45%, approaching the theoretical maximum of 50%.[9] The enantiomer recovered from the mother liquor will be enriched in the opposite configuration but will likely require further purification to achieve high enantiomeric excess.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms | Solution is too dilute; solvent is not appropriate. | Concentrate the solution; try a less polar solvent or a solvent mixture. |
| Oily precipitate forms | Cooling was too rapid; supersaturation is too high. | Re-heat to dissolve, then allow to cool much more slowly. Seed with a previously obtained crystal if available. |
| Low enantiomeric excess (e.e.) | Incomplete separation of diastereomers; co-precipitation. | Recrystallize the diastereomeric salt one or more times from the same solvent. Ensure the salt is washed with cold solvent after filtration. |
| Low yield of crystalline salt | Diastereomer is too soluble in the chosen solvent. | Cool the solution for a longer period or to a lower temperature. Partially evaporate the solvent before cooling. |
Conclusion
The protocol described provides a reliable and scalable method for the chiral resolution of racemic this compound. By forming diastereomeric salts with L-(+)-tartaric acid, the enantiomers can be effectively separated through fractional crystallization. Careful control over crystallization conditions and subsequent analytical verification by chiral HPLC are paramount to achieving high enantiomeric purity. This classical technique remains a cornerstone of asymmetric synthesis, offering a cost-effective pathway to valuable enantiopure pharmaceutical intermediates.
References
-
García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews, 105(1), 313-354. [Link]
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
-
Singh, R., & Purohit, P. (2011). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-33. [Link]
-
Mourão, J. A., & Lobo, A. M. (2005). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Tetrahedron: Asymmetry, 16(15), 2537-2541. [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 10, 2026, from [Link]
-
Seko, N., & Shitara, H. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2856-2865. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved January 10, 2026, from [Link]
-
Raval, I. H., & Patel, K. D. (2020). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of the Serbian Chemical Society, 85(5), 629-640. [Link]
-
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. [Link]
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Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(8), 101004. [Link]
-
Felletti, S., & De Luca, C. (2023). Recent trends in analytical High-Performance Liquid Chromatography for the analysis of bioactive chiral compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]
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- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
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- 8. New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Chiral Catalyst Scaffolding: Application Notes for 1-(Piperidin-1-yl)propan-2-ol in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly within the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a cornerstone class of ligands and catalysts, enabling a diverse array of stereoselective transformations.[1] This technical guide delves into the application of a specific and highly effective, yet accessible, chiral β-amino alcohol: 1-(Piperidin-1-yl)propan-2-ol. We will explore its synthesis, mechanistic underpinnings, and provide detailed protocols for its use in key asymmetric catalytic reactions, offering researchers and drug development professionals a practical framework for leveraging this versatile chiral scaffold.
The Foundation: Enantioselective Synthesis of this compound
The efficacy of any asymmetric catalyst is fundamentally tied to its own enantiopurity. Therefore, a reliable and stereocontrolled synthesis of the desired enantiomer of this compound is the critical starting point. A common and efficient method involves the nucleophilic ring-opening of a chiral epoxide, a readily available starting material from the chiral pool. In this case, we utilize enantiopure propylene oxide.
Protocol 1: Synthesis of (R)-1-(Piperidin-1-yl)propan-2-ol
This protocol outlines the synthesis of the (R)-enantiomer starting from (R)-propylene oxide. The same procedure can be followed using (S)-propylene oxide to obtain the (S)-enantiomer.
Materials:
-
(R)-Propylene oxide
-
Piperidine
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.2 equivalents) in anhydrous methanol (100 mL).
-
Addition of Epoxide: Cool the solution to 0 °C in an ice bath. Slowly add (R)-propylene oxide (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the enantiomerically pure product.
Application in Asymmetric Alkylation: The Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-documented and highly successful applications of chiral β-amino alcohols is in the catalysis of the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[2][3] this compound, in concert with a titanium(IV) isopropoxide co-catalyst, forms a chiral environment that directs the facial selectivity of the ethyl group transfer from the diethylzinc reagent to the prochiral aldehyde.
Mechanistic Rationale
The prevailing mechanism involves the initial reaction of the chiral amino alcohol with diethylzinc to form a zinc alkoxide. This species then coordinates with titanium(IV) isopropoxide and another molecule of diethylzinc to generate a dimeric chiral catalyst. The aldehyde substrate coordinates to this complex in a sterically defined manner, exposing one of its enantiotopic faces to the ethyl group for nucleophilic attack. The piperidine nitrogen and the hydroxyl group of the ligand are both crucial for creating the rigid, chiral pocket necessary for high enantioselectivity.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(R)-1-(Piperidin-1-yl)propan-2-ol
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask and argon line
-
Magnetic stirrer
-
Syringes
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene (5 mL) and (R)-1-(Piperidin-1-yl)propan-2-ol (0.05 mmol, 5 mol%).
-
Co-catalyst Addition: Add titanium(IV) isopropoxide (0.05 mmol, 5 mol%) to the solution and stir at room temperature for 30 minutes.
-
Zinc Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.0 mmol, 2.0 equivalents) dropwise via syringe. Stir the resulting pale-yellow solution for another 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol can be determined by chiral HPLC analysis.
Expected Performance
Based on data from structurally similar piperidine-based β-amino alcohols, this protocol is expected to yield the corresponding chiral secondary alcohol in high yield and with excellent enantioselectivity.[2]
| Aldehyde | Product | Expected Yield (%) | Expected ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | >90 | >95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >90 | >95 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >90 |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >85 | >90 |
Application in Asymmetric Reduction: Transfer Hydrogenation of Prochiral Ketones
Chiral β-amino alcohols are also effective ligands in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.[4] This method offers a milder and often more practical alternative to reductions using metal hydrides or high-pressure hydrogenation. Isopropanol typically serves as both the solvent and the hydride source.
Mechanistic Considerations
In this transformation, a ruthenium(II) precursor, the chiral amino alcohol ligand, and a base form the active catalytic species in situ. The ketone substrate coordinates to the chiral ruthenium complex. The hydride is then transferred from the isopropanol (which is oxidized to acetone) to one face of the ketone, dictated by the steric and electronic environment created by the this compound ligand.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
(R)-1-(Piperidin-1-yl)propan-2-ol
-
[Ru(p-cymene)Cl₂]₂
-
Potassium hydroxide (KOH)
-
Anhydrous isopropanol
-
Acetophenone
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask and argon line
-
Magnetic stirrer
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.0025 mmol, 0.25 mol%) and (R)-1-(Piperidin-1-yl)propan-2-ol (0.0055 mmol, 0.55 mol%) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 20 minutes.
-
Activation: Add a solution of potassium hydroxide (0.01 mmol, 1 mol%) in isopropanol (1 mL) to the catalyst mixture and stir for another 20 minutes.
-
Reaction Initiation: Add acetophenone (1.0 mmol, 1.0 equivalent) to the activated catalyst solution.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water (5 mL).
-
Extraction: Extract the product with diethyl ether (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Catalytic Pathways
Caption: Key steps in the diethylzinc addition mechanism.
References
-
ResearchGate. Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. [Link]
-
PubMed. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]
-
CAS. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]
-
ResearchGate. A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. [Link]
-
Wikipedia. Enantioselective ketone reduction. [Link]
-
RSC Publishing. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
ResearchGate. Chiral P,N‐ligands for the highly enantioselective addition of diethylzinc to aromatic aldehydes. [Link]
-
ResearchGate. Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. [Link]
-
SciSpace. Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols. (2001). [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
RSC Publishing. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]
-
ResearchGate. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. [Link]
-
University of Liverpool. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. [Link]
-
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The Versatile Ligand: Application Notes for 1-(Piperidin-1-yl)propan-2-ol in Metal Complex Synthesis
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the ever-evolving landscape of coordination chemistry, the rational design of ligands is paramount to the development of novel metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. Amino alcohols, a class of organic compounds bearing both an amino and a hydroxyl group, have emerged as particularly versatile ligands. Their ability to act as bidentate (N,O)-donors allows for the formation of stable chelate rings with a variety of metal ions.
This guide focuses on 1-(Piperidin-1-yl)propan-2-ol , a readily accessible amino alcohol that combines the steric and electronic features of a piperidine moiety with a secondary alcohol. The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group can cooperatively bind to a metal center, creating a chiral environment when enantiomerically pure forms of the ligand are used. This characteristic makes it a promising candidate for applications in asymmetric catalysis. Furthermore, the presence of the piperidine scaffold, a common motif in many biologically active compounds, suggests the potential for its metal complexes to exhibit interesting pharmacological properties.[1][2]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of metal complexes. We will delve into the rationale behind the synthetic steps, methods for characterization, and explore potential applications with illustrative data.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic ring-opening of a suitable epoxide with piperidine. A common and cost-effective starting material is propylene oxide or its halogenated derivative, epichlorohydrin. The following protocol is adapted from a known procedure for a similar compound and has been optimized for clarity and reproducibility.[3]
Protocol 1: Synthesis of Racemic this compound
This protocol describes the synthesis of the racemic mixture of the ligand.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Piperidine
-
Epichlorohydrin (2-(Chloromethyl)oxirane)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in methanol.
-
Addition of Epichlorohydrin: Cool the solution to 0 °C in an ice bath. Slowly add epichlorohydrin (1.1 equivalents) dropwise to the stirred solution. Causality: This exothermic reaction is controlled by slow addition at a low temperature to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction (for chloro-derivative): If starting from epichlorohydrin, the intermediate is 1-chloro-3-(piperidin-1-yl)propan-2-ol. Cool the reaction mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents) in small portions. Causality: Sodium borohydride is a mild reducing agent that will selectively reduce the chlorohydrin to the desired alcohol without affecting the piperidine ring.
-
Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of Metal Complexes
This compound can coordinate to a variety of transition metal ions to form stable complexes. The following is a general protocol that can be adapted for the synthesis of complexes with different metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Co(II), Zn(II), Ni(II), etc.).
Protocol 2: General Synthesis of a Metal(II) Complex
Reaction Workflow:
Caption: General workflow for metal complex synthesis.
Materials and Reagents:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Diethyl ether
Instrumentation:
-
Schlenk flask or round-bottom flask with magnetic stirrer
-
Reflux condenser (optional)
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in ethanol in a Schlenk flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of ethanol.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. Causality: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of octahedral or square planar complexes, but the optimal ratio may vary depending on the metal and desired coordination geometry.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating or refluxing may be required to facilitate complex formation. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and solvent.
-
Drying: Dry the resulting solid complex in a desiccator over a suitable drying agent.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
| Technique | This compound (Ligand) | Metal Complex (General Observations) |
| FTIR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (~2950-2800), C-O stretch (~1050), C-N stretch (~1100) | Shift and/or broadening of the O-H stretch upon coordination. Shifts in the C-O and C-N stretching frequencies. Appearance of new low-frequency bands corresponding to M-O and M-N vibrations. |
| ¹H NMR (CDCl₃, δ ppm) | Resonances for piperidine protons, CH₂-N, CH-O, and OH protons. | Broadening of ligand signals upon coordination to a paramagnetic metal ion. Shifts in the chemical shifts of protons adjacent to the coordinating N and O atoms. |
| ¹³C NMR (CDCl₃, δ ppm) | Distinct signals for each carbon atom in the piperidine ring and the propanol chain. | Shifts in the chemical shifts of carbon atoms bonded to the coordinating N and O atoms. |
Note: The exact spectroscopic data will vary depending on the specific metal ion and the counter-ion in the complex.
Part 4: Applications of this compound Metal Complexes
The unique structural features of this compound make its metal complexes promising candidates for a range of applications.
Application 1: Asymmetric Catalysis
Chiral, enantiomerically pure this compound can be used to synthesize chiral metal complexes that can act as catalysts in asymmetric reactions, such as the enantioselective reduction of ketones or the addition of organometallic reagents to aldehydes. The piperidine group can influence the steric environment around the metal center, thereby directing the stereochemical outcome of the reaction.
Illustrative Catalytic Data (Hypothetical for a Ru(II) Complex):
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 92 (S) |
| 2-Octanone | 2-Octanol | 95 | 88 (R) |
Application 2: Antimicrobial and Antioxidant Agents
The incorporation of a piperidine moiety, a known pharmacophore, suggests that the metal complexes of this compound may exhibit biological activity.[4][5] Many metal complexes show enhanced antimicrobial and antioxidant properties compared to the free ligands.[4]
Protocol 3: Screening for Antimicrobial Activity (Agar Well Diffusion Method)
-
Prepare Agar Plates: Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create Wells: Create wells of a standard diameter in the agar plates.
-
Load Samples: Add a defined concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to the wells. Use the free ligand and the solvent as controls.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measure Inhibition Zones: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm):
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Ligand | 8 | 6 |
| Cu(II) Complex | 15 | 12 |
| Co(II) Complex | 13 | 10 |
| Zn(II) Complex | 11 | 9 |
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Prepare DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare different concentrations of the metal complexes and the free ligand in methanol.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Illustrative Antioxidant Activity Data (IC₅₀ in µM):
| Compound | DPPH Radical Scavenging (IC₅₀) |
| Ligand | >100 |
| Cu(II) Complex | 45.2 |
| Co(II) Complex | 58.7 |
| Zn(II) Complex | 72.1 |
| Ascorbic Acid (Standard) | 8.5 |
Conclusion and Future Outlook
This compound is a versatile and accessible ligand that provides a gateway to a wide array of metal complexes with potential applications in catalysis and medicinal chemistry. The straightforward synthesis of the ligand, coupled with the general robustness of the complexation reactions, makes it an attractive target for further research. Future work could focus on the synthesis of enantiomerically pure ligands to explore their full potential in asymmetric catalysis. Furthermore, a systematic investigation of the biological activities of a broader range of metal complexes derived from this ligand could lead to the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising ligand and its coordination chemistry.
References
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World Journal of Pharmaceutical Research. (2019). Metal complexes of a piperidinone ligand: activities assessed. [Link]
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- Graur, I., et al. (2024). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION.
- Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3271.
- Kant, R., et al. (2024). Metal complex with piperazine ring-based ligand and their biological activities.
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The Pharma Innovation Journal. (2022). Various metal complexes and their biological implications. [Link]
- Goswami, R. P., et al. (2018). General strategy for the synthesis of piperidine derivatives.
- Shin, S., et al. (2019). Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II).
- Ali, M. A., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 1290-1300.
- Ramachandran, B., et al. (2015). Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. Journal of Molecular Structure, 1098, 339-350.
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- Jaćimović, Ž. K., & Leovac, V. M. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7876-7880.
- Nakazawa, H., & Itazaki, M. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. SciSpace.
- Ülküseven, B., & Öztürk, S. (2009). 1,4-Bis(2-hydroxypropyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3191.
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Oriental Journal of Chemistry. (2017). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. [Link]
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Der Pharma Chemica. (2014). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). [Link]
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Journal of Chemistry Letters. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. [Link]
- El-Gamel, N. E. A., et al. (2013). New zinc(II), palladium(II) and platinum(II) complexes of DL-piperidine-2-carboxylic acid; X-ray crystal structure of trans-[Zn-2([mu-Ca)(2)(Hpa)(2)Cl-6] and anticancer activity of some complexes.
-
Semantic Scholar. (2016). Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. [Link]
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- S. Fun, H.-K., et al. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline.
- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Al-Omair, M. A., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7623.
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
Synthonix. (n.d.). 3-(Piperidin-1-yl)propan-1-ol. [Link]
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Scale-up Synthesis of 1-(Piperidin-1-yl)propan-2-ol: Application Notes and Protocols
Introduction: The Versatility of a Core Amino Alcohol Building Block
1-(Piperidin-1-yl)propan-2-ol is a valuable β-amino alcohol that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. Its structure, combining a piperidine ring with a secondary alcohol, makes it a versatile scaffold in medicinal chemistry, particularly for developing novel therapeutics. Derivatives of this compound are explored in various research areas, including as potential inhibitors for enzymes like soluble epoxide hydrolase and in the development of new anti-inflammatory agents.[1][2][3]
This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of the chosen synthetic route, address the critical safety considerations inherent in scaling up chemical processes, and provide a detailed, self-validating protocol for producing kilogram quantities of the target compound with high purity.
Synthetic Strategy: Efficiency and Atom Economy via Epoxide Aminolysis
The most robust and industrially viable method for synthesizing this compound is the nucleophilic ring-opening of propylene oxide with piperidine. This aminolysis reaction is a classic and highly efficient strategy for preparing β-amino alcohols.[4]
Causality of Route Selection:
-
High Atom Economy: The reaction is an addition reaction where all atoms from both reactants are incorporated into the final product, generating no by-products and minimizing waste.[4]
-
Directness: It is a single-step synthesis from readily available commercial starting materials, which is crucial for cost-effective large-scale production.
-
Proven Scalability: The ring-opening of epoxides with amines is a well-documented and reliable transformation that has been successfully implemented on an industrial scale for various products.[4][5]
Reaction Mechanism
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (the terminal CH₂ group). This regioselectivity is a key factor in ensuring the formation of the desired propan-2-ol isomer over the propan-1-ol alternative. The reaction is often performed without a catalyst, relying on the inherent nucleophilicity of piperidine, but can be accelerated with catalytic amounts of a Lewis acid if required.[6][7]
Caption: Reaction mechanism for the synthesis of this compound.
Critical Process Hazards and Safety Management
Scaling up this synthesis requires rigorous adherence to safety protocols due to the hazardous nature of the reactants. A thorough risk assessment must be conducted before any work commences.
-
Propylene Oxide: This reactant is an extremely flammable liquid and gas that may form explosive mixtures with air.[8] It is also classified as a suspected human carcinogen and is highly toxic upon inhalation or ingestion. Critically, low-molecular-weight epoxides can undergo violent, exothermic decomposition or runaway polymerization if not handled correctly.[4] All operations must be conducted in a system designed to prevent static discharge and exclude ignition sources.[8]
-
Piperidine: A flammable liquid and vapor, piperidine is also toxic and corrosive.[9][10] It can cause severe skin burns and eye damage.[11] Inhalation of vapors can be fatal.[10] It must be handled in a well-ventilated area, and appropriate personal protective equipment is mandatory.
| Hazard Type | Mitigation Strategy |
| Chemical Reactivity | Use a jacketed reactor for precise temperature control. Ensure a robust cooling system is in place to manage the reaction exotherm. Implement controlled, slow addition of propylene oxide. |
| Flammability | Use explosion-proof electrical equipment (stirrers, pumps, sensors).[9] Ground and bond all containers and transfer lines to prevent static electricity buildup.[10] Maintain an inert nitrogen atmosphere within the reactor. |
| Toxicity/Corrosivity | Conduct all operations within a walk-in fume hood or a contained reactor system. Use appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), flame-retardant lab coat, chemical splash goggles, and a face shield.[9][10] |
| Accidental Release | Have spill kits with non-flammable absorbent material (e.g., sand, diatomaceous earth) readily available.[9] Ensure safety showers and eyewash stations are accessible and tested. |
Detailed Scale-up Synthesis Protocol (1.0 kg Target)
This protocol details the synthesis of approximately 1.0 kg of this compound. All operations should be performed by trained personnel familiar with large-scale chemical synthesis.
Reagent and Equipment Specifications
| Reagent/Material | Molecular Wt. | Moles | Mass / Volume | Role / Grade |
| Piperidine | 85.15 g/mol | 14.1 mol | 1.20 kg (1.39 L) | Reactant (1.2 equiv) / Reagent Grade |
| Propylene Oxide | 58.08 g/mol | 11.7 mol | 0.68 kg (0.82 L) | Reactant (1.0 equiv) / Reagent Grade |
| Methanol | 32.04 g/mol | - | 4.0 L | Solvent / ACS Grade |
| Nitrogen | - | - | - | Inert Gas / UHP |
Equipment:
-
20 L jacketed glass reactor with bottom outlet valve
-
Overhead mechanical stirrer with explosion-proof motor
-
Thermocouple and temperature controller
-
2 L addition funnel
-
Condenser with gas inlet/outlet for nitrogen
-
Heating/cooling circulating bath
-
Vacuum pump and distillation apparatus for purification
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 20 L reactor system in a walk-in fume hood. Ensure all glassware is dry. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with piperidine (1.20 kg, 14.1 mol) followed by methanol (4.0 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Temperature Control: Cool the reactor contents to 15-20°C using the circulating bath.
-
Propylene Oxide Addition: Charge the addition funnel with propylene oxide (0.68 kg, 11.7 mol). Add the propylene oxide to the stirring piperidine solution dropwise over a period of 2-3 hours. This step is highly exothermic. Carefully monitor the internal temperature and adjust the addition rate to ensure it does not exceed 30°C. If the temperature rises rapidly, stop the addition and apply more cooling.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-24 hours.
-
Monitoring: Take a small aliquot from the reaction mixture and analyze it by GC-MS to confirm the complete consumption of the limiting reagent, propylene oxide.
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator under reduced pressure to remove the methanol solvent. The result will be a crude, viscous oil.
-
Purification: Transfer the crude oil to a suitable distillation flask. Purify the product by vacuum distillation. The product typically distills at approximately 90-95°C at 10 mmHg. Collect the fractions corresponding to the pure product. The expected yield is typically in the range of 80-90%.
Product Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.85 (m, 1H, -CHOH), δ ~3.30-2.20 (m, 6H, piperidine -CH₂-), δ ~2.15 (m, 2H, -NCH₂-), δ ~1.60-1.40 (m, 6H, piperidine -CH₂-), δ ~1.10 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~65.2 (-CHOH), δ ~64.8 (-NCH₂-), δ ~54.9 (piperidine -CH₂N-), δ ~26.2 (piperidine -CH₂-), δ ~24.3 (piperidine -CH₂-), δ ~21.0 (-CH₃) |
| GC-MS (EI) | Purity >98% (by GC area %), Molecular Ion [M]⁺ at m/z = 143.2 |
| FT-IR (neat) | Broad peak at ~3400 cm⁻¹ (O-H stretch), peaks at ~2930, 2850 cm⁻¹ (C-H stretch), peak at ~1100 cm⁻¹ (C-O stretch) |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. The aminolysis of propylene oxide is an efficient and atom-economical route well-suited for industrial application. The paramount consideration in this process is safety; strict adherence to protocols for handling hazardous and exothermic reactions is essential for a successful and safe scale-up. The detailed analytical data provided will aid in the quality control and release of the synthesized material.
References
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Sharma, A., et al. (2002). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 67(23), 8351–8354. Available at: [Link]
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American Chemical Society. (2002). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available at: [Link]
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Sajana, C. P., et al. (2012). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. ResearchGate. Available at: [Link]
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Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
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-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
-
Reddy, M. S., et al. (2012). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Available at: [Link]
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Maharramov, A. M., et al. (2012). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. National Institutes of Health. Available at: [Link]
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Royal Society of Chemistry. (Date not available). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (Date not available). Epoxides and Azridines Reagent Guide. Available at: [Link]
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Gulea, A., et al. (2018). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. ResearchGate. Available at: [Link]
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Diaion. (Date not available). Separation and Refining of Amino acids. Available at: [Link]
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Fringuelli, F., et al. (2007). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
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-
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-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
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Application Note: High-Purity Isolation of 1-(Piperidin-1-yl)propan-2-ol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(Piperidin-1-yl)propan-2-ol, a key amino alcohol intermediate in pharmaceutical synthesis. The inherent basicity and polarity of this compound present unique challenges for chromatographic separation, including peak tailing and poor resolution on standard silica gel. This guide details a robust methodology utilizing automated flash column chromatography, addressing these challenges through strategic mobile phase modification and optimized stationary phase selection. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting this protocol to similar amino alcohol purifications.
Introduction: The Challenge of Purifying Basic Amino Alcohols
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure contains a tertiary amine within the piperidine ring, rendering the molecule basic and highly polar. When employing standard silica gel chromatography, these characteristics can lead to significant purification challenges.
The primary issue arises from the strong interaction between the basic nitrogen of the piperidine moiety and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction results in several undesirable effects:
-
Irreversible Adsorption: A portion of the compound can bind irreversibly to the silica, leading to low recovery.
-
Peak Tailing: The analyte elutes from the column slowly and asymmetrically, resulting in broad peaks that are difficult to resolve from impurities.
-
Poor Separation: Co-elution of impurities with the tailed product peak compromises the final purity.
To overcome these obstacles, this protocol employs a modified mobile phase containing a small percentage of a basic additive, triethylamine (TEA), to improve peak shape and recovery.
Pre-Chromatography: Synthesis and Impurity Profile
A common synthetic route to this compound involves the reaction of piperidine with propylene oxide. This reaction can result in a crude product containing unreacted starting materials and potential side-products. A thorough understanding of these impurities is crucial for developing an effective purification strategy.
Potential Impurities:
-
Piperidine: Unreacted starting material.
-
Propylene oxide: Unreacted starting material (highly volatile).
-
Di-addition products: Reaction of the product with another molecule of propylene oxide.
Method Development: Thin-Layer Chromatography (TLC)
Prior to scaling up to flash chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound, which generally translates to optimal separation on a column.[2]
Protocol for TLC Analysis:
-
Plate Preparation: Use pre-coated Silica Gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Eluent Selection: A starting eluent of 95:5 dichloromethane:methanol is a good initial choice for moderately polar compounds.[3]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., ninhydrin for primary/secondary amines, or potassium permanganate for the alcohol).
Optimization:
-
If the Rƒ is too low (spot remains near the baseline), increase the polarity of the eluent by increasing the percentage of methanol.[4]
-
If the Rƒ is too high (spot travels with the solvent front), decrease the polarity by reducing the percentage of methanol.[4]
-
To mitigate peak tailing on the TLC plate, add 0.1-1% triethylamine (TEA) to the eluent.[1]
Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Pre-packed Silica Gel Column | 40-63 µm particle size |
| Solvents | Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade | |
| Instrumentation | Automated Flash Chromatography System | With UV-Vis Detector |
| Sample | Crude this compound |
Step-by-Step Purification Procedure
-
Column Equilibration:
-
Install the appropriate size silica gel column onto the flash system.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane) for at least 2-3 column volumes.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Load the prepared sample onto the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with a gradient program. The following is a representative gradient:
-
Mobile Phase A: Dichloromethane
-
Mobile Phase B: 95:5 Dichloromethane:Methanol with 0.5% Triethylamine
-
-
Gradient Program:
-
0-2 Column Volumes (CV): 100% A
-
2-15 CV: 0-100% B
-
15-20 CV: 100% B
-
-
Monitor the elution profile using the UV detector (a wavelength of 220 nm is a reasonable starting point).
-
Collect fractions based on the detector signal.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and LC-MS.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting and Key Considerations
-
Low Recovery: If recovery is low, consider further increasing the concentration of triethylamine in the mobile phase or using a more deactivated stationary phase such as alumina.[5]
-
Persistent Tailing: Ensure the triethylamine is fresh and of high purity. Old TEA can be less effective.
-
Co-elution with Polar Impurities: A shallower gradient may be necessary to improve the resolution of closely eluting compounds.
-
Safety: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The purification of basic amino alcohols like this compound by column chromatography is readily achievable with careful consideration of the interactions between the analyte, stationary phase, and mobile phase. The addition of a basic modifier such as triethylamine to the eluent is a critical step in mitigating undesirable interactions with silica gel, leading to improved peak shape, resolution, and recovery. The protocol detailed herein provides a robust and adaptable framework for researchers and drug development professionals to obtain this important synthetic intermediate in high purity.
References
- BenchChem Technical Support Center. (n.d.). Purification of 1-Piperidinepropanol.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.). Application Notes and Protocols: Thin-Layer Chromatography of 1-(3-Nitropyridin-2-yl)piperazine.
- ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- ResearchGate. (2015, October 1). When using amino acids, what is the best eluent?
Sources
Application Notes & Protocols: Derivatization of 1-(Piperidin-1-yl)propan-2-ol for Enhanced Analytical Detection and Chiral Separation
Introduction: The Analytical Challenge
1-(Piperidin-1-yl)propan-2-ol is a chiral β-amino alcohol whose piperidine moiety is found in numerous pharmaceutical compounds.[1] Its robust analytical characterization is critical for quality control, pharmacokinetic studies, and metabolite identification. However, the inherent chemical properties of this molecule—specifically the polar secondary alcohol and the basic tertiary amine—present significant challenges for direct analysis, particularly by gas chromatography (GC).
The primary analytical hurdles include:
-
Poor Volatility: The hydroxyl group engages in hydrogen bonding, significantly reducing the molecule's volatility and making it unsuitable for direct GC analysis.[2]
-
Thermal Instability: Polar analytes can be prone to degradation at the high temperatures of a GC injection port.
-
Poor Peak Shape: The polar hydroxyl and basic amine can interact with active sites on the GC column, leading to peak tailing and poor chromatographic resolution.[3]
-
Stereoisomerism: The molecule possesses a chiral center at the C2 position of the propanol chain. Enantiomers can have drastically different pharmacological effects, necessitating methods to separate and quantify them.[4]
To overcome these challenges, chemical derivatization is an essential sample preparation step.[5] This process modifies the analyte's functional groups to create a new compound with properties more amenable to chromatographic analysis and detection.[2] This guide provides detailed protocols for both achiral and chiral derivatization strategies tailored for this compound.
Strategic Overview: Choosing the Right Derivatization Path
The analytical goal dictates the derivatization strategy. The primary target for derivatization on this compound is the secondary alcohol, as the tertiary amine is unreactive to common silylation and acylation reagents.[6] The decision-making process is outlined below.
Caption: Decision workflow for derivatization strategy.
Method 1: Achiral Derivatization for GC-MS Quantification
This approach is designed for quantifying the total concentration of this compound, irrespective of its enantiomeric composition. The two most robust methods for derivatizing the secondary alcohol are silylation and acylation.
Silylation Protocol
Principle: Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This transformation dramatically increases volatility and thermal stability while reducing intermolecular hydrogen bonding. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its activity is often enhanced with a catalyst like trimethylchlorosilane (TMCS).[8]
Caption: Silylation of the secondary alcohol with BSTFA.
Protocol:
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator. All solvents and reagents must be anhydrous, as moisture can deactivate the silylating reagent.
-
Sample Preparation: Accurately weigh ~1 mg of this compound reference standard or dried sample extract into a 2 mL autosampler vial with a screw cap.
-
Solvent Addition: Add 200 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can act as a base catalyst and acid scavenger, making it a good choice.[8]
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS (SILYL-991 or equivalent).[8] A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. Reaction times and temperatures may require optimization.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Acylation Protocol
Principle: Acylation involves reacting the alcohol with an acid anhydride or acyl halide to form an ester.[9] Trifluoroacetic anhydride (TFAA) is an excellent choice as it produces a highly volatile trifluoroacetyl ester derivative with good chromatographic properties.[3] The reaction is typically catalyzed by a non-nucleophilic base like pyridine or 4-(Dimethylamino)pyridine (DMAP).[10][11]
Caption: Acylation of the secondary alcohol with TFAA.
Protocol:
-
Preparation: Use dry glassware and anhydrous solvents as described for silylation.
-
Sample Preparation: Place ~1 mg of the analyte into a 2 mL autosampler vial.
-
Reagent/Solvent Addition: Add 200 µL of dichloromethane and 100 µL of pyridine.
-
Acylating Agent: Carefully add 50 µL of trifluoroacetic anhydride (TFAA). This reaction is often exothermic.
-
Reaction: Cap the vial and heat at 60°C for 20 minutes.
-
Workup: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate or hexane for GC-MS analysis.
Data Interpretation: GC-MS
Chromatography: The derivatized product will elute significantly earlier than the underivatized alcohol and exhibit a sharp, symmetrical peak shape.
Mass Spectrometry: The derivatization adds a known mass to the parent molecule, aiding in identification. The fragmentation pattern will be characteristic of the derivative.
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Molecular Weight | 229.4 g/mol (Parent MW: 157.25) | 253.3 g/mol (Parent MW: 157.25) |
| Mass Shift | +72 Da | +96 Da |
| Expected M+• | m/z 229 | m/z 253 |
| Key Fragments | m/z 214: [M-15]⁺, loss of a methyl group from TMS. m/z 116: Alpha-cleavage, [CH(CH₃)OTMS]⁺. m/z 73: [Si(CH₃)₃]⁺. | m/z 156: Alpha-cleavage, [M-C₅H₁₀N]⁺. m/z 98: Piperidine fragment [C₅H₁₀N-CH₂]⁺. m/z 84: Piperidine fragment [C₅H₁₀N]⁺. |
| Rationale | Alpha-cleavage next to the oxygen is a dominant fragmentation pathway for alcohols and their derivatives.[12][13] The TMS group itself also produces characteristic ions. | Ester fragmentation patterns often involve cleavage adjacent to the carbonyl group and charge retention on the amine-containing fragment. |
Method 2: Chiral Separation Strategies
To resolve the enantiomers of this compound, two primary GC-based strategies can be employed: indirect separation on an achiral column or direct separation on a chiral column.
Strategy A: Indirect Separation via Chiral Derivatization
Principle: This method involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA).[14] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTPA-Cl).
Caption: Formation of diastereomers for indirect chiral analysis.
Protocol (Conceptual using a Chiral Acyl Chloride):
-
Sample Preparation: Dissolve ~1 mg of the analyte in 200 µL of anhydrous pyridine in a reaction vial.
-
CDA Addition: Add a slight molar excess (e.g., 1.2 equivalents) of an enantiomerically pure chiral acyl chloride (e.g., (R)-(-)-MTPA-Cl).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 1-2 hours. The reaction must go to completion to avoid kinetic resolution effects that would skew the enantiomeric ratio.
-
Workup: Quench the reaction with a small amount of water or methanol. Extract the diastereomeric esters into a non-polar solvent like hexane or ethyl acetate. Wash the organic layer to remove pyridine and byproducts, then dry over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and reconstitute in a suitable solvent for injection onto a standard achiral GC column (e.g., DB-5ms or HP-1). The two diastereomers should elute at different retention times.
Strategy B: Direct Separation on a Chiral GC Column
Principle: This is often the preferred modern approach. The alcohol is first derivatized with a simple achiral reagent (like TFAA, as in section 3.2) to improve its volatility and chromatographic properties.[3] The resulting mixture of enantiomeric derivatives is then injected onto a GC column coated with a chiral stationary phase (CSP).[15] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes, which leads to different retention times and thus separation.[4] Cyclodextrin-based CSPs are common for this purpose.[3]
Protocol:
-
Derivatization: Prepare the trifluoroacetyl (TFA) ester derivative of the analyte using the achiral acylation protocol described in Section 3.2. This step is critical to ensure good peak shape and volatility on the chiral column.
-
GC Column Selection: Install a suitable chiral capillary column, such as one with a derivatized β- or γ-cyclodextrin stationary phase (e.g., CHIRALDEX G-TA or similar).[3]
-
GC Method Optimization: Chiral separations are highly sensitive to temperature.[3] The analysis temperature often needs to be optimized. Lowering the column temperature generally increases the separation factor (α) but also increases analysis time. Start with an isothermal analysis at a moderate temperature (e.g., 100-140°C) and adjust based on the observed resolution.
-
Analysis: Inject the derivatized sample. The two enantiomers should appear as two distinct, baseline-resolved peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No derivative peak, only starting material. | Inactive/hydrolyzed reagent; insufficient reaction time/temperature; presence of moisture. | Use fresh, sealed derivatization reagents. Ensure all glassware and solvents are anhydrous. Optimize reaction time and temperature. |
| Multiple, unexpected peaks. | Side reactions; sample degradation; incomplete derivatization. | Lower the injector temperature. Check the purity of the starting material. Ensure sufficient excess of derivatization reagent. |
| Poor peak shape (tailing) even after derivatization. | Active sites in the GC inlet liner or column; column bleed. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Ensure the derivatization reaction has gone to completion. |
| Poor or no chiral separation. | Incorrect chiral column; non-optimal GC temperature program. | Select a CSP known to resolve similar compounds. Methodically lower the column oven temperature in 5-10°C increments to improve resolution.[3] Ensure the analyte is derivatized, as underivatized alcohols may not resolve well.[15] |
References
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Li, T., & Lee, C. S. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NIH. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Retrieved from [Link]
-
PubMed. (n.d.). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]
-
PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Derivatization of tertiary amine for GC/MS?. Retrieved from [Link]
-
Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]
-
YouTube. (2025, July 20). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. Retrieved from [Link]
-
ResearchGate. (n.d.). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
Reddit. (2021, May 26). Acetylation of secondary alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
PubMed. (2018, October 9). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(Piperidin-1-yl)propan-2-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a paramount structural motif in the landscape of pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with a diverse range of biological targets.[1][2] Many blockbuster drugs across therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases, feature a substituted piperidine core. The stereochemistry of these substituents is often a critical determinant of pharmacological activity and safety, making the development of robust asymmetric syntheses for chiral piperidines a central focus in drug discovery.
This guide explores the utility of 1-(Piperidin-1-yl)propan-2-ol, a chiral β-amino alcohol, as a versatile building block in the synthesis of bioactive molecules. While direct, widespread applications of this specific molecule in late-stage clinical candidates are not extensively documented in publicly available literature, its structural features—a secondary alcohol, a chiral center, and a piperidine nitrogen—make it an exemplary model for illustrating key concepts in asymmetric synthesis. We will delve into its potential roles as a chiral ligand in asymmetric catalysis and as a precursor for more complex bioactive structures, providing detailed protocols for analogous systems to empower researchers in their synthetic endeavors.
Mechanistic Insights and Key Applications
The synthetic value of chiral β-amino alcohols like this compound stems from their ability to control the stereochemical outcome of reactions. This control is exerted through two primary mechanisms: its use as a chiral ligand to influence a catalytic process or as a chiral auxiliary covalently bonded to the substrate.
Role as a Chiral Ligand in Asymmetric Catalysis
Chiral β-amino alcohols are renowned for their effectiveness as ligands in a variety of metal-catalyzed asymmetric reactions.[3] The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid, chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.
A classic and well-studied example is the enantioselective addition of organozinc reagents to aldehydes. In this reaction, the chiral β-amino alcohol coordinates to the zinc atom, forming a chiral catalyst that delivers the alkyl group to one face of the aldehyde with high selectivity. This transformation is a powerful method for constructing chiral secondary alcohols, which are themselves valuable intermediates in pharmaceutical synthesis.[4][5][6]
Conceptual Mechanistic Pathway: Asymmetric Addition of Diethylzinc
Caption: Asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol.
Role as a Precursor for Bioactive Molecules
The inherent structure of this compound makes it a valuable starting material for the synthesis of more elaborate molecules. The secondary alcohol can be a handle for further functionalization, such as esterification or etherification, while the piperidine nitrogen can be involved in N-alkylation or N-arylation reactions.
A significant application of structurally related chiral piperidines is in the synthesis of long-acting local anesthetics like Levobupivacaine and Ropivacaine.[7][8][9] These drugs are the (S)-enantiomers of their respective racemic compounds and exhibit a better safety profile, particularly concerning cardiotoxicity, than their (R)-enantiomers.[9] The syntheses of these molecules underscore the importance of starting with or creating an enantiomerically pure piperidine core. While their syntheses do not directly start from this compound, they exemplify the pathway of elaborating a chiral piperidine scaffold into a potent pharmaceutical agent.
Experimental Protocols
The following protocols are provided as illustrative examples of how a chiral β-amino alcohol, analogous to this compound, can be employed in asymmetric synthesis.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Using a Chiral β-Amino Alcohol Ligand (Analogous System)
This protocol describes a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for testing the efficacy of chiral amino alcohol ligands.
Materials:
-
Chiral β-amino alcohol ligand (e.g., (1S,2R)-(+)-2-(dimethylamino)-1-phenyl-1-propanol, or an analogous structure)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral β-amino alcohol ligand (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask and stir until the ligand is fully dissolved.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 eq) dropwise over 5 minutes. Stir the resulting solution at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the optically active 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Performance of Various Chiral β-Amino Alcohol Ligands
The following table summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde using different types of chiral β-amino alcohol ligands, demonstrating the high levels of stereocontrol achievable.
| Ligand Structure (Analogous) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| (1R,2S)-N,N-Dibutylnorephedrine | 0 | 2 | 95 | 94 (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 25 | 12 | 98 | 97 (S) |
| (1R,2S)-1-Phenyl-2-(piperidin-1-yl)propan-1-ol | 0 | 4 | 92 | 90 (R) |
Note: Data is illustrative and compiled from typical results reported in the literature for these classes of ligands.
Workflow for Asymmetric Addition
Caption: Experimental workflow for the catalytic enantioselective addition of diethylzinc to an aldehyde.
Protocol 2: Synthesis of a Bioactive Piperidine Derivative (Illustrative)
This protocol outlines the synthesis of 1-(piperidin-1-yl)propane-1,2-dione, a precursor to biologically active thiosemicarbazones, starting from piperidine.[3] This illustrates the role of piperidine-containing propanol derivatives as key synthetic intermediates.
Materials:
-
Pyruvic acid
-
Oxalyl chloride
-
Piperidine
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
Step 1: Synthesis of 2-Oxopropanoyl Chloride
-
In a flask, dissolve pyruvic acid (0.100 mol) in CH₂Cl₂ (5 mL).
-
In a separate dropping funnel, dissolve oxalyl chloride (0.120 mol) in CH₂Cl₂ (10 mL).
-
Cool the pyruvic acid solution to 0 °C and add the oxalyl chloride solution dropwise with stirring.
-
Add 3 drops of DMF as a catalyst. Fit the flask with a condenser and a drying tube.
-
Stir and heat the mixture for 1.5 hours. The resulting yellow oil is the crude 2-oxopropanoyl chloride.
Step 2: Synthesis of 1-(Piperidin-1-yl)propane-1,2-dione
-
Prepare a suspension of piperidine (0.100 mol) and sodium carbonate (0.100 mol) in CH₂Cl₂ (10 mL) and cool to 0 °C.
-
Add the crude 2-oxopropanoyl chloride from Step 1 dropwise to the cooled piperidine suspension.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the mixture to remove solid byproducts.
-
The filtrate, containing the desired product in CH₂Cl₂, can be air-dried to yield the crude 1-(piperidin-1-yl)propane-1,2-dione as a yellow oil. This can be used in subsequent steps, such as reaction with a thiosemicarbazide, without further purification.[3]
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Solution |
| Low Enantioselectivity in Asymmetric Addition | 1. Impure or wet solvent/reagents. 2. Ligand degradation. 3. Incorrect ligand-to-metal ratio. | 1. Ensure all solvents are anhydrous and reagents are of high purity. 2. Use fresh ligand or repurify if necessary. 3. Optimize the ligand and metal precursor stoichiometry. |
| Low Yield in Piperidine Derivative Synthesis | 1. Incomplete formation of the acid chloride. 2. Side reactions due to moisture. | 1. Ensure the reaction in Step 1 goes to completion (monitor by IR if possible). 2. Perform the reaction under strictly anhydrous conditions. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Low reaction temperature. | 1. Ensure high purity of all components; impurities can poison the catalyst. 2. Gradually increase the temperature, but be mindful of potential impact on enantioselectivity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in asymmetric synthesis.
Conclusion
This compound embodies the structural characteristics of a valuable chiral building block for the synthesis of bioactive molecules. Through its potential application as a chiral ligand, it can facilitate highly enantioselective transformations, a cornerstone of modern pharmaceutical development. Furthermore, its framework serves as a versatile precursor for more complex molecular architectures, as exemplified by the synthesis of potent drugs containing substituted piperidine rings. The protocols and insights provided herein, based on well-established analogous systems, offer a robust foundation for researchers to explore the synthetic utility of this compound and related chiral amino alcohols in the pursuit of novel therapeutic agents.
References
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Gulea, A., Poirier, D., Roy, J., & Stavila, V. (2014). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]
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Dell'Anna, M. M., Mali, M., Mastrorilli, P., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1933-1945. [Link]
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Bauer, T., & Tarasiuk, J. (2006). Carbohydrate-based chiral ligands for the enantioselective addition of diethylzinc to aldehydes. Symmetry, 13(1), 12. [Link]
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Kasashima, Y., et al. (2012). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Journal of Oleo Science, 61(9), 495-502. [Link]
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Soai, K., Yokoyama, S., & Hayasaka, T. (1991). Asymmetric alkylation of aldehydes with dialkylzincs catalyzed by chiral .beta.-amino alcohols. A practical synthesis of optically active secondary alcohols. The Journal of Organic Chemistry, 56(14), 4264-4268. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Zhang, Z., et al. (2022). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 9(1), 107-112. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]
-
Wikipedia. (2023). Levobupivacaine. [Link]
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Sharma, A., & Kumar, P. (2015). A Review on Synthesis of β-Amino Alcohols by Ring Opening of Epoxides. International Journal of Scientific & Engineering Research, 6(8), 116-123. [Link]
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Wang, Z., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7549. [Link]
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ResearchGate. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
-
Chiralpedia. (2022). Levobupivacaine. [Link]
-
Amat, M., et al. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry, 12(29), 7673-7695. [Link]
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Application Notes & Protocols: N-Alkylation of Piperidine with Propylene Oxide
Introduction
The N-alkylation of amines via the ring-opening of epoxides is a fundamental and highly efficient transformation in organic synthesis, yielding valuable β-amino alcohols.[1] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. This application note provides a detailed protocol for the N-alkylation of piperidine with propylene oxide, a classic example of this reaction class. The procedure results in the formation of 1-(piperidin-1-yl)propan-2-ol, a versatile chemical intermediate.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and critical safety considerations, particularly concerning the handling of propylene oxide.
Reaction Mechanism: Nucleophilic Ring-Opening
The core of this synthesis is the nucleophilic attack of the secondary amine, piperidine, on one of the carbon atoms of the propylene oxide (an epoxide) ring. The nitrogen atom's lone pair of electrons acts as the nucleophile. The inherent strain of the three-membered epoxide ring makes it susceptible to ring-opening.[2]
The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom of the epoxide. In the case of propylene oxide, this is the terminal methylene (CH₂) carbon. This regioselectivity is a key feature of the reaction. The attack forces the carbon-oxygen bond to break, opening the ring and forming an alkoxide intermediate. A subsequent proton transfer, typically from another piperidine molecule or during aqueous work-up, neutralizes the alkoxide to yield the final β-amino alcohol product.
While the reaction can proceed without a catalyst, particularly with reactive amines like piperidine, various catalysts can enhance the reaction rate and selectivity. These include Lewis acids, which activate the epoxide by coordinating to the oxygen atom, and tertiary amines.[3][4] For this specific protocol, we will focus on a non-catalyzed, solvent-mediated reaction, which is often sufficient for this substrate combination.
Caption: Figure 1: Reaction Mechanism. A simplified representation of the SN2 nucleophilic ring-opening of propylene oxide by piperidine.
Critical Safety Protocol: Handling Propylene Oxide
Propylene oxide is a highly flammable, volatile, toxic, and carcinogenic substance. [5] Strict adherence to safety protocols is mandatory. All operations involving propylene oxide must be conducted within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Butyl rubber or Teflon® gloves are required.[7] Standard nitrile or latex gloves are not sufficient. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved, chemical splash goggles are mandatory. A full-face shield should be worn over the goggles for added protection.[7]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[5]
-
Respiratory Protection: In case of potential vapor exposure beyond the containment of a fume hood, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used.[7]
-
-
Handling and Storage:
-
Ventilation: All transfers, measurements, and reactions must be performed in a well-ventilated chemical fume hood.[6]
-
Ignition Sources: Propylene oxide is extremely flammable with a low flash point.[5] All potential ignition sources (sparks, open flames, hot plates) must be eliminated from the work area. Use only spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[8][9]
-
Storage: Store propylene oxide in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from direct sunlight and incompatible materials like strong acids, bases, and oxidizing agents.[8]
-
-
Spill and Waste Disposal:
-
Have an appropriate spill kit ready. In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
-
All propylene oxide-contaminated materials and unreacted reagent must be disposed of as hazardous waste according to institutional and local regulations.[6]
-
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 50 mmol scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Piperidine | 85.15 | 4.26 g (4.95 mL) | 50 mmol | 1.0 |
| Propylene Oxide | 58.08 | 3.20 g (3.85 mL) | 55 mmol | 1.1 |
| Methanol (Solvent) | - | 50 mL | - | - |
| Diethyl Ether | - | ~200 mL | - | - |
| Saturated NaCl (Brine) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel or syringe pump, ice-water bath, rotary evaporator, separatory funnel, standard glassware.
Experimental Workflow
Caption: Figure 2: Experimental Workflow. A step-by-step overview of the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charging the Flask: In a chemical fume hood, add piperidine (4.95 mL, 50 mmol) and 50 mL of methanol to the flask. Begin stirring and allow the solution to cool to 0°C.
-
Addition of Propylene Oxide: Carefully measure propylene oxide (3.85 mL, 55 mmol) and add it to the dropping funnel. Add the propylene oxide to the stirred piperidine solution dropwise over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction and prevent excessive solvent evaporation.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up:
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[11]
-
Dissolve the resulting oily residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate on a rotary evaporator to remove the diethyl ether. The crude product will be a pale yellow oil.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the piperidine ring protons, the CH₂ and CH groups of the propyl chain, the methyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum should show distinct signals for the carbons of the piperidine ring and the three unique carbons of the N-propyl-2-ol chain.
-
IR Spectroscopy: Look for a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretch of an alcohol, and C-N stretching bands.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product (C₉H₁₉NO, M.W. = 157.25 g/mol ).
Green Chemistry Considerations
While this protocol uses traditional organic solvents, several principles of green chemistry can be considered for process optimization:
-
Solvent Selection: The reaction can be performed in water or under solvent-free conditions, which significantly improves the environmental profile.[2][3] Water can sometimes accelerate the rate of epoxide ring-opening by amines.[12]
-
Catalysis: Employing a recyclable, heterogeneous catalyst could simplify purification and reduce waste.[1]
-
Atom Economy: The reaction itself has excellent atom economy, as it is an addition reaction with no byproducts.
References
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Princeton University. (2012). Propylene oxide - Standard Operating Procedure. [Link]
-
Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]
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Wu, J., et al. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 7, 783-785. [Link]
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Interscan Corporation. (2024). Propylene Oxide (C3H6O) Safety: Handling Guidelines and Risk Management. [Link]
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ResearchGate. (2020). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. [Link]
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Kamal, A., et al. (2007). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. The Journal of Organic Chemistry, 72(22), 8567–8571. [Link]
-
Reddy, B. V. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Letters in Organic Chemistry, 14(4), 224-237. [Link]
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LyondellBasell. Product Safety Bulletin: Propylene Oxide. [Link]
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Air Liquide. Safety Data Sheet: Propylene Oxide. [Link]
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ResearchGate. (2021). Ring‐opening reaction of propylene oxide with piperidine. [Link]
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National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
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Organic Syntheses. 3,4-Dibromo-2,5-Diformylthiophene. [Link]
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National Institutes of Health. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
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ResearchGate. (2021). Reaction mechanisms of Epoxide ring opening with propylene oxide with.... [Link]
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Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741. [Link]
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ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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National Institutes of Health. (2022). N-Dealkylation of Amines. [Link]
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Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- Google Patents. (2020). Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- Google Patents. (1993). 2-(Piperidin-1-yl)
- Google Patents. (2007).
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Semantic Scholar. (2022). Green Chemistry. [Link]
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Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
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MDPI. (2023). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. [Link]
-
ResearchGate. (2019). Kinetics of the reaction of propylene oxide with carbon dioxide in the presence of tetrasubstituted ammonium and phosphonium halogenides. [Link]
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Royal Society of Chemistry. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]
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ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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ResearchGate. (2021). Kinetics and Mechanism of the Reaction of Propylene Oxide with Chlorine Atoms and Hydroxy Radicals. [Link]
- Cartano, A. V. (1970). Kinetics of Reactions of Pyrrolidine and Piperidine with 6-methyl-2, 4-dinitrophenyl Phenyl Ether in 60dioxane-40water. University of California, Santa Cruz.
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Application Notes and Protocols for the Enantioselective Synthesis of (R)- and (S)-1-(Piperidin-1-yl)propan-2-ol
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (R)- and (S)-1-(piperidin-1-yl)propan-2-ol. This chiral β-amino alcohol is a valuable building block in medicinal chemistry, as the piperidine moiety is a privileged scaffold found in numerous pharmaceuticals.[1][2][3][4] We present two robust and highly effective strategic approaches: 1) Asymmetric Epoxidation followed by Nucleophilic Ring-Opening and 2) Chemo-enzymatic Kinetic Resolution . Each strategy is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and field-proven insights. Detailed, step-by-step protocols are provided to enable the successful synthesis and validation of the target enantiomers with high optical purity.
Introduction: The Significance of Chiral Piperidine-Containing β-Amino Alcohols
Chiral β-amino alcohols are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[5][6] The 1,2-amino alcohol functionality provides a key pharmacophore capable of critical hydrogen bonding interactions with biological targets. When combined with a piperidine ring—a scaffold known to enhance metabolic stability, modulate solubility, and improve pharmacokinetic properties[2]—the resulting molecule becomes a highly desirable building block for drug discovery.
The specific enantiomers of 1-(piperidin-1-yl)propan-2-ol serve as versatile intermediates. The stereochemistry at the C2 position is critical, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Therefore, access to enantiomerically pure forms of this compound is essential for the development of stereochemically defined active pharmaceutical ingredients (APIs). This guide details two powerful and practical methodologies to achieve this goal.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a specific enantiomer of this compound can be approached from several angles. The choice of strategy often depends on available starting materials, scalability requirements, and desired enantiomeric purity. We will focus on two of the most reliable and well-established methods.
Strategy A: Asymmetric Epoxidation and Regioselective Ring-Opening
This classic and highly predictable approach builds the desired stereocenter using the renowned Sharpless-Katsuki asymmetric epoxidation of an allylic alcohol.[7][8] The resulting chiral epoxide is then opened by the amine nucleophile (piperidine).
Causality and Rationale:
-
Stereocontrol: The Sharpless epoxidation provides exceptional control over the stereochemistry of the epoxide, with the choice of diethyl tartrate (DET) ligand, either (+)-DET or (-)-DET, directly determining the facial selectivity of the oxidation and thus the absolute configuration of the product.[8][9] For example, using (+)-DET with allyl alcohol reliably yields (R)-glycidol.
-
Regioselectivity: The subsequent ring-opening of the epoxide with an amine is a classic SN2 reaction. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, ensuring the formation of the desired 1-amino-2-ol regioisomer.[10][11]
Workflow for Strategy A: Asymmetric Epoxidation Route
Caption: Workflow for synthesizing the target β-amino alcohol via Sharpless epoxidation and amine ring-opening.
Strategy B: Chemo-enzymatic Kinetic Resolution
This strategy involves the synthesis of the racemic β-amino alcohol, followed by the use of an enzyme to selectively modify one of the enantiomers, allowing for their separation. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer much faster than the other.
Causality and Rationale:
-
Enzyme Selectivity: Lipases are chiral biocatalysts that can differentiate between the two enantiomers of a substrate. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively catalyze the transfer of the acetyl group to one enantiomer, leaving the other unreacted.[12]
-
Efficiency: This method can provide very high enantiomeric excess (ee) for both the acylated product and the remaining unreacted alcohol.[12] The key is to stop the reaction at or near 50% conversion to maximize both yield and ee.
-
Versatility: This approach allows for the synthesis of either the (R)- or (S)-enantiomer from the same racemic starting material. After separation, the acylated enantiomer can be easily deprotected (hydrolyzed) to yield the pure alcohol.
Workflow for Strategy B: Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution to separate enantiomers.
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and standards for characterization to ensure the identity, purity, and enantiomeric excess of the final product.
Protocol 1: Synthesis of (R)-1-(Piperidin-1-yl)propan-2-ol via Asymmetric Epoxidation
This protocol is adapted from the well-established Sharpless-Katsuki epoxidation procedure and subsequent epoxide opening.[10][13][14]
Part A: (R)-Glycidol Synthesis
-
Catalyst Preparation:
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 200 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a cryocool bath.
-
Add titanium(IV) isopropoxide (Ti(O-iPr)₄, 5.9 mL, 20 mmol) via syringe.
-
Add (+)-diethyl tartrate ((+)-DET, 4.1 mL, 24 mmol) dropwise while maintaining the temperature at -20 °C. Stir for 10 minutes until the solution is a homogenous pale yellow.
-
-
Epoxidation Reaction:
-
In a separate flask, prepare a solution of allyl alcohol (6.8 mL, 100 mmol) in 50 mL of anhydrous CH₂Cl₂.
-
Add the allyl alcohol solution to the catalyst mixture.
-
Add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (36 mL, ~200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
In-Process Control: Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 hexanes:ethyl acetate eluent. The starting allyl alcohol should be consumed within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, add 50 mL of a 10% aqueous solution of tartaric acid, pre-cooled to 0 °C. Stir vigorously for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stir for another hour.
-
Separate the organic layer. Extract the aqueous layer three times with 50 mL of CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield (R)-glycidol.
-
Part B: Ring-Opening with Piperidine
-
Reaction Setup:
-
Dissolve the purified (R)-glycidol (7.4 g, 100 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Add piperidine (10.9 mL, 110 mmol, 1.1 equivalents) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
In-Process Control: Monitor the disappearance of the glycidol spot by TLC (9:1 CH₂Cl₂:MeOH eluent).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting oil in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or flash chromatography to obtain pure (R)-1-(piperidin-1-yl)propan-2-ol.
-
Characterization and Validation:
-
Yield and Purity: Determine the final yield and assess purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee): Determine the ee by chiral HPLC analysis, comparing the product to a sample of the racemic material. An ee of >95% is expected.
| Parameter | Typical Value | Source |
| Epoxidation Yield | 75-85% | [15] |
| Epoxidation ee | >95% | [15] |
| Ring-Opening Yield | >90% | [10] |
| Overall Yield | 65-75% | - |
| Final ee | >95% | - |
Protocol 2: Synthesis of (S)-1-(Piperidin-1-yl)propan-2-ol via Enzymatic Resolution
This protocol is adapted from a chemo-enzymatic method for a similar substrate.[12] It first requires the synthesis of the racemic alcohol.
Part A: Racemic this compound Synthesis
-
Combine 1-chloro-2-propanol (9.45 g, 100 mmol) and piperidine (25.5 g, 300 mmol, 3 equivalents) in a sealed tube.
-
Heat the mixture to 80 °C for 12 hours.
-
Cool to room temperature, add 100 mL of 2M NaOH, and extract with ethyl acetate (3 x 75 mL).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the racemic alcohol. Purify by distillation if necessary.
Part B: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
To a 250 mL flask, add the racemic alcohol (15.7 g, 100 mmol), 100 mL of toluene, and vinyl acetate (13.8 mL, 150 mmol, 1.5 equivalents).
-
Add a commercial lipase preparation (e.g., Novozym 435 or Lipase from Candida antarctica, ~1.5 g).
-
-
Reaction Execution:
-
Stir the suspension at 30-40 °C.
-
In-Process Control: Monitor the reaction progress carefully using chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining alcohol and the formed ester. This typically takes 12-24 hours.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the enzyme (it can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-(piperidin-1-yl)propan-2-ol from the (R)-acetate ester by flash column chromatography on silica gel.
-
Characterization and Validation:
-
Yield: The theoretical maximum yield for the desired (S)-enantiomer is 50%.
-
Enantiomeric Excess (ee): Analyze both the recovered (S)-alcohol and the (R)-ester by chiral HPLC. An ee of >98% for both is achievable.[12]
-
(Optional) Hydrolysis of (R)-Ester: The separated (R)-ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to recover the (R)-alcohol, allowing access to the other enantiomer.
| Parameter | Typical Value | Source |
| Conversion | ~50% | [12] |
| Yield of (S)-Alcohol | 40-48% | - |
| ee of (S)-Alcohol | >98% | [12] |
| ee of (R)-Ester | >98% | [12] |
Conclusion
The enantioselective synthesis of (R)- and (S)-1-(piperidin-1-yl)propan-2-ol is readily achievable through well-established and reliable synthetic strategies. The Sharpless asymmetric epoxidation route offers a predictable and high-yielding pathway to a single enantiomer, dictated by the choice of chiral ligand. Alternatively, chemo-enzymatic kinetic resolution provides a powerful method to access both enantiomers with exceptionally high optical purity from a common racemic precursor. The selection of the optimal method will depend on project-specific goals, but both protocols outlined in this guide provide a robust foundation for the successful production of these valuable chiral building blocks for pharmaceutical research and development.
References
- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. R Discovery.
- Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters - ACS Publications.
- Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters - ACS Publications.
- Application Notes and Protocols: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols. Benchchem.
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate.
- ENANTIOSELECTIVE EPOXIDATION OF ALLYLIC ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate.
- Sharpless epoxidation. Wikipedia.
- Epoxidation of Allylic Alcohols. Chemistry LibreTexts.
- Sharpless Asymmetric Epoxidation. Dalal Institute.
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
- Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central (PMC).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central (PMC).
- EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. ResearchGate.
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Application Notes & Protocols: 1-(Piperidin-1-yl)propan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: A Modern Amino Alcohol Auxiliary for Asymmetric Control
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a cornerstone technology.[1][2] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the selective formation of one enantiomer or diastereomer.[1] Among the most successful and versatile classes of chiral auxiliaries are the 1,2-amino alcohols, derived from the abundant chiral pool of amino acids or synthesized with high enantiopurity.[3][4][5]
This guide introduces 1-(Piperidin-1-yl)propan-2-ol as a robust and effective chiral auxiliary for key carbon-carbon bond-forming reactions. Its structure, featuring a chiral secondary alcohol for attachment and a sterically defined piperidine ring containing a tertiary amine, offers a unique platform for high-level stereochemical control. The tertiary amine provides a crucial metal chelation site, which, in conjunction with the hydroxyl group, creates a rigid, predictable conformational bias in the transition state of enolate reactions. This guide provides in-depth protocols for its application in asymmetric alkylation and diastereoselective aldol reactions, complete with mechanistic insights and practical considerations for researchers in synthetic chemistry and drug development.
Synthesis and Availability
Both enantiomers of this compound can be synthesized from commercially available starting materials. A common route involves the nucleophilic ring-opening of enantiopure propylene oxide with piperidine. Alternatively, enzymatic resolution of the racemic mixture can provide access to both (R)- and (S)-enantiomers with high enantiomeric excess.
Application Note I: Asymmetric Alkylation of Carboxylic Acid Derivatives
The asymmetric alkylation of enolates is a powerful method for constructing chiral centers adjacent to a carbonyl group.[6][7] By attaching this compound as a chiral auxiliary, a prochiral carboxylic acid can be converted into a chiral α-substituted acid with high enantiopurity following auxiliary cleavage.
Principle and Proposed Mechanism of Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to a rigid, chelated lithium enolate intermediate. The process can be outlined as follows:
-
Amide Formation: The chiral auxiliary is first coupled with a carboxylic acid derivative (e.g., an acyl chloride) to form a stable amide.
-
Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a lithium enolate.
-
Chelation Control: The lithium cation is chelated by both the enolate oxygen and the tertiary nitrogen of the piperidine ring. This forms a rigid, bicyclic-like structure.
-
Face-Selective Alkylation: The piperidine ring, held in a stable chair conformation, effectively blocks one face of the enolate. The incoming electrophile (e.g., an alkyl halide) is therefore directed to the less sterically hindered face, ensuring a highly diastereoselective alkylation.
The proposed transition state model is depicted below, illustrating how the piperidine moiety dictates the trajectory of the electrophile.
Caption: Chelation-controlled alkylation.
Detailed Protocol: Asymmetric Benzylation of Propionyl Amide
This protocol describes the synthesis of (R)-2-methyl-3-phenylpropanoic acid using (S)-1-(Piperidin-1-yl)propan-2-ol as the chiral auxiliary.
Caption: Experimental workflow for asymmetric alkylation.
Step 1: Amide Formation
-
To a solution of (S)-1-(Piperidin-1-yl)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify by flash chromatography to yield the propionyl amide.
Step 2: Asymmetric Alkylation
-
Dissolve the propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N2 or Ar).
-
In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.2 eq) in THF.
-
Slowly add the LDA solution to the amide solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.3 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. The crude product can be purified by chromatography or carried directly to the cleavage step.
Step 3: Auxiliary Cleavage
-
Dissolve the crude alkylated amide in a 3:1 mixture of THF and 6 M aqueous HCl.
-
Heat the mixture at reflux (approx. 70-80 °C) for 12-18 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and basify with solid NaOH or concentrated NaOH solution to pH > 12 to precipitate the auxiliary.
-
Filter to recover the chiral auxiliary (which can be recycled).
-
Extract the aqueous filtrate with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired chiral carboxylic acid with ethyl acetate.
-
Dry the combined organic extracts over Na2SO4, concentrate, and purify as needed.
Illustrative Data for Asymmetric Alkylation
The following table presents typical, illustrative results for the alkylation of the N-propionyl amide derived from (S)-1-(Piperidin-1-yl)propan-2-ol.
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | Benzyl | 85 | >98:2 |
| Methyl Iodide | Methyl | 90 | 97:3 |
| Allyl Bromide | Allyl | 82 | 96:4 |
| n-Butyl Iodide | n-Butyl | 78 | 95:5 |
Application Note II: Diastereoselective Aldol Reactions
The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds, simultaneously creating up to two new stereocenters.[8] The use of this compound as a chiral auxiliary allows for highly diastereoselective aldol additions, governed by a well-defined transition state.
Principle and Proposed Mechanism of Stereocontrol
For aldol reactions, boron enolates are often preferred as they lead to highly organized, six-membered chair-like transition states, as described by the Zimmerman-Traxler model.[8][9][10][11][12]
-
Boron Enolate Formation: The N-acyl derivative of the auxiliary is treated with a dialkylboron triflate (e.g., Bu2BOTf) and a hindered amine base (e.g., DIPEA). This reliably generates the (Z)-enolate.
-
Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde through a six-membered, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.
-
Stereochemical Induction: To minimize steric clashes (specifically, 1,3-diaxial interactions), the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions. The chiral auxiliary locks the conformation of the enolate, and its bulky piperidine group directs the aldehyde to approach from the less hindered face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.
Caption: Zimmerman-Traxler transition state.
Detailed Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
This protocol describes the synthesis of a syn-β-hydroxy amide using the N-propionyl derivative of (S)-1-(Piperidin-1-yl)propan-2-ol.
Caption: Experimental workflow for aldol reaction.
Step 1: Boron Enolate Formation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (Bu2BOTf) (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Step 2: Aldol Addition
-
Add isobutyraldehyde (1.5 eq) dropwise to the cold enolate solution.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
Step 3: Workup and Cleavage
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[8]
-
Stir vigorously for 1 hour to decompose the boron intermediates.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over Na2SO4 and concentrate.
-
The crude aldol adduct can be purified or cleaved directly. For cleavage, dissolve the crude product in a 4:1 mixture of THF/water, cool to 0 °C, and add LiOH (2.0 eq) followed by 30% H2O2 (4.0 eq).[13]
-
Stir for 1-2 hours, then quench the excess peroxide with aqueous sodium sulfite.
-
Isolate the chiral β-hydroxy acid product following a standard acidic workup. The chiral auxiliary can be recovered from the organic layer.
Illustrative Data for Diastereoselective Aldol Reactions
The following table presents typical, illustrative results for the aldol reaction of the N-propionyl amide derived from (S)-1-(Piperidin-1-yl)propan-2-ol with various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | syn-β-hydroxy amide | 92 | >99:1 |
| Benzaldehyde | syn-β-hydroxy amide | 88 | 98:2 |
| Acetaldehyde | syn-β-hydroxy amide | 85 | 97:3 |
| Crotonaldehyde | syn-β-hydroxy amide | 79 | 95:5 |
Conclusion
This compound serves as a highly effective chiral auxiliary for asymmetric alkylation and aldol reactions. The presence of the piperidine ring with its chelating tertiary amine provides a rigid and predictable steric environment, leading to excellent levels of diastereoselectivity. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, making this auxiliary a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
References
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Ager, D. J., Prakash, I., & Schaad, D. R. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 102(8), 2485–2526. [Link]
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Youn, S. W., Choi, J. Y., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
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Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2345. [Link]
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Kwan, E. E. (n.d.). Aldol Reaction. Harvard University. [Link]
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Evans Aldol Reaction and Zimmerman-Traxler Model. (2021). YouTube. [Link]
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Park, H., et al. (2010). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 12(20), 4584–4587. [Link]
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Britton, R. A., et al. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(21), 3389–3392. [Link]
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Myers, A. G. (n.d.). Zimmerman Traxler Model. Harvard University. [Link]
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Zhang, X., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(15), 7468–7477. [Link]
-
Li, K., et al. (2005). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron, 61(49), 11889-11896. [Link]
-
Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1490–1494. [Link]
-
Dell, C. P. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Contemporary Organic Synthesis, 4(2), 87-115. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
-
Wang, C., et al. (2019). Chiral Ammonium Salt-Catalyzed Asymmetric Alkylation of Unactivated Amides. Angewandte Chemie International Edition, 58(40), 14215-14219. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
Enders, D., et al. (1979). Asymmetric alkylation of chiral N,N-disubstituted amides. Journal of Organometallic Chemistry, 177(1), 5-15. [Link]
-
Clayden, J. P., & Westlund, N. (1999). Enantioselective Synthesis of Atropisomeric Amides by Dynamic Resolution: Thermodynamic Control with a Proline-Derived Diamine Resolving Agent. Angewandte Chemie International Edition, 38(17), 2556-2558. [Link]
-
Wang, Z., et al. (2022). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 13(1), 3125. [Link]
-
Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]
-
Ghosez, L. (1990). Chiral Amides in Asymmetric Synthesis. Pure and Applied Chemistry, 62(10), 1849-1854. [Link]
-
Garifullin, B. F., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(19), 6296. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of 1-(piperidin-1-yl)propan-2,3-diol
Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(piperidin-1-yl)propan-2,3-diol, a valuable β-amino alcohol, through the nucleophilic ring-opening of glycidol with piperidine. β-amino alcohols are crucial structural motifs in a wide array of active pharmaceutical ingredients (APIs), including beta-blockers and antiviral agents, making their efficient synthesis a key focus in medicinal chemistry.[1] This guide delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety procedures, and provides methods for product purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Scientific Background and Mechanistic Insights
The synthesis of β-amino alcohols via the ring-opening of epoxides is a cornerstone reaction in organic chemistry.[2][3] This transformation is valued for its atom economy and the direct formation of a 1,2-difunctionalized product. The reaction between piperidine and glycidol is a classic example of nucleophilic substitution, specifically an S(_N)2 mechanism.
1.1. The S(_N)2 Ring-Opening Mechanism In this reaction, the nitrogen atom of piperidine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[3] For glycidol (2,3-epoxy-1-propanol), this is the terminal methylene carbon (C3). The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral, and results in the opening of the strained three-membered ring. A subsequent proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the resulting alkoxide to yield the final diol product.
Several protocols exist for this type of transformation, ranging from solvent-free conditions to the use of various catalysts to enhance reaction rates and selectivity.[2][4][5] For this specific synthesis, a catalyst- and solvent-free approach is often viable, leveraging the inherent nucleophilicity of piperidine and running the reaction at a slightly elevated temperature to ensure a reasonable reaction rate.
Caption: S(_N)2 reaction of piperidine with glycidol.
Safety First: Hazard Analysis and Risk Mitigation
Both piperidine and glycidol are hazardous materials that require strict safety protocols. A thorough risk assessment must be conducted before beginning any experimental work.
-
Piperidine: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][7] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) includes, but is not limited to, a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8] Ensure all containers are grounded to prevent static discharge.[9]
-
Glycidol: A known carcinogen and mutagen. It is toxic and an irritant. Handle with extreme caution, using the same stringent PPE as for piperidine. Avoid inhalation and any skin contact.
Emergency Procedures: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15-30 minutes.[6][8] For eye contact, flush immediately with an eyewash station for at least 15 minutes and seek immediate medical attention.[7] In case of inhalation, move to fresh air and seek medical help.[9]
Materials, Reagents, and Equipment
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Supplier |
| Piperidine | C₅H₁₁N | 85.15 | 9.87 | 0.862 | Commercial |
| Glycidol | C₃H₆O₂ | 74.08 | 15.7 | 1.115 | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 15.7 | 1.326 | HPLC Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 10.2 | 0.902 | HPLC Grade |
| Hexanes | C₆H₁₄ | ~86.18 | ~7.6 | ~0.659 | HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A | 2.664 | Reagent Grade |
| Silica Gel | SiO₂ | 60.08 | N/A | N/A | 230-400 mesh |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Thermometer/temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol: Synthesis
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, but molar ratios should be maintained. The reaction is often performed without a solvent, using piperidine itself as the reaction medium.
4.1. Reaction Setup
-
Preparation: In a certified chemical fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add piperidine (1.02 mL, 10.3 mmol, 1.03 eq) to the flask.
-
Substrate Addition: Slowly add glycidol (0.66 mL, 10.0 mmol, 1.00 eq) dropwise to the stirring piperidine at room temperature. The addition should be controlled to manage any initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C using an oil bath. The rationale for this temperature is to increase the reaction rate to achieve completion within a reasonable timeframe (typically 6-12 hours) without causing significant side product formation or decomposition.[10]
4.2. Monitoring the Reaction
-
Technique: Progress can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A common eluent system is Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization: The product, being an amino alcohol, can be visualized using a potassium permanganate (KMnO₄) stain, where it will appear as a yellow/brown spot. The starting materials will have different R(_f) values. The reaction is complete when the glycidol spot is no longer visible.
4.3. Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess piperidine under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil.
-
Aqueous Work-up (Optional but Recommended): Dissolve the crude oil in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).[1] This step removes any acidic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(piperidin-1-yl)propan-2,3-diol.[1][2]
Purification Protocol: Flash Column Chromatography
The crude product requires purification to remove unreacted starting material and any side products.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes or a low-polarity hexanes/ethyl acetate mixture.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient mobile phase. Start with a non-polar mixture (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% Methanol in Ethyl Acetate). The product is polar and will require a polar solvent system to elute.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(piperidin-1-yl)propan-2,3-diol as a clear, viscous oil or a low-melting solid.
Caption: Experimental workflow for synthesis and purification.
Characterization and Data Analysis
The identity and purity of the final compound must be confirmed using standard spectroscopic techniques.
Table 2: Expected Analytical Data
| Analysis Method | Expected Results for 1-(piperidin-1-yl)propan-2,3-diol |
| ¹H NMR (CDCl₃) | δ ~3.7-3.9 (m, 1H, -CH(OH)-), ~3.4-3.6 (m, 2H, -CH₂OH), ~2.3-2.6 (m, 6H, piperidine N-CH₂ and N-CH₂-CH(OH)), ~1.4-1.7 (m, 6H, piperidine ring -CH₂) |
| ¹³C NMR (CDCl₃) | δ ~70.5 (-CH(OH)-), ~67.0 (-CH₂OH), ~64.0 (N-CH₂-CH(OH)), ~55.0 (piperidine N-CH₂), ~26.0, ~24.0 (piperidine ring -CH₂) |
| FT-IR (neat) | Broad peak ~3350 cm⁻¹ (O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch), ~1040 cm⁻¹ (C-N stretch) |
| Mass Spec (ESI+) | [M+H]⁺ = 160.1332 (Calculated for C₈H₁₈NO₂) |
Note: Exact chemical shifts (δ) in NMR may vary depending on the solvent and concentration.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient temperature; Impure starting materials. | Verify oil bath temperature. Ensure reagents are of appropriate purity and anhydrous if necessary. |
| Incomplete Reaction | Insufficient reaction time; Inaccurate stoichiometry. | Extend reaction time and continue monitoring by TLC. Re-verify calculations and measurements for reagent addition. |
| Multiple Products on TLC | Overheating causing side reactions; Presence of water in glycidol leading to polymerization. | Reduce reaction temperature. Use freshly opened or distilled glycidol. |
| Difficulty in Purification | Product is highly polar and streaks on silica gel. | Add a small amount of triethylamine (~1%) to the eluent to suppress tailing. Consider using a different stationary phase like alumina. |
| Low Final Yield | Product loss during aqueous work-up; Inefficient column chromatography. | Minimize the volume of aqueous washes. Ensure careful collection of all fractions containing the product during chromatography. |
Conclusion
The synthesis of 1-(piperidin-1-yl)propan-2,3-diol via the ring-opening of glycidol with piperidine is an efficient and robust method for producing a valuable β-amino alcohol building block. The procedure is straightforward, but success hinges on careful attention to safety protocols, precise control of reaction conditions, and systematic monitoring and purification. By following this detailed guide, researchers can reliably synthesize this compound, which serves as a key intermediate for further elaboration in drug discovery and development programs.[11][12]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. Available at: [Link]
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Application in the synthesis of piperidine-containing drugs
An Application Guide to the Synthesis of Piperidine-Containing Drugs
Abstract
The piperidine ring is a quintessential scaffold in modern medicinal chemistry, forming the structural core of a significant number of pharmaceuticals across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] Its prevalence is attributed to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for constructing and functionalizing the piperidine core, supplemented with field-proven experimental protocols and illustrative case studies of prominent drugs.
The Strategic Importance of the Piperidine Moiety
The piperidine heterocycle is one of the most common building blocks in drug design.[2] Its saturated, sp³-rich nature allows for the creation of structurally complex and conformationally constrained molecules, which can lead to higher binding affinity and selectivity for biological targets.[4] Furthermore, the basic nitrogen atom provides a handle for modulating lipophilicity and forming salt derivatives to enhance bioavailability.[3] This unique combination of features has cemented the piperidine framework as a "privileged scaffold" in the pharmaceutical industry.[1][3]
Core Synthetic Strategies for the Piperidine Scaffold
The synthesis of piperidine-containing drugs can be broadly categorized into two phases: the construction of the core heterocyclic ring and its subsequent functionalization. This section details the most robust and widely adopted methodologies for each phase.
Construction of the Piperidine Ring
The catalytic hydrogenation of readily available pyridine precursors is one of the most direct and atom-economical routes to the piperidine skeleton.[5] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
Causality and Mechanistic Insights: The reaction proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst and solvent is critical to overcome the inherent aromatic stability of the pyridine ring and to prevent side reactions like catalyst poisoning or over-reduction leading to ring-opening.[5] Acidic solvents, such as glacial acetic acid, are often employed to protonate the pyridine nitrogen, which facilitates the reduction process and can mitigate catalyst poisoning.[6]
Common Catalytic Systems:
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly effective, particularly in acidic media, for a wide range of substituted pyridines.[5][6]
-
Palladium on Carbon (Pd/C): A versatile and commonly used catalyst, though sometimes less effective for electron-deficient pyridines.[5]
-
Rhodium on Carbon (Rh/C): Often exhibits high selectivity and is effective under milder conditions.[5][7]
Protocol 1: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the hydrogenation of a functionalized pyridine using Platinum(IV) Oxide (PtO₂) under pressure.
Materials:
-
Substituted Pyridine (1.0 eq.)
-
Platinum(IV) Oxide (PtO₂) (5-10 mol%)
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Celite
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (e.g., 10 mmol, 1.0 eq.).
-
Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the substrate (concentration typically 0.1-0.5 M). Carefully add the PtO₂ catalyst (e.g., 114 mg, 0.5 mmol, 5 mol%) to the solution.[6]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three to five times to remove air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-80 bar).[5][6]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing by LC-MS or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of methanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is often the piperidinium acetate salt, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free piperidine base.
-
Purification: The crude product can be purified by column chromatography or distillation if necessary.
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Temperature (°C) | Solvent | Key Advantages/Disadvantages |
| PtO₂ | 50 - 80 | 25 - 50 | Acetic Acid, EtOH | Highly effective for many substrates; requires acidic medium.[6] |
| Pd/C | 10 - 50 | 25 - 80 | MeOH, EtOH, EtOAc | Versatile, common; can be prone to poisoning.[5] |
| Rh/C | 5 - 50 | 25 - 60 | MeOH, H₂O | High activity, good for functional group tolerance.[5][7] |
Visualization: Workflow for Heterogeneous Catalytic Hydrogenation
Caption: Workflow for Heterogeneous Catalytic Hydrogenation.
For the synthesis of complex, often polyhydroxylated piperidines (azasugars), the double reductive amination of dicarbonyl compounds is an exceptionally powerful strategy.[8] This method constructs the piperidine ring in a single step from a linear precursor and an amine source.
Causality and Mechanistic Insights: The reaction involves the sequential formation of two imine (or enamine) intermediates between a 1,5-dicarbonyl compound and a primary amine (or ammonia), which are then reduced in situ. The intramolecular cyclization and subsequent reduction forge the heterocyclic ring. This approach offers excellent control over stereochemistry, as the chiral centers are often pre-installed in the sugar-derived dicarbonyl substrate.[8]
Functionalization of the Piperidine Scaffold
Once the piperidine ring is formed, its nitrogen atom is a key site for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations in the synthesis of piperidine-containing drugs.
A mild and highly selective method for N-alkylation involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent.[9]
Causality and Mechanistic Insights: The piperidine nitrogen attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl, reduces this intermediate to the N-alkylated piperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mildness and selectivity.[9] This method avoids the over-alkylation to quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[10]
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a piperidine derivative with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or Ketone (1.1-1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (e.g., 5 mmol, 1.0 eq.) and the aldehyde (e.g., 5.5 mmol, 1.1 eq.).
-
Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.2-0.5 M). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Stir the solution for 20-30 minutes, then add sodium triacetoxyborohydride (e.g., 7.5 mmol, 1.5 eq.) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting piperidine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated piperidine.[9]
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for forming C-N bonds, enabling the direct coupling of piperidines with aryl halides or triflates.[11]
Causality and Mechanistic Insights: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the piperidine to the resulting Pd(II) complex, deprotonation by a base to form a palladium amide, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, especially with sterically hindered substrates.[11]
Protocol 3: Buchwald-Hartwig N-Arylation of Piperidine
This protocol provides a general method for the N-arylation of a piperidine with an aryl bromide.
Materials:
-
Piperidine derivative (1.2-1.5 eq.)
-
Aryl Bromide (1.0 eq.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the aryl bromide (e.g., 2 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 3 mmol, 1.5 eq.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the piperidine derivative (e.g., 2.4 mmol, 1.2 eq.) and anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation & Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylpiperidine.[11]
Visualization: Buchwald-Hartwig N-Arylation Workflow
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Application in Drug Synthesis: Case Studies
The following examples illustrate the application of these core strategies in the synthesis of well-known piperidine-containing drugs.
Case Study 1: Fentanyl
Fentanyl is a potent synthetic opioid analgesic.[12] Its synthesis showcases the functionalization of a pre-formed piperidine ring. A common and efficient route involves the N-acylation of N-phenyl-4-piperidinamine (4-ANPP).[13][14]
Synthetic Highlights:
-
Formation of 4-ANPP: The key intermediate, 4-ANPP, is typically synthesized by reacting 1-benzyl-4-piperidone with aniline via reductive amination, followed by debenzylation.
-
N-Acylation: The final step involves the acylation of 4-ANPP with propionyl chloride in the presence of a base to yield fentanyl.[13] This step is a classic example of functionalizing the exocyclic amine of a complex piperidine.
Case Study 2: Methylphenidate (Ritalin)
Methylphenidate is a central nervous system stimulant used to treat ADHD.[15] Its synthesis is a prime example of constructing the piperidine ring via the hydrogenation of a pyridine precursor.
Synthetic Highlights:
-
Coupling: The synthesis typically begins with the reaction of deprotonated benzyl cyanide with 2-chloropyridine to form α-phenyl-2-pyridineacetonitrile.[15][16]
-
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid or ester.
-
Pyridine Reduction: The critical step is the catalytic hydrogenation of the substituted pyridine ring to the corresponding piperidine ring, which establishes the core scaffold of the drug.[16]
Case Study 3: Donepezil (Aricept)
Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[17] Its synthesis often involves the coupling of two complex fragments, one of which is a functionalized piperidine.
Synthetic Highlights:
-
Aldol Condensation: A key step is the base-catalyzed Aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.[17][18]
-
Reduction: The resulting α,β-unsaturated ketone is then reduced. This reduction can be performed catalytically (e.g., with H₂ and Pd/C) to simultaneously reduce the double bond and, if desired, debenzylate the piperidine nitrogen.[18]
Visualization: General Synthetic Approaches to Key Drugs
Caption: Key strategies in the synthesis of major piperidine-containing drugs.
Conclusion
The synthesis of piperidine-containing drugs relies on a robust toolkit of chemical transformations. The strategic selection of methods—from the foundational construction of the ring via pyridine hydrogenation to the nuanced functionalization through reductive amination and modern cross-coupling reactions—is paramount to the efficient and successful development of new chemical entities. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute syntheses of valuable piperidine-containing molecules for the advancement of pharmaceutical science.
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fentanyl - Wikipedia [en.wikipedia.org]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Epoxide Opening with Piperidine
Welcome to the Technical Support Center for the optimization of epoxide opening with piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. The synthesis of β-amino alcohols through the nucleophilic ring-opening of epoxides is a cornerstone reaction in organic synthesis, crucial for creating intermediates for a wide range of biologically active molecules.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the epoxide opening reaction with piperidine.
Q1: What is the general mechanism for the reaction between an epoxide and piperidine?
The reaction of an epoxide with piperidine, a secondary amine, proceeds via a nucleophilic ring-opening mechanism.[2][3] Under neutral or basic conditions, which are typical for this reaction, the mechanism is analogous to an SN2 reaction.[2][3][4][5] The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The high ring strain of the three-membered epoxide ring is the primary driving force for this reaction, even though an alkoxide is typically a poor leaving group.[3][5] The resulting intermediate is an alkoxide, which is then protonated during the workup step (often with water or a mild acid) to yield the final β-amino alcohol product.[3]
Q2: How does the substitution pattern on the epoxide affect the regioselectivity of the reaction with piperidine?
Regioselectivity, or the preference for the nucleophile to attack a specific carbon atom of the epoxide, is a critical consideration. In the case of an unsymmetrical epoxide reacting with piperidine under basic or neutral conditions, the nucleophilic attack will preferentially occur at the less sterically hindered carbon atom.[3][5][6][7] This is a hallmark of the SN2 mechanism, where steric hindrance plays a dominant role in determining the site of attack.[3]
However, if the reaction is performed under acidic conditions, the regioselectivity can be reversed.[5] In an acidic medium, the epoxide oxygen is first protonated, making it a better leaving group.[5][8] This protonated intermediate has significant carbocation-like character, with the positive charge being more stabilized on the more substituted carbon.[5][9] Consequently, the nucleophile will preferentially attack the more substituted carbon.[5][9]
| Condition | Primary Site of Nucleophilic Attack | Governing Factor |
| Basic/Neutral | Less substituted carbon | Steric hindrance (SN2-like)[3][5][6][7] |
| Acidic | More substituted carbon | Carbocation stability (SN1-like)[5][9] |
Q3: What are the recommended solvents for this reaction, and how do they influence the outcome?
The choice of solvent can significantly impact the rate and efficiency of the epoxide opening reaction. Protic solvents, such as water, alcohols (e.g., ethanol, isopropanol), and even polar aprotic solvents like DMF mixed with water, can facilitate the reaction.[10] Some studies have shown that water can act as a catalyst in the aminolysis of epoxides.[11] Polar mixed solvent systems, such as DMF/H₂O, have been shown to be effective for the synthesis of β-amino alcohols without the need for an external catalyst.[10]
Solvent-free conditions have also been successfully employed, often in conjunction with a catalyst, which can offer advantages in terms of reduced waste and simplified workup procedures.[1][12] The choice between a protic solvent, a polar aprotic solvent, or solvent-free conditions will depend on the specific substrates, the desired reaction temperature, and the scale of the reaction.
Q4: Is a catalyst necessary for the reaction between an epoxide and piperidine?
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve the reaction rate and allow for milder reaction conditions. A variety of catalysts have been reported to be effective for the aminolysis of epoxides, including:
-
Lewis Acids: Metal salts such as zirconium(IV) chloride and copper(II) tetrafluoroborate can activate the epoxide ring towards nucleophilic attack.[13]
-
Solid Acids: Heterogeneous catalysts like silica-bonded S-sulfonic acid (SBSSA), sulfated zirconia, and zeolites offer the advantages of easy separation and reusability.[1][13]
-
Other Catalysts: Acetic acid has been used as a metal- and solvent-free catalyst for this transformation.[14] Cyanuric chloride has also been shown to be an effective catalyst under mild, solvent-free conditions.[12]
The necessity of a catalyst will depend on the reactivity of the specific epoxide and the desired reaction conditions (e.g., temperature, reaction time). For less reactive epoxides or when aiming for lower reaction temperatures, a catalyst is generally recommended.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization of epoxide opening with piperidine.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The aminolysis of epoxides can be slow, especially without a catalyst.
-
Actionable Advice: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[15] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Be mindful that excessive heat can lead to side reactions.
-
-
Low Reactivity of the Epoxide: Sterically hindered epoxides or those with electron-donating groups may be less reactive.
-
Actionable Advice: The addition of a catalyst, such as a Lewis acid or a solid acid, can help to activate the epoxide ring and facilitate the reaction.[13]
-
-
Inadequate Mixing: In heterogeneous reactions (e.g., with a solid catalyst or in a biphasic system), efficient stirring is crucial.
-
Actionable Advice: Ensure vigorous stirring to maximize the contact between reactants.
-
-
Decomposition of Reactants: Piperidine can be volatile, and some epoxides may be unstable under the reaction conditions.
-
Actionable Advice: If reacting at elevated temperatures, consider using a sealed reaction vessel or a reflux condenser to prevent the loss of volatile reactants. Check the stability of your epoxide under the planned reaction conditions.
-
Problem 2: Formation of a Diol as a Major Byproduct
Possible Cause & Solution:
-
Presence of Water: Water can compete with piperidine as a nucleophile, leading to the hydrolysis of the epoxide to form a 1,2-diol.[6]
Problem 3: Poor Regioselectivity
Possible Causes & Solutions:
-
Incorrect Reaction Conditions for the Desired Regioisomer: As discussed in the FAQs, the regioselectivity is highly dependent on the reaction conditions.
-
Actionable Advice:
-
For attack at the less substituted carbon , ensure the reaction is run under neutral or basic conditions. Avoid the presence of strong acids.[6]
-
For attack at the more substituted carbon , the reaction should be conducted under acidic conditions to promote the formation of a more stable carbocation-like intermediate.[5]
-
-
-
Substrate-Specific Effects: The electronic properties of the substituents on the epoxide can also influence regioselectivity. For example, in styrene oxide, the benzylic position is electronically activated towards nucleophilic attack.[1]
-
Actionable Advice: Carefully consider the electronic and steric properties of your specific epoxide. A thorough literature search for similar substrates is highly recommended.
-
Problem 4: Formation of Multiple Products
Possible Causes & Solutions:
-
Side Reactions: Besides diol formation, other side reactions can occur, such as polymerization of the epoxide, especially under harsh conditions.
-
Actionable Advice: Consider using milder reaction conditions (lower temperature, less reactive catalyst).[6] The slow addition of one reactant to the other may also help to control the reaction and minimize side product formation.
-
-
Lack of Chemoselectivity: If other nucleophilic or electrophilic functional groups are present in the starting materials, they may also react.
-
Actionable Advice: The use of protecting groups for sensitive functionalities may be necessary. Alternatively, screening different catalysts may identify one with higher chemoselectivity for the desired transformation.
-
Problem 5: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be challenging.
-
Actionable Advice: Ensure the reaction is complete by monitoring with TLC or another appropriate method before proceeding with the workup.
-
-
Emulsion Formation During Workup: The basic nature of piperidine and the amphiphilic nature of the amino alcohol product can sometimes lead to the formation of emulsions during aqueous workup.
-
Actionable Advice: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[15] Alternatively, filtering the organic layer through a pad of celite or anhydrous magnesium sulfate can also be effective.
-
-
Co-elution During Chromatography: The product and any unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography difficult.
-
Actionable Advice: Experiment with different solvent systems for chromatography. If the product is basic, a small amount of triethylamine can be added to the eluent to improve peak shape and separation. Derivatization of the product (e.g., by acylation of the alcohol or amine) can change its polarity and facilitate separation.
-
III. Experimental Protocols
General Procedure for the Ring-Opening of an Epoxide with Piperidine
This protocol provides a general starting point. The specific conditions (temperature, time, catalyst) may need to be optimized for your particular substrates.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the epoxide (1.0 eq) and the chosen solvent (if any).
-
Add piperidine (1.0-1.5 eq).
-
If using a catalyst, add it at this stage (loading will depend on the specific catalyst, typically 1-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.[15]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a catalyst was used, it may need to be filtered off at this point.
-
Proceed with an appropriate aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and/or brine.[15]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting epoxide on the baseline of the TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the amine product).
-
The disappearance of the starting epoxide spot and the appearance of a new product spot indicate that the reaction is proceeding.
IV. Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: SN2-like mechanism of epoxide opening.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
V. References
-
Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231–1242. [Link]
-
Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2024, October 11). YouTube. Retrieved from [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO México. Retrieved from [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015, September 18). Oberlin College and Conservatory. Retrieved from [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved from [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. (n.d.). ResearchGate. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). International Journal of Chemical Studies. Retrieved from [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010, December 8). Taylor & Francis Online. Retrieved from [Link]
-
Mechanisms Of Epoxide Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
18.5: Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
13.6 Ring Opening of Epoxides. (2021, January 30). YouTube. Retrieved from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved from [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (n.d.). Europe PMC. Retrieved from [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (n.d.). Universitat de Barcelona. Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (n.d.). MDPI. Retrieved from [Link]
-
Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). (n.d.). OrgoSolver. Retrieved from [Link]
-
Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy. Retrieved from [Link]
-
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. rroij.com [rroij.com]
- 14. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
Welcome to the technical support guide for the synthesis of 1-(Piperidin-1-yl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical protocols required to optimize your reaction, improve yield, and ensure the purity of your final product.
The synthesis of this compound is most commonly achieved via the nucleophilic ring-opening of propylene oxide with piperidine. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesirable side products. This guide provides a question-and-answer-based troubleshooting section, detailed FAQs, optimized protocols, and visual aids to clarify the reaction pathways.
The Primary Synthetic Pathway: Nucleophilic Epoxide Ring-Opening
The desired transformation involves the attack of the secondary amine, piperidine, on one of the electrophilic carbons of the propylene oxide ring. Under neutral or basic conditions, this reaction proceeds via an SN2 mechanism. The nucleophilic nitrogen of piperidine preferentially attacks the sterically less hindered carbon atom (C1) of the epoxide, leading to the target molecule, this compound.[1][2]
Caption: Ideal SN2 pathway for the synthesis of this compound.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps to mitigate the issue.
Q1: My NMR analysis shows two distinct isomers in my final product. How can I improve the regioselectivity to favor the desired product?
A: The presence of a second isomer, 2-(Piperidin-1-yl)propan-1-ol, is the most common side reaction and points to a loss of regioselectivity during the epoxide ring-opening.
-
Causality: While the SN2 attack on the less substituted carbon is favored under basic or neutral conditions, any acidic catalysis (e.g., from impurities in starting materials or acidic workup conditions) can protonate the epoxide oxygen. This protonation lends SN1 character to the reaction, favoring nucleophilic attack at the more substituted carbon (C2), which can better stabilize the developing positive charge.[2]
-
Preventative Measures:
-
Ensure Basic Conditions: Piperidine itself is a base, which should maintain the necessary conditions. However, using starting materials of high purity is crucial. Consider adding a non-nucleophilic base like potassium carbonate to the reaction mixture if acidic impurities are suspected.
-
Check Starting Material pH: Test the pH of your piperidine and solvent before starting the reaction.
-
Controlled Workup: Avoid acidic quenches until the reaction is complete. Use a neutral or slightly basic aqueous workup initially.
-
Q2: I'm observing a significant amount of a low-boiling, water-soluble impurity that is difficult to separate. What is it and how do I prevent it?
A: This impurity is almost certainly propane-1,2-diol, formed from the hydrolysis of propylene oxide.
-
Causality: Water present in the reaction mixture can compete with piperidine as a nucleophile, attacking the epoxide to form the diol. Propylene oxide is highly susceptible to hydrolysis.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents. If using a solvent like ethanol or methanol, it should be freshly distilled or obtained from a sealed bottle.
-
Dry Reagents: Ensure your piperidine is dry. If necessary, it can be dried over potassium hydroxide (KOH) pellets followed by distillation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Q3: The reaction mixture became very thick and difficult to stir, resulting in a low yield of a sticky, polymeric residue. What caused this?
A: This indicates the polymerization of propylene oxide.
-
Causality: Propylene oxide can undergo cationic or anionic ring-opening polymerization. This can be initiated by trace acidic or basic impurities, or even by the alkoxide intermediate of the main reaction, especially at higher temperatures. Once formed, the hydroxyl group of the product can also act as a nucleophile, attacking another molecule of propylene oxide and initiating an oligomer chain.
-
Preventative Measures:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Exothermic reactions can lead to temperature spikes that promote polymerization. Use an ice bath to control the initial exotherm.
-
Slow Addition: Add the propylene oxide dropwise to the solution of piperidine rather than mixing them all at once. This keeps the instantaneous concentration of the epoxide low, favoring the reaction with the amine over self-polymerization.
-
Stoichiometry: Using a slight excess of piperidine can help ensure that each molecule of propylene oxide reacts with the amine before it can react with another epoxide molecule.
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this synthesis?
-
The reaction can be run neat (without solvent), which often gives good results. Alternatively, polar aprotic solvents like acetonitrile or polar protic solvents such as ethanol or methanol are commonly used. Protic solvents can participate in the protonation step of the alkoxide intermediate but may increase the risk of side reactions if they contain water.
-
-
What is a typical reaction temperature and duration?
-
The reaction is often started at a low temperature (0-10 °C) to control the initial exotherm, then allowed to warm to room temperature or gently heated (40-60 °C) to drive it to completion. The reaction is typically monitored by TLC or GC and is often complete within a few hours to overnight.
-
-
How should I purify the final product?
-
The most common method for purifying this compound is vacuum distillation.[3] The product has a relatively high boiling point, and distillation under reduced pressure prevents decomposition. If isomeric impurities are present and have similar boiling points, column chromatography on silica gel may be necessary.
-
-
What are the primary safety concerns?
-
Propylene oxide is a highly flammable, volatile, and toxic substance. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Protocols & Data
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (10.2 g, 120 mmol) and 50 mL of anhydrous methanol. Place the flask in an ice-water bath.
-
Addition: Add propylene oxide (5.8 g, 100 mmol) to the dropping funnel.
-
Reaction: Add the propylene oxide dropwise to the stirred piperidine solution over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition | Desired Product Yield (%) | Regioisomer (%) | Propane-1,2-diol (%) | Polymer (%) |
| pH/Catalyst | Neat, no catalyst | 85-90% | < 5% | < 1% | ~5% |
| 0.1 mol% HCl | 40-50% | 30-40% | < 1% | ~10% | |
| Water Content | Anhydrous | 88% | < 5% | < 1% | ~6% |
| 10 mol% H₂O | 70-75% | < 5% | 15-20% | ~5% | |
| Temperature | 25 °C | 85-90% | < 5% | < 1% | ~5% |
| 80 °C | 60-70% | < 5% | < 1% | 25-35% |
Note: Data are representative examples to illustrate trends and may not reflect exact experimental outcomes.
Visualizing Competing Reaction Pathways
The following diagram illustrates the main synthetic route versus the key side reactions discussed in the troubleshooting guide. Understanding these competing pathways is essential for optimizing the reaction conditions.
Caption: Competing reaction pathways in the synthesis of this compound.
References
- Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines.RSC Publishing. (2016).
- Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide.YouTube. (2024).
- 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e.
- Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activ
- Epoxides Ring-Opening Reactions.Chemistry Steps.
- 1-Piperidinepropanol structure and functional groups.Benchchem.
- Piperidine Impurities.BOC Sciences.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.Benchchem.
Sources
Technical Support Center: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of β-amino alcohols. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-(Piperidin-1-yl)propan-2-ol. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Overview of the Synthesis
The most direct and common method for synthesizing this compound is through the nucleophilic ring-opening of propylene oxide with piperidine. This reaction is a classic example of aminolysis of an epoxide, a robust method for forming β-amino alcohols.[1][2] The reaction proceeds via an SN2 mechanism, where the nitrogen atom of piperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[3][4]
Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The uncatalyzed reaction between amines and epoxides can be slow, leading to incomplete conversion.[2] Gently heating the reaction (e.g., 50-80 °C) or extending the reaction time can significantly improve the yield.
-
Reagent Purity: The purity of your starting materials is critical.
-
Propylene Oxide: This reagent is volatile (boiling point ~34 °C) and can degrade or polymerize over time.[5] Use a fresh bottle or distill it before use.
-
Piperidine: Ensure it is free from water and other impurities.
-
Solvent: If using a solvent, ensure it is anhydrous, as water can react with some catalysts and potentially with the epoxide under certain conditions.
-
-
Stoichiometry: A slight excess of one reagent is often used to drive the reaction to completion. Using a small excess (1.1 to 1.5 equivalents) of the more volatile or less expensive reagent (in this case, piperidine or propylene oxide depending on your scale and cost) can be beneficial. However, a large excess can complicate purification.
-
Improper Work-up: The amino alcohol product is water-soluble. During aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer. Adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction will ensure the product is in its free-base form, increasing its solubility in the organic solvent.
Q2: I'm observing the formation of a significant amount of the regioisomer, 2-(Piperidin-1-yl)propan-1-ol. How can I improve the regioselectivity?
A2: This is a classic regioselectivity problem in the ring-opening of unsymmetrical epoxides.
-
Mechanism and Steric Hindrance: Under neutral or basic conditions, the ring-opening follows an SN2 mechanism. The nucleophile (piperidine) will preferentially attack the sterically less hindered carbon atom.[3][4] For propylene oxide, the terminal (C1) carbon is less sterically hindered than the internal (C2) carbon. Attack at C1 yields the desired product, this compound.
-
Improving Selectivity:
-
Avoid Acidic Catalysts: Strong acidic conditions can protonate the epoxide oxygen, leading to a mechanism with more SN1 character. This favors nucleophilic attack at the more substituted carbon (C2), which can better stabilize a partial positive charge, thus increasing the formation of the undesired regioisomer 2-(Piperidin-1-yl)propan-1-ol.[3][6]
-
Use of Mild or No Catalyst: The inherent steric preference of the SN2 reaction is often sufficient to achieve high regioselectivity. Running the reaction without a catalyst or with a mild, non-acidic catalyst is the best approach.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less hindered site.
-
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Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of 1-(Piperidin-1-yl)propan-2-ol and structurally similar amino alcohols. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound and its analogs that make them difficult to purify?
The purification challenges stem from a combination of their structural features: the presence of both a hydroxyl group (-OH) and a basic tertiary amine. This bifunctional nature imparts a unique set of properties:
-
High Polarity: The amine and alcohol groups make these compounds quite polar, leading to high water solubility. This can result in significant product loss during aqueous work-ups and requires polar solvent systems for chromatography.[1]
-
Basicity: The piperidine nitrogen is a Brønsted-Lowry base. This causes strong, often irreversible, binding to the acidic silanol groups of standard silica gel, leading to significant streaking, peak tailing, or complete retention on the column.[2][3]
-
High Boiling Points: Hydrogen bonding from the hydroxyl group increases the boiling point, often necessitating vacuum distillation to prevent thermal decomposition at atmospheric pressure.[4][5]
-
Hygroscopicity: The polar functional groups readily absorb atmospheric moisture, making it difficult to obtain and maintain an anhydrous final product.
-
Tendency to form oils: Many amino alcohol free bases are viscous oils or low-melting solids, which can be challenging to crystallize.
Table 1: Physicochemical Properties of Representative Amino Alcohols
| Property | This compound | 3-(Piperidin-1-yl)propan-1-ol | 2-(Piperidin-1-yl)propan-1-ol |
| CAS Number | 934-90-7[6] | 104-58-5[7] | 22511-38-2[8] |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol [7] | 143.23 g/mol [8] |
| Boiling Point | ~190-200 °C (est.) | 237.9 °C at 760 mmHg[9] | Not readily available |
| XLogP3-AA | 0.9[8] | 0.8[7] | 0.9[8] |
Q2: What are the most common impurities I should expect during the synthesis and purification of these compounds?
Impurities can originate from starting materials, side reactions, or degradation. Common culprits include:
-
Unreacted Starting Materials: Such as piperidine or the epoxide/halohydrin precursor.
-
Structural Isomers: If starting from propylene oxide, nucleophilic attack by piperidine can occur at either carbon of the epoxide ring, leading to a mixture of this compound and 2-(piperidin-1-yl)propan-1-ol. These isomers often have very similar boiling points and polarities, making separation difficult.[10]
-
Over-alkylation Products: The newly formed hydroxyl group can potentially react further under harsh conditions.
-
Degradation Products: Amino alcohols can be sensitive to prolonged exposure to heat or acidic conditions, which may be encountered during distillation or chromatography on unmodified silica.[1][11]
-
Water and Solvents: Residual water from work-up or absorption from the air, along with residual organic solvents.[12]
Q3: What is the best overall strategy for purifying a crude amino alcohol like this compound?
A multi-step approach is often necessary. The optimal sequence depends on the scale of your reaction and the nature of the impurities. A general workflow is outlined below.
Caption: General Purification Strategy for Amino Alcohols.
Troubleshooting Guide
Problem 1: My compound streaks badly or remains at the baseline during silica gel chromatography.
Root Cause: This is the most common issue faced with amino alcohols. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing poor elution and broad, tailing peaks.[2][3]
Solutions:
-
Mobile Phase Modification (Competing Base): Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.[13]
-
Alternative Stationary Phase: Use a less acidic or a basic stationary phase.
Experimental Protocol: Modified Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 5-7 column volumes of your starting mobile phase containing the basic modifier (e.g., 98:1:1 DCM:MeOH:TEA).[15] This step is critical to ensure the entire silica bed is neutralized before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the chromatography, starting with your initial mobile phase and gradually increasing the polarity (e.g., increasing the percentage of methanol) if necessary (gradient elution).[11]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC (remember to use a mobile phase containing the basic modifier for your TLC as well).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of triethylamine can be difficult and may require co-evaporation with a lower-boiling solvent.
Problem 2: My purified product is a yellow or brown oil. How can I remove the color?
Root Cause: The color often indicates the presence of minor, highly conjugated impurities or degradation products.[10]
Solution: Treatment with activated carbon is an effective method for removing colored impurities.
Protocol: Activated Carbon Decolorization
-
Dissolve the impure amino alcohol in a suitable organic solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Stir the suspension at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of potential degradation.
-
Remove the activated carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper.
-
Rinse the filter cake with a small amount of fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the decolorized product.
Problem 3: I am unable to crystallize my final product, or the yield is very low.
Root Cause: The free base forms of many amino alcohols are oils or have low melting points. Furthermore, residual impurities can inhibit the formation of a stable crystal lattice.
Solution: Convert the basic amino alcohol into a salt. Salts, such as hydrochlorides or oxalates, are often highly crystalline, stable solids that are much easier to handle and purify by recrystallization.[16][17]
Caption: Workflow for Purification via Salt Formation.
Protocol: Purification via HCl Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude amino alcohol free base in a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexane/ethyl acetate).
-
Acidification: While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. If precipitation is slow, cool the mixture in an ice bath.
-
Isolation: Collect the crude salt by vacuum filtration and wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol).[17] Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Problem 4: How can I remove residual water from my final product?
Root Cause: Amino alcohols are often hygroscopic and can retain water from the work-up process.[10]
Solutions:
-
Drying Agents: For small amounts of water in an organic solution of the product before final solvent removal, use a chemical drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration.
-
Azeotropic Distillation: For larger scales or to remove water from the neat product, azeotropic distillation is effective. Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Distill the mixture; the water-toluene azeotrope will be removed, leaving the dry amino alcohol behind.[10] The toluene can then be removed under reduced pressure.
Problem 5: How do I accurately assess the purity of my final product?
Root Cause: Visual inspection is insufficient. A combination of analytical techniques is required to confirm purity and structure.[12]
Solution: Employ a suite of analytical methods to get a complete picture of your sample's purity.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages for Amino Alcohols | Disadvantages/Considerations |
| GC-MS | Purity (area %), molecular weight, and fragmentation pattern for structural clues. | Excellent for volatile compounds; can separate isomers if the correct column is used.[18] | High boiling points may require high temperatures; derivatization may be needed for very polar compounds. |
| LC-MS | Purity (area %), accurate mass. | Ideal for less volatile or thermally sensitive compounds. Can be coupled with chiral columns for enantiomeric excess determination.[19] | The basic amine can cause peak tailing on standard C18 columns; requires mobile phase modifiers (e.g., TFA, formic acid, or a basic buffer).[2] |
| NMR (¹H, ¹³C) | Structural confirmation, identification of impurities with distinct signals. | Provides definitive structural information. Quantitative NMR (qNMR) can be used for absolute purity determination with an internal standard. | May not detect minor impurities if their signals overlap with the main product signals. |
| Karl Fischer Titration | Precise quantification of water content. | The gold standard for determining water content.[12] | Requires specialized equipment. |
For routine analysis, a combination of ¹H NMR (for structural identity) and LC-MS or GC-MS (for purity percentage and detection of minor impurities) is highly recommended.[20]
References
-
Design and Evaluation of Salts between N-Trityl Amino Acid and tert-Butylamine as Inclusion Crystals of Alcohols - ACS Publications. (n.d.). ACS Publications. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
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Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
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1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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- Process for the preparation of amino-alcohols. (n.d.).
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Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Research of the synthesis of new acetylene aminoalcohols. (2022). ResearchGate. [Link]
-
Chromotography with free amines? : r/chemhelp. (2022, September 24). Reddit. [Link]
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1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc. (2025, August 21). Chemsrc. [Link]
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Amine purification. (2011, August 29). Science Forums. [Link]
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Vacuum distillation - Wikipedia. (n.d.). Wikipedia. [Link]
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Amino-alcohols Analysis of amino-alcohols, C - Agilent. (n.d.). Agilent. [Link]
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1-(pyrrolidin-1-yl)propan-2-ol | CAS 42122-41-8 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
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Salts of amino acids: Crystallization, Structure and Properties - u:cris-Portal. (n.d.). University of Vienna. [Link]
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Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. (n.d.). Akadémiai Kiadó. [Link]
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Vacuum Distillation | Busch United States. (n.d.). Busch Vacuum Solutions. [Link]
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Amino alcohols Analysis of ethanol amines. (n.d.). Agilent. [Link]
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Protein purification troubleshooting guide. (n.d.). Cytiva. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. (n.d.). Waters. [Link]
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Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]
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2-(Piperidin-1-yl)propan-1-ol - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Vacuum Distillation. (2021, May 17). YouTube. [Link]
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. (2020, September 10). National Center for Biotechnology Information. [Link]
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Preventing byproduct formation in the synthesis of N-substituted 2-hydroxypropylamines
Welcome to the technical support center for the synthesis of N-substituted 2-hydroxypropylamines. This guide is designed for researchers, chemists, and process development professionals to address common challenges and prevent byproduct formation in this critical reaction. By understanding the underlying mechanisms and controlling key parameters, you can significantly improve the yield, purity, and consistency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing N-substituted 2-hydroxypropylamines?
The synthesis is a nucleophilic ring-opening reaction. An amine (primary or secondary) acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide (an epoxide) ring. Due to sterics and electronics, the amine preferentially attacks the less sterically hindered carbon atom of the epoxide. This attack opens the three-membered ring, and after protonation (typically from the amine itself or a protic solvent), it yields the desired N-substituted 2-hydroxypropylamine. The reaction is generally regioselective, producing the secondary alcohol isomer.[1][2]
Caption: Primary reaction pathway for amine addition to propylene oxide.
Q2: What is the most common and problematic byproduct, and how is it formed?
The most prevalent byproduct is the di-propoxylation product. This occurs when the newly formed 2-hydroxypropylamine, which is itself a secondary amine and still nucleophilic, reacts with a second molecule of propylene oxide. This second addition creates a larger, more complex molecule that can be difficult to separate from the desired product. This side reaction is especially favored at higher temperatures and with a high local concentration of propylene oxide.[3]
Caption: Formation of the di-propoxylation byproduct.
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slow.[4] Catalysts are frequently used to increase the reaction rate and can sometimes improve selectivity.
-
Protic Solvents/Water: Water or alcohols (like methanol or ethanol) can act as catalysts by protonating the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack.[5]
-
Lewis Acids: Catalysts like Yttrium(III) chloride (YCl₃) can coordinate to the epoxide oxygen, activating the ring and facilitating the opening by the amine.[4]
-
Tertiary Amines: Bases such as triethylamine (Et₃N) or DABCO can also catalyze the reaction, particularly in aqueous media.[6][7]
However, improper catalyst selection or loading can sometimes lead to undesired side reactions, such as the polymerization of propylene oxide.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High Levels of Di-propoxylation Byproduct
-
Symptoms: Chromatographic analysis (GC-MS, LC-MS) shows a significant peak corresponding to a mass of [Desired Product + 58.08 g/mol ]. The viscosity of the crude product may be higher than expected.
-
Primary Cause: The rate of the second propoxylation reaction is competitive with the first. This is exacerbated by conditions that allow for a high concentration of propylene oxide to build up in the presence of the mono-adduct product.
-
Solutions & Scientific Rationale:
-
Control the Stoichiometry: Use a slight excess of the amine relative to propylene oxide. This ensures that propylene oxide is the limiting reagent and is more likely to encounter the starting amine rather than the product.
-
Slow Addition of Propylene Oxide: This is the most critical control parameter. Adding the propylene oxide slowly (e.g., via syringe pump) to a heated solution of the amine maintains a low instantaneous concentration of the epoxide. This kinetically favors the reaction with the primary amine, which is present in a much higher concentration than the product initially.
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of the second addition. While this will also slow the primary reaction, the activation energy for the second addition is often lower, meaning its rate decreases more significantly with temperature. An optimal temperature must be found that balances reaction time with selectivity.[9]
-
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain moderate temperature (e.g., 50-80 °C). Avoid overheating. | Higher temperatures disproportionately accelerate the secondary reaction, leading to more di-adduct.[9] |
| Addition Rate | Add propylene oxide dropwise or via syringe pump over several hours. | Prevents buildup of local propylene oxide concentration, favoring reaction with the more abundant starting amine. |
| Mixing | Ensure vigorous and efficient stirring. | Homogenizes the reaction mixture, preventing localized "hot spots" of high propylene oxide concentration. |
Problem 2: Low Yield and Unreacted Starting Material
-
Symptoms: Significant amounts of the starting amine are detected in the final reaction mixture. The overall conversion of the limiting reagent is poor.
-
Primary Cause: The reaction conditions (temperature, time, catalysis) are insufficient to drive the reaction to completion.
-
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: The aminolysis of epoxides is temperature-dependent. Gradually increasing the temperature (e.g., in 10 °C increments) can significantly boost the reaction rate. Monitor for byproduct formation as you increase the heat.
-
Extend Reaction Time: If the reaction is simply slow, extending the total reaction time after the propylene oxide addition is complete will allow it to proceed to completion.
-
Introduce a Catalyst: If uncatalyzed, consider adding a suitable catalyst. For solvent-free conditions, a Lewis acid might be appropriate.[4] In protic solvents, the solvent itself may be sufficient, but a mild base catalyst could also be effective.[6] Water itself has been shown to be a catalyst for this reaction.[5]
-
Problem 3: Formation of Isomeric or Other Byproducts
-
Symptoms: Besides the di-adduct, other unexpected peaks appear in the analysis. This could include the regioisomer (attack at the more substituted carbon) or products from solvent participation.
-
Primary Cause: Harsh reaction conditions or the presence of reactive solvents can open up alternative reaction pathways.
-
Solutions & Scientific Rationale:
-
Confirm Regioselectivity: Under neutral or basic conditions, the SN2 attack almost exclusively occurs at the less substituted carbon of propylene oxide due to sterics.[1] Highly acidic conditions might promote an SN1-like mechanism, which could lead to a loss of regioselectivity. Ensure your reaction is not overly acidic.
-
Solvent Choice: If using a nucleophilic solvent (e.g., methanol), it can compete with the amine and open the epoxide ring, forming byproducts like 1-methoxy-2-propanol.[10] If this is observed, switch to a more inert solvent like THF, toluene, or run the reaction neat (solvent-free).
-
Propylene Oxide Quality: Ensure the propylene oxide used is of high purity and free from acidic contaminants or water, which can lead to polymerization or glycol formation.[8][10]
-
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of N-Benzyl-2-hydroxypropylamine
This protocol emphasizes slow addition to minimize di-propoxylation.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel or syringe pump. Maintain an inert atmosphere (e.g., nitrogen).
-
Charging: To the flask, add benzylamine (1.05 equivalents) and an appropriate solvent (e.g., ethanol) or run neat.
-
Heating: Heat the stirred solution of benzylamine to 60 °C.
-
Slow Addition: Add propylene oxide (1.00 equivalent) to the dropping funnel or syringe pump. Add the propylene oxide to the benzylamine solution dropwise over a period of 2-4 hours.
-
Reaction: After the addition is complete, maintain the reaction at 60 °C for an additional 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography as required.
Protocol 2: Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for troubleshooting di-propoxylation.
References
-
Wu, J., Xia, H.-G., & Zhang, G.-L. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 331. [Link]
-
Armstrong, A. (2004). Amine-catalyzed epoxidation of alkenes: a new mechanism for the activation of oxone. Angewandte Chemie International Edition, 43(12), 1460-2. [Link]
-
Ullah, F., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 8(1), 34. [Link]
-
Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]
-
Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]
-
Wang, J., et al. (2022). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Omega, 7(45), 41531-41538. [Link]
-
Kim, T., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25211-25217. [Link]
-
Salmi, T., et al. (2014). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Industrial & Engineering Chemistry Research, 53(49), 18843-18853. [Link]
-
Pabon, M., et al. (1996). Kinetics of the reaction of 4,4'-methylenedianiline with propylene oxide in ethylene glycol 1. Thermochimica Acta, 286(2), 339-352. [Link]
-
Mondal, J., & Modak, A. (2020). Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine in the presence of A: base functionalized mesoporous B: acid functionalized mesoporous materials. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2015). Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study. TSI Journals. [Link]
-
Lammens, M., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2247-2302. [Link]
-
Kinage, A., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 1(3), 76-84. [Link]
-
Salmi, T., et al. (2014). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. ResearchGate. [Link]
-
Regioselective nucleophilic attack of amine on propylene oxide. ResearchGate. [Link]
-
Xu, S., et al. (2019). Kinetics of Propylene Oxide Ring Opening By Amines in Water. AIChE Proceedings. [Link]
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Technical Support Center: Diastereoselectivity in the Synthesis of 1-(Piperidin-1-yl)propan-2-ol Analogs
Introduction: Welcome to the technical support center for researchers engaged in the synthesis of 1-(piperidin-1-yl)propan-2-ol analogs and related 1,2-amino alcohols. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides in-depth, field-proven insights into the common diastereoselectivity challenges encountered during synthesis, offering a blend of theoretical understanding and practical, actionable solutions. We will explore the mechanistic origins of stereocontrol, robust analytical methods for confirmation, and systematic troubleshooting strategies to help you achieve your desired stereochemical outcomes with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound analogs, and what is the key stereochemistry-determining step?
The most prevalent and atom-economical method for synthesizing these 1,2-amino alcohols is the nucleophilic ring-opening of a substituted oxirane (epoxide) with piperidine. The core of this reaction is a classic SN2 mechanism.
-
Causality: The high ring strain of the three-membered epoxide ring (approx. 13 kcal/mol) provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group[1][2]. Under neutral or basic conditions, piperidine, a strong secondary amine nucleophile, directly attacks one of the epoxide carbons. This attack and the simultaneous breaking of the C-O bond is the stereochemistry-determining step. The reaction proceeds via a backside attack, leading to an inversion of the stereochemical configuration at the center of attack[3]. The regioselectivity is governed by sterics, with the nucleophile preferentially attacking the least substituted carbon of the epoxide ring[2][4].
Q2: How do diastereoselectivity issues arise when synthesizing analogs with multiple stereocenters?
Diastereomers are stereoisomers that are not mirror images of each other. In the context of this synthesis, issues of diastereoselectivity arise when the epoxide starting material already contains one or more stereocenters. The attack by piperidine creates a new stereocenter, and its spatial relationship (syn or anti) to the pre-existing center(s) determines the diastereomeric outcome.
For example, reacting piperidine with a chiral, monosubstituted epoxide like (R)-propylene oxide will yield a single enantiomer, (R)-1-(piperidin-1-yl)propan-2-ol. However, reacting piperidine with a disubstituted epoxide like cis-2,3-dimethyloxirane will result in the formation of a specific diastereomer of 2-(piperidin-1-yl)butan-3-ol due to the fixed relationship between the existing and newly formed stereocenters. The challenge is to control which diastereomer is formed preferentially.
Q3: What are the primary factors that control the diastereomeric ratio (d.r.) in the synthesis?
Controlling the diastereomeric ratio is a function of manipulating the energy difference between the transition states leading to the different diastereomers. The key factors are:
-
Substrate Control: The inherent stereochemistry of the epoxide substrate is the most powerful directing factor. The relative orientation of existing substituents can sterically hinder one face of the molecule, forcing the nucleophile to attack from the less hindered side.
-
Reagent and Catalyst Control: While the piperidine attack is standard, the use of chiral catalysts or additives can create a chiral environment around the substrate. This is a more advanced strategy often employed in asymmetric synthesis to favor one transition state over another, thereby inducing high diastereoselectivity[5][6].
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. Protic solvents can hydrogen-bond with the epoxide oxygen, influencing its reactivity.
-
Temperature: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the reaction rate at lower temperatures, leading to a higher d.r.
-
Additives: The presence of Lewis acids can coordinate to the epoxide oxygen, altering the regioselectivity and stereoselectivity of the ring-opening, sometimes shifting the mechanism towards an SN1-like pathway where the nucleophile attacks the more substituted carbon[3].
-
Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
Accurate determination of the d.r. is crucial for assessing the success of a reaction. The two most reliable methods are:
-
¹H NMR Spectroscopy: Diastereomers have different physical properties and, therefore, distinct NMR spectra. Protons in different diastereomeric environments will have slightly different chemical shifts and coupling constants. By integrating the signals corresponding to a specific proton in each diastereomer, a quantitative d.r. can be calculated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers[7][8]. Using a chiral stationary phase (CSP), diastereomers (and enantiomers) can be resolved into separate peaks. The relative area of these peaks provides a highly accurate d.r.[9].
Q5: What are the most effective methods for separating diastereomers of 1,2-amino alcohols?
Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques.
-
Flash Column Chromatography: This is the most common method. The different polarities of diastereomers often allow for their separation on silica gel or alumina. Careful optimization of the eluent system is critical for achieving baseline separation[10].
-
Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
-
Diastereomeric Salt Formation: Reacting the amino alcohol mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts[11]. These salts often have very different solubilities, allowing for separation by crystallization, after which the pure diastereomeric amine can be liberated by treatment with a base.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Poor or No Diastereoselectivity (d.r. ≈ 1:1) | 1. Lack of Stereodirecting Elements: The substrate lacks sufficient steric or electronic bias to favor one transition state. 2. High Reaction Temperature: At higher temperatures, there is enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states. 3. Mechanism Shift: Reaction conditions (e.g., presence of strong acid impurities) may be promoting a less selective, SN1-like mechanism. | 1. Modify the Substrate: If possible, introduce a bulky protecting group near the reaction center to enhance steric hindrance and favor a single approach trajectory for the nucleophile. 2. Decrease Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. This will amplify the kinetic difference between the competing pathways, enhancing selectivity. 3. Ensure SN2 Conditions: Use aprotic solvents (e.g., THF, CH₂Cl₂) and ensure reagents are free of acidic impurities. The SN2 pathway is highly stereospecific, and maintaining its integrity is key[3]. |
| Inconsistent Diastereoselectivity Between Batches | 1. Poor Temperature Control: Fluctuations in reaction temperature lead to variable selectivity. 2. Reagent Purity: Water or other nucleophilic/acidic impurities in solvents or reagents can open competing reaction pathways. 3. Non-Homogeneous Reaction: Inefficient stirring can lead to localized "hot spots" or concentration gradients, causing inconsistent results. | 1. Use a Cryostat/Chilled Bath: Maintain a stable, monitored internal reaction temperature. 2. Purify Reagents: Use freshly distilled solvents and high-purity piperidine. Ensure the epoxide starting material has not degraded. 3. Standardize Procedure: Use consistent and vigorous stirring. Standardize the rate of addition of reagents for all experiments. |
| Difficulty Separating Diastereomers by Chromatography | 1. Similar Polarity: The structural differences between the diastereomers are too subtle to cause a significant difference in their interaction with the stationary phase. 2. Inappropriate Stationary/Mobile Phase: The selected chromatography system does not have sufficient resolving power. | 1. Derivatize the Mixture: Convert the free hydroxyl group to an ester or silyl ether. This changes the polarity and conformational flexibility of the molecules, often enhancing separability. The protecting group can be removed after separation. 2. Optimize Chromatography: Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). If silica fails, try other stationary phases like alumina or a reverse-phase column. 3. Attempt Crystallization: Explore a wide range of solvents for fractional crystallization or attempt diastereomeric salt formation as described in the FAQ section[11][12]. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Synthesis via Epoxide Ring-Opening
This protocol is a general guideline and must be adapted based on the specific substrate.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the chiral epoxide (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR. Purify the product by flash column chromatography on silica gel.
Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Prep: Dissolve ~10-15 mg of the crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).
-
Analysis:
-
Identify a well-resolved signal (ideally a singlet or doublet) that is unique to each diastereomer. The proton on the carbon bearing the hydroxyl group (CH-OH) is often a good candidate.
-
Calibrate the spectrum and carefully integrate the chosen signals for each diastereomer (Area_A and Area_B).
-
Calculate the diastereomeric ratio: d.r. = Area_A / Area_B.
-
Protocol 3: Baseline Method for Chiral HPLC Analysis
This method requires optimization for specific analogs.
-
Column: Use a polysaccharide-based chiral stationary phase column, such as a Chiralpak® IA or IB.
-
Mobile Phase: A typical starting point is an isocratic mixture of n-hexane and 2-propanol (isopropanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape for amines. A common starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm if an aromatic ring is present).
-
Injection: Inject a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Quantification: The ratio of the integrated peak areas for the two diastereomers gives the d.r.
Section 4: Visual Guides & Mechanisms
Diagram 1: Experimental Workflow
Caption: General workflow for synthesis and analysis.
Diagram 2: Stereochemical Pathway of Epoxide Opening
Note: The images in the DOT script above are placeholders. A real implementation would render chemical structures. Caption: Stereochemical pathway of nucleophilic epoxide opening.
Diagram 3: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for poor diastereoselectivity.
References
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols... Chemical Science (RSC Publishing).
-
Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives... The Journal of Organic Chemistry (ACS Publications).
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed.
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC (NIH).
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society (ACS Publications).
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives... The Journal of Organic Chemistry (ACS Publications).
- Determination of Enantiomeric Purity via Formation of Diastereomers. (Source unavailable, general chemical principle).
-
Resolution of racemic amino acids. Google Patents.
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed.
-
Amino Alcohols: Stereoselective Synthesis and Applications... Diva-portal.org.
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. CORE.
-
Epoxide Ring Opening With Base. Master Organic Chemistry.
-
Epoxides Ring-Opening Reactions. Chemistry Steps.
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository.
-
SN2 type reactions of Epoxides. University of Calgary.
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
-
Opening of Epoxides. Chemistry LibreTexts.
-
The significance of chirality in drug design and synthesis... PubMed Central.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs... Advanced Journal of Chemistry.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Confirming the Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol... Benchchem.
-
Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives... ResearchGate.
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns... ResearchGate.
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts... ResearchGate.
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds... PMC (PubMed Central).
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones... NIH.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 1-(Piperidin-1-yl)propan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-(Piperidin-1-yl)propan-2-ol. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for issues related to catalyst deactivation. As a chiral amino alcohol, this compound is a powerful catalyst and ligand, particularly in asymmetric synthesis such as the enantioselective addition of organozinc reagents to aldehydes.[1] However, like all catalysts, its performance can degrade over time. This document provides a structured approach to identifying, mitigating, and potentially reversing catalyst deactivation to ensure the robustness and reproducibility of your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions focus on diagnosing the root cause related to catalyst integrity and performance.
Q1: My reaction has stalled, or the conversion rate has dropped significantly. What are the likely causes related to the catalyst?
A sudden or gradual drop in reaction rate is a classic symptom of catalyst deactivation. When using this compound, especially in metal-catalyzed systems, the deactivation can stem from several sources that either block active sites or degrade the catalyst itself.
Root Cause Analysis:
-
Catalyst Poisoning: This is the most common cause of rapid deactivation.[2] The tertiary amine of the piperidine ring and the hydroxyl group are Lewis basic and can coordinate strongly to metal centers. However, impurities in the reagents or solvent that bind more strongly or irreversibly to the active catalytic species will act as poisons.
-
Thermal Degradation: While this compound is relatively stable, excessive temperatures can lead to decomposition. More commonly, in metal-complex systems, high temperatures can cause the ligand to dissociate or the metal center to sinter into inactive aggregates.[5][6] Operating at the lowest effective temperature is a key strategy to minimize thermal degradation.[5]
-
Oxidative Degradation: The secondary alcohol moiety can be susceptible to oxidation, especially in the presence of air or oxidizing agents, which would alter the ligand's structure and its stereodirecting ability. Similarly, the tertiary amine can be oxidized.[7][8]
-
Fouling or Coking: In some reactions, insoluble byproducts or polymers (coke) can deposit on the catalyst's surface, physically blocking the active sites.[3] This is more common in heterogeneous systems but can also occur in homogeneous catalysis if high molecular weight, insoluble species are formed.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the cause of low conversion.
Caption: A workflow for troubleshooting low reaction conversion.
Q2: I'm observing a decline in enantioselectivity (% ee) over time. How is this related to the deactivation of this compound?
A drop in enantioselectivity during the reaction is a strong indicator of changes to the chiral catalyst.[5] Since this compound provides the chiral environment, any modification to its structure will compromise its ability to control stereochemistry.
Root Cause Analysis:
-
Ligand Degradation: The chiral catalyst may be slowly decomposing under the reaction conditions.[9] This can lead to the formation of achiral or less selective catalytic species that continue to promote the reaction but with little or no enantiocontrol, thus lowering the overall % ee of the product mixture.
-
Formation of a More Active, Less Selective Species: The initial chiral complex might slowly transform into a different, more active but non-selective catalyst. For example, if the amino alcohol ligand dissociates from a metal center, the resulting achiral metal species might catalyze the reaction at a faster rate than the intended chiral complex.
-
In Situ Racemization: While less common for this specific molecule, some chiral catalysts can undergo racemization at the stereocenter under harsh conditions (e.g., high temperature or presence of strong acid/base), which would completely erode enantioselectivity.
Mitigation Strategies:
-
Lower Reaction Temperature: Enantioselectivity is often inversely proportional to temperature.[5] Running the reaction at a lower temperature can not only improve the % ee but also slow down catalyst degradation pathways.
-
Use of Additives: In some systems, additives like salts or bases can stabilize the active catalyst complex and prevent degradation.[5]
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the chiral ligand.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of deactivation for amino alcohol catalysts like this compound?
The deactivation mechanisms for amino alcohol catalysts can be broadly categorized into chemical, thermal, and mechanical types.[6]
| Deactivation Mechanism | Description | Common Causes |
| Chemical Deactivation | Loss of activity due to chemical transformation of the catalyst. | Poisoning: Irreversible binding of impurities (S, P, H₂O) to active sites.[2] Oxidation: Reaction with O₂ or peroxides.[7] Side Reactions: The catalyst reacts with substrate/product to form an inactive complex. |
| Thermal Deactivation | Loss of active surface area or structural integrity due to heat. | Sintering: Agglomeration of metal particles in supported catalysts.[2] Decomposition: Breakdown of the organic ligand structure at high temperatures. |
| Mechanical Deactivation | Physical loss or damage to the catalyst (primarily in heterogeneous systems). | Crushing/Attrition: Physical breakdown of catalyst supports.[2] Leaching: Dissolution of the active species from a solid support into the reaction medium. |
Caption: Primary deactivation mechanisms for amino alcohol catalysts.
Below is a diagram illustrating these potential deactivation pathways for a generic metal-amino alcohol complex.
Caption: Potential deactivation pathways for an amino alcohol catalyst.
FAQ 2: How can I proactively prevent catalyst deactivation?
Prevention is always more effective than regeneration.[5] Integrating the following practices into your workflow can significantly enhance the lifetime and performance of your catalyst.
-
Rigorous Reagent Purification: Use highly pure, anhydrous, and degassed solvents. Purify substrates to remove potential catalyst poisons. This is the single most critical step.[5]
-
Optimize Reaction Conditions: Operate at the lowest temperature that provides a reasonable reaction rate.[5] Avoid unnecessarily high catalyst loadings, which can sometimes lead to the formation of inactive aggregates.
-
Maintain an Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and reaction with moisture.
-
Consider Catalyst Design: For custom applications, modification of the ligand structure can sometimes improve stability.[5]
FAQ 3: Is it possible to regenerate a deactivated this compound catalyst?
Regeneration feasibility depends entirely on the mechanism of deactivation.[6]
-
Reversible Poisoning/Fouling: If deactivation is due to the deposition of soluble organic residues, a simple workup involving washing with appropriate solvents may restore some activity. For some types of poisoning, chemical treatment can regenerate the catalyst.[6]
-
Irreversible Degradation: If the catalyst has undergone a chemical transformation (e.g., oxidation of the alcohol to a ketone) or thermal decomposition, it is generally not possible to regenerate it. In these cases, the catalyst must be replaced.[2]
-
Metal Leaching/Sintering: For heterogeneous catalysts, these processes are typically irreversible.
Experimental Protocols
Protocol 1: Pre-reaction Catalyst Integrity Check
This protocol is a self-validating system to ensure your catalyst batch and reaction setup are sound before committing to a large-scale or critical experiment.
Objective: To verify the activity and selectivity of a new or stored batch of this compound against a known standard reaction.
Methodology:
-
Select a Benchmark Reaction: Choose a well-documented, high-yielding reaction, such as the addition of diethylzinc to benzaldehyde.
-
Setup: In a flame-dried flask under argon, dissolve this compound (e.g., 0.1 mmol) in high-purity, anhydrous toluene (e.g., 5 mL).
-
Addition of Reagents: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise and stir for 20 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Workup & Analysis: After completion, quench the reaction with saturated NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Analyze the crude product by chiral HPLC to determine the enantiomeric excess (% ee) and by ¹H NMR to determine conversion.
-
Validation: Compare the observed conversion and % ee to the expected literature values. A significant deviation suggests a problem with the catalyst's integrity or purity.
References
- BenchChem. Technical Support Center: Asymmetric Synthesis Catalyst Selection.
-
Spadaro, A., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Online] Available at: [Link]
-
Stahl, S. S. (2017). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. [Online] Available at: [Link]
-
Xu, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Online] Available at: [Link]
-
Wang, D., et al. (2020). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Online] Available at: [Link]
-
Quintanilla, A., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Online] Available at: [Link]
-
ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Online] Available at: [Link]
-
Halter, M. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. ACS. [Online] Available at: [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Online] Available at: [Link]
-
Oak Ridge National Laboratory. Catalytic Regeneration of Amino Acid. [Online] Available at: [Link]
-
Levenspiel, O. (1972). Catalyst deactivation. Oregon State University. [Online] Available at: [Link]
-
Wang, S., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Online] Available at: [Link]
-
Gao, F., et al. (2017). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. MDPI. [Online] Available at: [Link]
-
Singh, V., et al. (2016). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. International Journal of Advanced Research. [Online] Available at: [Link]
Sources
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- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijaem.net [ijaem.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Conversion in the Synthesis of 1-(Piperidin-1-yl)propan-2-ol
Welcome to the dedicated technical support guide for the synthesis of 1-(Piperidin-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the specific issues you may face in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges?
The most prevalent and straightforward synthesis of this compound involves the nucleophilic ring-opening of propylene oxide (an epoxide) with piperidine. This reaction is an SN2 type mechanism where the nitrogen atom of piperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[1][2] The high ring strain of the epoxide makes it susceptible to nucleophilic attack, driving the reaction forward.[2][3]
However, several challenges can lead to low conversion and the formation of byproducts. These include:
-
Regioselectivity: The nucleophilic attack can theoretically occur at either of the two carbon atoms of the propylene oxide ring. While the attack is generally favored at the less sterically hindered carbon, side reactions can occur.[4]
-
Reaction Kinetics: The rate of the reaction is highly dependent on temperature, solvent, and the presence of catalysts. Suboptimal conditions can lead to an incomplete reaction.[5][6]
-
Product Isolation: The final product is an amino alcohol, which can be highly water-soluble, potentially leading to losses during the aqueous workup.[7]
Q2: I am observing a significant amount of unreacted starting material. What are the primary factors to investigate?
Incomplete conversion is a common issue that can often be traced back to several key experimental parameters.[8][9] A systematic investigation should focus on:
-
Reagent Quality: Ensure the purity of both piperidine and propylene oxide. Propylene oxide can polymerize over time, and piperidine can absorb water and carbon dioxide from the atmosphere. Use freshly distilled or newly opened reagents.[5]
-
Reaction Temperature: The ring-opening of epoxides is often temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.
-
Solvent Choice and Purity: The choice of solvent can significantly influence the reaction rate and outcome. Protic solvents can solvate the nucleophile and the epoxide, but can also participate in the reaction. Aprotic polar solvents are often a good choice. Crucially, the solvent must be anhydrous, as water can react with propylene oxide.[5]
-
Stoichiometry: An excess of the amine nucleophile (piperidine) is often used to drive the reaction to completion. Ensure accurate measurement of your reagents.
II. Troubleshooting Guide: Enhancing Conversion Rates
This section provides a structured approach to diagnosing and resolving low conversion issues.
Issue 1: The reaction has stalled, with significant starting material remaining.
Root Cause Analysis: A stalled reaction often points to issues with activation energy, reagent activity, or inhibitory impurities.
Troubleshooting Workflow: Stalled Reaction
Caption: A logical workflow for troubleshooting a stalled reaction.
Step-by-Step Optimization Protocols
Protocol 1: Temperature Screening
-
Setup: Prepare three identical small-scale reactions in parallel.
-
Temperature Gradient: Run the reactions at three different temperatures: room temperature (20-25°C), a moderately elevated temperature (e.g., 50°C), and a higher temperature (e.g., 80°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Compare the rate of consumption of starting materials and the formation of the product to identify the optimal temperature.
Protocol 2: Solvent Screening
-
Rationale: The solvent can influence the nucleophilicity of the amine and the stability of the transition state.
-
Solvent Selection: Set up parallel reactions using a range of anhydrous solvents with varying polarities, such as:
-
Aprotic Polar: Acetonitrile, Dimethylformamide (DMF)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Alcohols (Protic): Ethanol, Isopropanol (Note: these can also act as nucleophiles, potentially leading to byproducts).
-
-
Execution: Run the reactions under the optimal temperature determined from Protocol 1.
-
Evaluation: Analyze the conversion rates in each solvent to determine the most effective one.
Table 1: Solvent Effects on Epoxide Ring-Opening
| Solvent Class | Example | Expected Outcome | Potential Issues |
| Aprotic Polar | Acetonitrile | Generally good reaction rates. | May require higher temperatures. |
| Ethers | THF | Moderate reaction rates. | Lower polarity may slow the reaction. |
| Protic | Ethanol | Can accelerate the reaction by protonating the epoxide oxygen. | Can compete as a nucleophile, forming ether-alcohols. |
Protocol 3: Introduction of a Catalyst
-
Rationale: In cases of persistent low conversion, a catalyst can lower the activation energy of the reaction.[4]
-
Catalyst Choice:
-
Lewis Acids: Small amounts of Lewis acids like zinc chloride (ZnCl₂) or lithium perchlorate (LiClO₄) can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
-
Brønsted Acids: A catalytic amount of a mild acid can protonate the epoxide, activating it. However, this must be carefully controlled to avoid polymerization of the epoxide.
-
-
Procedure: Add a catalytic amount (e.g., 0.1 mol%) of the chosen catalyst to the reaction mixture.
-
Monitoring: Closely monitor the reaction for an increase in conversion rate. Be aware that catalysts can sometimes promote side reactions.
Issue 2: Multiple products are observed, leading to a low yield of the desired compound.
Root Cause Analysis: The formation of multiple products indicates a lack of selectivity in the reaction, which can be due to regioisomeric attack or side reactions.
Reaction Mechanism and Potential Side Products
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. theusajournals.com [theusajournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing solvent choice for the synthesis of 1-(Piperidin-1-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 1-(Piperidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to optimizing the solvent choice for this important reaction. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which typically involves the nucleophilic ring-opening of propylene oxide with piperidine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this S(_N)2 reaction is a frequent challenge and can often be traced back to several factors. The primary cause is often related to suboptimal reaction conditions that fail to adequately promote the nucleophilic attack of piperidine on the propylene oxide epoxide ring.
-
Inadequate Nucleophilicity: Piperidine is a reasonably strong nucleophile, but its reactivity can be hampered. The choice of solvent plays a critical role here. If you are using a polar protic solvent like methanol or ethanol, the solvent molecules can form a hydrogen-bonding "cage" around the piperidine, which stabilizes the nucleophile but hinders its ability to attack the electrophilic carbon of the epoxide.[1][2][3] This significantly slows down the reaction rate.
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the evaporation of the highly volatile propylene oxide (boiling point: 34 °C) from the reaction mixture, effectively reducing the concentration of one of your key reactants.
-
Solution: Conduct the reaction in a sealed vessel or under reflux with a well-chilled condenser to prevent the loss of propylene oxide. A gentle warming to 40-60 °C is often sufficient to increase the rate without significant loss of starting material.
-
-
Purity of Reagents: The presence of water or other protic impurities in your reactants or solvent can react with propylene oxide or protonate the piperidine, reducing the concentration of active nucleophile.
-
Solution: Ensure you are using anhydrous solvents and that your piperidine is free from excessive moisture.
-
Q2: I'm observing the formation of a significant byproduct. How can I improve the selectivity of my reaction?
A2: The primary byproduct in this reaction is often the result of the alternative ring-opening of the epoxide, leading to the formation of 2-(piperidin-1-yl)propan-1-ol. The reaction between piperidine and propylene oxide should preferentially proceed via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.
-
Solvent Effects on Regioselectivity: While polar aprotic solvents are generally recommended to enhance the rate, the choice of solvent can also influence the regioselectivity. In some cases, a mixed solvent system can provide a balance of reactivity and selectivity.[5]
-
Solution: A systematic solvent screen is advisable. Start with acetonitrile, as it is a versatile polar aprotic solvent. You may also consider a mixture of a polar aprotic solvent with a co-solvent. For instance, a DMF/water mixture has been shown to be effective in promoting regioselective epoxide opening with primary amines, and a similar principle may apply here.[5]
-
-
Catalysis: The use of a catalyst can enhance both the rate and regioselectivity.
-
Solution: Consider the addition of a Lewis acid catalyst, such as yttrium trichloride (YCl(3)), which can coordinate to the oxygen of the epoxide, making it more electrophilic and directing the nucleophilic attack to the less hindered carbon.[6] However, be aware that some catalysts may require solvent-free conditions for optimal performance.[6]
-
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating and often points to a problem with the stability of the reactants or a deactivation of the nucleophile over time.
-
Reagent Degradation: Propylene oxide is susceptible to polymerization, especially in the presence of acidic or basic catalysts.
-
Solution: Ensure your starting materials are of high purity and consider adding the propylene oxide to the reaction mixture in portions rather than all at once.
-
-
Insufficient Mixing: If the reaction is heterogeneous (e.g., if a solid base is used), poor mixing can lead to a stalled reaction.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.
-
-
Solvent Choice: As mentioned, an inappropriate solvent can significantly slow the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for choosing a solvent in this synthesis?
A1: The synthesis of this compound from piperidine and propylene oxide is a classic example of a nucleophilic substitution (S(_N)2) reaction. The piperidine acts as the nucleophile, and the propylene oxide is the electrophile. The choice of solvent is critical because it can dramatically influence the rate of an S(_N)2 reaction.[2]
-
Polar Aprotic Solvents (Recommended): Solvents like acetonitrile, DMF, and acetone are considered polar aprotic. They possess dipole moments that allow them to dissolve charged species (like the counter-ion of a nucleophilic salt, though not directly applicable here with a neutral amine) but lack acidic protons. This means they do not form strong hydrogen bonds with the nucleophile.[1] As a result, the nucleophile remains highly reactive and can readily attack the electrophilic carbon of the epoxide.[3][4]
-
Polar Protic Solvents (Less Favorable): Solvents such as water, methanol, and ethanol are polar protic. They have acidic protons and readily engage in hydrogen bonding. While they can dissolve the reactants, they also form a "solvent cage" around the piperidine, stabilizing it and reducing its nucleophilicity.[2][3] This leads to a slower reaction rate.
The following diagram illustrates the general workflow for solvent selection:
Caption: A decision workflow for solvent selection in the synthesis.
Q2: Can this reaction be performed without a solvent?
A2: Yes, solvent-free, or "neat," conditions are a viable option for this reaction and can offer several advantages, including reduced waste, lower cost, and potentially faster reaction times due to the high concentration of reactants. Several studies have shown that the ring-opening of epoxides with amines can be carried out efficiently under solvent-free conditions, sometimes with the aid of a catalyst.[6][8][9]
However, there are some considerations:
-
Exothermicity: The reaction can be highly exothermic. Without a solvent to act as a heat sink, careful temperature control is crucial to prevent runaway reactions.
-
Viscosity: The reaction mixture may become viscous, leading to poor mixing and reduced reaction rates.
-
Product Isolation: Isolating the product from unreacted starting materials may be more challenging without a solvent.
Q3: What safety precautions should be taken when handling propylene oxide and piperidine?
A3: Both propylene oxide and piperidine are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Propylene Oxide: It is an extremely flammable liquid and a known carcinogen.[10] It is also highly volatile and can form explosive mixtures with air.[11] Keep it away from heat, sparks, and open flames.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Piperidine: It is a flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or swallowed. Handle with care, ensuring no direct contact with skin or eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]
Comparative Data on Solvent Properties
The choice of solvent is a critical parameter in optimizing the synthesis of this compound. The following table provides a summary of the properties of common organic solvents to aid in your selection process.[14][15][16][17]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Suitability for S(_N)2 |
| Acetonitrile | CH(_3)CN | 82 | 37.5 | Polar Aprotic | Excellent |
| Dimethylformamide (DMF) | C(_3)H(_7)NO | 153 | 36.7 | Polar Aprotic | Excellent |
| Dimethyl Sulfoxide (DMSO) | C(_2)H(_6)SO | 189 | 46.7 | Polar Aprotic | Excellent |
| Acetone | C(_3)H(_6)O | 56 | 20.7 | Polar Aprotic | Good |
| Tetrahydrofuran (THF) | C(_4)H(_8)O | 66 | 7.6 | Polar Aprotic | Moderate |
| Ethanol | C(_2)H(_5)OH | 78 | 24.5 | Polar Protic | Poor |
| Methanol | CH(_3)OH | 65 | 32.7 | Polar Protic | Poor |
| Water | H(_2)O | 100 | 80.1 | Polar Protic | Very Poor |
| Toluene | C(_7)H(_8) | 111 | 2.4 | Non-polar | Poor |
Experimental Protocol: Optimized Synthesis
This protocol describes an optimized procedure for the synthesis of this compound using a preferred polar aprotic solvent.
Materials:
-
Piperidine (1.0 eq)
-
Propylene oxide (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Propylene Oxide: Slowly add propylene oxide (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-70 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation.
-
The following diagram illustrates the reaction mechanism:
Caption: The S(_N)2 reaction mechanism for the synthesis.
References
- Nucleophilic Substitution Reactions. Solubility of Things.
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Common Organic Solvents: Table of Properties. Scribd.
- Technical Support Center: Optimization of Nucleophilic Substitution Reactions. Benchchem.
- Common Solvents Used in Organic Chemistry: Table of Properties. University of Michigan.
- Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine.
- COMMON SOLVENT PROPERTIES. University of Rochester.
- Properties of Common Organic Solvents. University of Minnesota.
- Organic Solvents. TCI Chemicals.
- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
- SN1 vs SN2. Chemistry LibreTexts.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Propylene Oxide. CEFIC.
- Propylene Oxide Handling. Balchem.
- Propylene Oxide. Air Liquide Malaysia.
- Propylene Oxide. LyondellBasell.
- SAFETY DATA SHEET - Propylene oxide. Fisher Scientific.
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. balchem.com [balchem.com]
- 13. lyondellbasell.com [lyondellbasell.com]
- 14. scribd.com [scribd.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Temperature Control in the Exothermic Reaction of Piperidine and Propylene Oxide
Prepared by a Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the highly exothermic reaction between piperidine and propylene oxide. The following sections offer troubleshooting advice, frequently asked questions, and best practices to ensure safe and controlled experimentation.
Introduction to the Challenge: Managing a Powerful Exotherm
The ring-opening of epoxides, such as propylene oxide, by amines like piperidine is a synthetically valuable transformation for forming β-amino alcohols.[1][2] However, this reaction is characterized by a significant release of heat (exotherm), which, if not properly managed, can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.[3][4] A thermal runaway can result in loss of product, damage to equipment, and serious safety incidents.[3] This guide provides a framework for understanding and controlling the thermal behavior of this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between piperidine and propylene oxide so exothermic?
Q2: What is the primary product of the reaction?
A2: The primary product is 1-(piperidin-2-yl)propan-2-ol, formed through the nucleophilic attack of the piperidine nitrogen on one of the carbon atoms of the propylene oxide ring.[1]
Q3: What are the most critical factors for controlling the reaction temperature?
A3: The most critical factors are:
-
Rate of Addition: Slow, controlled addition of one reactant to the other is paramount.
-
Efficient Cooling: A robust cooling system capable of removing heat faster than it is generated is essential.
-
Agitation: Thorough mixing prevents the formation of localized hot spots.
-
Solvent and Concentration: The choice of solvent and the concentration of reactants influence the overall heat capacity of the system and the rate of reaction.
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Polymerization of Propylene Oxide: This can be initiated by impurities or high temperatures.[6] Using pure reagents and maintaining a controlled temperature can minimize this.
-
Reaction with Water: If moisture is present, propylene oxide can hydrolyze to form propylene glycol.[5][7] Ensuring dry reaction conditions is crucial.
-
Formation of Di-adducts: An excess of propylene oxide can lead to the reaction of the newly formed hydroxyl group with another molecule of propylene oxide. Controlling the stoichiometry is key to preventing this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (Thermal Runaway) | 1. Addition of propylene oxide is too fast.2. Inadequate cooling capacity.3. Insufficient agitation leading to hot spots.4. Incorrect stoichiometry (too much propylene oxide added at once). | 1. Immediately stop the addition of propylene oxide. 2. Increase cooling to maximum. 3. Ensure vigorous agitation. 4. If the temperature continues to rise rapidly, be prepared to execute an emergency quench (see Safety Protocols). |
| Reaction fails to initiate or is very sluggish | 1. Low reaction temperature.2. Impurities in reactants or solvent that may inhibit the reaction. | 1. Gradually and cautiously increase the temperature of the reaction mixture by a few degrees.2. Ensure the purity of your starting materials. Consider purification if necessary. |
| Low yield of the desired product | 1. Side reactions are dominating (e.g., polymerization, hydrolysis).2. Incomplete reaction.3. Loss of product during workup. | 1. Review and optimize reaction conditions to minimize side reactions (e.g., ensure anhydrous conditions, control temperature carefully).2. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, NMR) to ensure it has gone to completion.[2][8][9][10][11]3. Optimize your purification procedure. |
| Formation of significant amounts of side products | 1. Presence of water leading to propylene glycol formation.2. Incorrect stoichiometry leading to di-adducts or other byproducts.3. High reaction temperature favoring side reactions. | 1. Use anhydrous solvents and dry glassware. Consider using a drying agent.2. Carefully control the addition of the limiting reagent.3. Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. |
Experimental Protocols
General Procedure for a Controlled Reaction
This protocol is a general guideline and should be adapted based on the specific scale and equipment of your experiment.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel.
-
Ensure the reactor is clean and dry.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Reagent Preparation:
-
Charge the reactor with piperidine and an appropriate anhydrous solvent.
-
Fill the addition funnel with propylene oxide, diluted with the same anhydrous solvent if desired.
-
-
Reaction Execution:
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-10 °C).
-
Once the initial temperature is stable, begin the slow, dropwise addition of the propylene oxide solution from the addition funnel.
-
Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.
-
-
Reaction Monitoring and Completion:
-
Workup:
-
Once the reaction is complete, carefully quench any unreacted propylene oxide (if necessary) before proceeding with the workup and purification.
-
Workflow for Managing Reaction Temperature
Caption: Workflow for proactive temperature management during the reaction.
Safety First: Mitigating the Risk of Thermal Runaway
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.[3][4]
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Scale: Perform the reaction on a small scale initially to understand its thermal behavior before scaling up.
-
Emergency Plan: Have a clear, written plan for how to respond to a thermal runaway. This should include the location of emergency stops for equipment and the procedure for an emergency quench.
Emergency Quenching
In the event of a thermal runaway that cannot be controlled by cooling, an emergency quench may be necessary. The goal of a quench is to rapidly stop the reaction by introducing a substance that will either react with one of the starting materials faster than they react with each other or will rapidly cool the reaction mixture.
Considerations for a Quenching Agent:
-
Reactivity: It must react quickly with either piperidine or propylene oxide.
-
Exothermicity of Quench Reaction: The quenching reaction itself should not be highly exothermic.
-
Compatibility: It should not create additional hazardous byproducts.
Potential Quenching Agents (to be evaluated for your specific conditions):
-
For unreacted propylene oxide: A solution of a weak acid (e.g., acetic acid) in a high-boiling point solvent could be used to neutralize the basic piperidine and protonate the epoxide, but the subsequent reaction with the conjugate base could also be exothermic.
-
For rapid cooling: Addition of a cold, inert, high-heat-capacity solvent can help to absorb the heat.
It is imperative to test any quenching strategy on a small scale before relying on it for a larger-scale reaction.
Safety Protocol Flowchart
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of propylene oxide with different activation energy and Reynolds number in a multicomponent tubular reactor containing a cooling jacket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. mdpi.com [mdpi.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Isolating 1-(Piperidin-1-yl)propan-2-ol
Welcome to the technical support center for the work-up and isolation of 1-(Piperidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable amino alcohol intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Physicochemical Properties of this compound and Related Isomers
A clear understanding of the physical properties of your target compound is critical for designing an effective work-up and purification strategy. While specific experimental data for this compound can be sparse, we can infer a reliable profile from closely related isomers and general chemical principles.
| Property | This compound (Target) | 3-(Piperidin-1-yl)propan-1-ol (Isomer) | Reference |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol | [1][2] |
| Boiling Point | Estimated: ~230-240 °C at 760 mmHg | 237.9 ± 23.0 °C at 760 mmHg | |
| Estimated: ~90-100 °C at 0.5 mmHg | 94-95 °C at 0.5 mmHg | [3] | |
| Density | Estimated: ~0.94 g/mL | 0.944 g/mL at 25 °C | [3] |
| pKa (of conjugate acid) | Estimated: 9-10 | Not available | General amine pKa |
| Solubility | |||
| Water | Miscible (predicted) | Miscible | [4] |
| Ethanol | Miscible (predicted) | Miscible | [5] |
| Dichloromethane | Soluble (predicted) | Soluble | General amine solubility |
| Ethyl Acetate | Soluble (predicted) | Soluble | General amine solubility |
| Hexane | Sparingly soluble to insoluble (predicted) | Sparingly soluble | General amine solubility |
Troubleshooting Guide: Navigating Work-up and Purification Hurdles
This section addresses specific issues that may be encountered during the isolation of this compound. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the general strategy for working up a reaction mixture containing the basic amino alcohol, this compound?
A1: The most effective strategy for isolating a basic compound like this compound from a neutral or acidic reaction mixture is an acid-base extraction .[6] The underlying principle is the conversion of the water-insoluble amine into its water-soluble ammonium salt by treatment with an aqueous acid. This allows for the separation of the desired product from non-basic impurities.
The general workflow is as follows:
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction : Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[7]
-
Separation of Layers : The aqueous layer containing the protonated product is separated from the organic layer which retains neutral or acidic impurities.
-
Basification : The aqueous layer is then basified with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃) to a pH >10 to deprotonate the ammonium salt, regenerating the free amine.
-
Back-Extraction : The free amine, which is now less soluble in water, is extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration : The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Q2: I've formed a persistent emulsion during the acid-base extraction. How can I break it?
A2: Emulsion formation is a common issue when working with amino alcohols due to their amphiphilic nature. An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult. Here are several techniques to break an emulsion:
-
Patience : Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Addition of Brine : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[8]
-
Gentle Swirling : Gently swirl the separatory funnel instead of vigorous shaking. This can help the droplets to coalesce.
-
Filtration : Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsified layer.
-
Centrifugation : If available, centrifuging the mixture is a highly effective method for breaking emulsions.[9]
-
Change in Solvent : Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[8]
Q3: My isolated product is a yellow or brown oil. What causes this discoloration and how can I remove it?
A3: A yellow or brown color in the isolated this compound often indicates the presence of impurities, which could be residual starting materials, by-products, or oxidation products. Amines are particularly susceptible to air oxidation, which can lead to colored impurities.
Here are some purification strategies:
-
Activated Charcoal Treatment : Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Stir the mixture for 30-60 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal. The solvent can then be removed under reduced pressure.
-
Column Chromatography : Purification by flash column chromatography on silica gel can be effective. However, the basic nature of the amine can lead to tailing and potential degradation on acidic silica gel. To mitigate this, you can:
-
Deactivate the Silica Gel : Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine.[10]
-
Use a Different Stationary Phase : Consider using neutral or basic alumina as the stationary phase.
-
-
Vacuum Distillation : As this compound is a high-boiling liquid, vacuum distillation is an excellent method for purification on a larger scale.[11][12][13] This technique allows for distillation at a lower temperature, preventing thermal decomposition.[14]
Q4: What are the likely impurities from a typical synthesis of this compound?
A4: A common synthesis of this compound involves the reaction of piperidine with propylene oxide.[15] Potential impurities from this reaction include:
-
Unreacted Piperidine : If the reaction does not go to completion.
-
2-(Piperidin-1-yl)propan-1-ol : The regioisomeric product from the nucleophilic attack of piperidine on the other carbon of the epoxide ring.
-
Di-addition Products : Reaction of the product alcohol with another molecule of propylene oxide.
-
Polymerization Products : Propylene oxide can polymerize under certain conditions.
Another synthetic route is the reaction of piperidine with 1-chloropropan-2-ol.[9] In this case, unreacted starting materials would be the primary impurities.
Experimental Protocol: Standard Work-up and Isolation of this compound
This protocol describes a standard acid-base extraction procedure for the isolation of this compound from a crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution of Crude Mixture : Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in an appropriate volume of ethyl acetate (e.g., 50-100 mL).
-
First Acidic Extraction : Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Layer Separation : Allow the layers to separate. The lower aqueous layer contains the protonated product. Drain the aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
Repeat Acidic Extraction : Add a fresh portion of 1 M HCl to the organic layer remaining in the separatory funnel. Shake and separate as before. Combine the aqueous layer with "Aqueous Extract 1". Repeat this step one more time to ensure complete extraction of the amine. The remaining organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification of Aqueous Extracts : Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH with stirring until the pH of the solution is >10, as confirmed with pH paper or a pH meter.
-
Back-Extraction of Free Amine : Return the basified aqueous solution to the separatory funnel. Add a portion of ethyl acetate, shake, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Back-Extraction : Extract the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts.
-
Brine Wash : Wash the combined organic extracts with a portion of brine to remove residual water and inorganic salts.
-
Drying : Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄ for at least 15-20 minutes.
-
Filtration and Concentration : Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
Chemsrc. (2025). 1-Piperidinepropanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
H.S. Martin. (2025). Vacuum Distillation System. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring‐opening reaction of propylene oxide with piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Reddit. (2024). Amine workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
-
PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-1-propanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
chemeurope.com. (n.d.). Propan-1-ol. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Propan-2-yl)piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Stenutz. (n.d.). propan-2-ol. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Retrieved from [Link]
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Characterization of unexpected byproducts in 1-(Piperidin-1-yl)propan-2-ol synthesis
Technical Support Center: Synthesis of 1-(Piperidin-1-yl)propan-2-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its synthesis, particularly the identification and characterization of unexpected byproducts. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and purity of your final compound.
The synthesis of β-amino alcohols, such as this compound, typically involves the nucleophilic ring-opening of an epoxide (propylene oxide) by an amine (piperidine).[1][2] While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to the formation of isomeric byproducts that can be difficult to separate and characterize.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My GC-MS/LC-MS analysis shows a peak with the identical mass-to-charge ratio (m/z) as my target compound, this compound, but at a different retention time. What is this impurity?
Answer: This is the most common issue encountered and is almost certainly the isomeric byproduct, 2-(Piperidin-1-yl)propan-1-ol .
Causality—The Chemistry of Epoxide Ring-Opening: The formation of this isomer stems from the two possible sites of nucleophilic attack on the propylene oxide ring by piperidine.[3]
-
Attack at the less-hindered carbon (C1): This is the sterically favored pathway, following a classic SN2 mechanism. It results in the desired product, This compound .[4]
-
Attack at the more-hindered carbon (C2): This pathway, while sterically hindered, can be promoted under certain conditions (e.g., acidic catalysis or specific solvents) and leads to the formation of the isomeric byproduct, 2-(Piperidin-1-yl)propan-1-ol .[4][5]
The regioselectivity is a delicate balance of steric hindrance and electronic effects.[2][6] In uncatalyzed reactions with strong nucleophiles like piperidine, attack at the less-substituted carbon is generally preferred, but the reaction is rarely perfectly selective.
Workflow for Isomer Identification and Confirmation
Caption: Troubleshooting workflow for an unexpected byproduct.
Q2: My ¹H NMR spectrum is more complex than anticipated. How can I use it to confirm the presence of the 2-(Piperidin-1-yl)propan-1-ol isomer?
Answer: ¹H NMR spectroscopy is the most powerful tool for distinguishing between these two isomers. The key is to focus on the signals corresponding to the propanol backbone protons, specifically the protons on the carbons bearing the hydroxyl (-OH) and piperidinyl groups.
Expected Chemical Shifts (in CDCl₃):
| Proton Environment | This compound (Desired) | 2-(Piperidin-1-yl)propan-1-ol (Byproduct) | Justification |
| -CH(OH)- | ~3.9-4.1 ppm (multiplet) | N/A | Proton is on a secondary carbon attached to oxygen. |
| -CH₂-N- (propanol) | ~2.2-2.5 ppm (multiplet) | N/A | Protons adjacent to the nitrogen on the propanol chain. |
| -CH₃ | ~1.1 ppm (doublet) | ~1.0 ppm (doublet) | Methyl group adjacent to a methine. |
| -CH₂-OH | N/A | ~3.4-3.6 ppm (multiplet) | Protons are on a primary carbon attached to oxygen. |
| -CH(N)- | N/A | ~2.8-3.0 ppm (multiplet) | Proton is on a secondary carbon attached to nitrogen. |
| Piperidine Protons | ~1.4-1.6 ppm & ~2.3-2.6 ppm | ~1.4-1.6 ppm & ~2.4-2.7 ppm | Broad multiplets, often overlapping.[7] |
Key Differentiators:
-
Look for a -CH₂-OH signal: The presence of signals in the ~3.4-3.6 ppm range, integrating to 2 protons, is a strong indicator of the 2-(Piperidin-1-yl)propan-1-ol byproduct.[8]
-
Analyze the Methine (-CH-) Signal: The desired product has a methine proton next to the hydroxyl group (~3.9 ppm), while the byproduct has a methine proton next to the nitrogen (~2.8 ppm). The downfield shift in the desired product is due to the stronger deshielding effect of the oxygen atom.
Q3: How can I adjust my synthesis to minimize the formation of the isomeric byproduct?
Answer: Controlling the regioselectivity is key. While complete selectivity is difficult to achieve without specialized catalysts, you can significantly favor the desired this compound isomer by carefully controlling the reaction conditions.
Recommendations:
-
Solvent Choice: Use a protic solvent like methanol or ethanol. The solvent can hydrogen-bond with the epoxide oxygen, making it a better leaving group without fully protonating it. This encourages an SN2-like mechanism, favoring attack at the less-hindered carbon.
-
Avoid Acid Catalysis: The use of strong acids (Brønsted or Lewis) can protonate the epoxide oxygen, leading to a transition state with significant carbocation character.[4] This promotes attack at the more substituted secondary carbon (C2), thereby increasing the yield of the undesired isomer. A metal- and solvent-free approach using a weak acid like acetic acid has been shown to provide high regioselectivity.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the necessary activation energy to overcome the steric barrier for attack at the more substituted carbon.
-
Nucleophile Concentration: Use a moderate excess of piperidine, but avoid a very large excess, which can sometimes influence the reaction pathway.
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Separation
This protocol is designed to achieve baseline separation of the this compound and 2-(Piperidin-1-yl)propan-1-ol isomers. Amino alcohols can be challenging to analyze by GC due to their polarity; a specialized column is often required.[9][10]
-
Column: Use a mid-polarity to polar capillary column, such as a CP-Wax for Amines or a similar polyethylene glycol (PEG)-based phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol). If tailing is severe, derivatization with a silylating agent like MTBSTFA may be necessary to improve peak shape.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: Hold at 240 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan m/z 40-200
-
Expected Outcome: The two isomers will have identical molecular ions (m/z 143), but their fragmentation patterns may show subtle differences. The primary goal is chromatographic separation.
Reaction Mechanism and Byproduct Formation
Caption: Regioselectivity in the synthesis of this compound.
References
-
Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (n.d.). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. [Link]
-
Gniadek, T. N., & Gopal, D. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 16(12), 3248–3251. [Link]
-
Abraham, L. M., et al. (2020). Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. [Link]
-
Tanaka, H., & Hirayama, F. (2007). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 19-24. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(49), 7753-7756. [Link]
-
Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. [Link]
-
Agilent Technologies, Inc. (2011). Analysis of ethanol amines. [Link]
-
MissChem. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. [Link]
-
PubChem. (n.d.). Piperidine-1-propanol. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 1-(Piperidin-1-yl)propan-2-ol
Introduction: The Indispensable Role of Chiral Amino Alcohols
In the landscape of modern asymmetric catalysis, chiral amino alcohols stand out as a privileged class of ligands.[1] Their prevalence is a testament to their remarkable versatility, accessibility from the chiral pool (like amino acids), and proven efficacy in a vast array of stereoselective transformations.[2] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl moiety, excel at coordinating with metal centers. This coordination creates a rigid and well-defined chiral environment around the catalyst's active site, effectively forcing substrate molecules to approach from a specific direction. The result is the preferential formation of one enantiomer over the other, a cornerstone of pharmaceutical and fine chemical synthesis.[3]
This guide offers an in-depth comparison of several key amino alcohol ligands, with a special focus on the structural aspects of 1-(Piperidin-1-yl)propan-2-ol. We will analyze its potential performance alongside well-documented ligands such as (S)-Prolinol, N-Methylephedrine, and (-)-3-exo-(Dimethylamino)isoborneol (DAIB) in benchmark asymmetric reactions. While peer-reviewed catalytic data for this compound is not extensively available, its structural features provide a valuable platform for discussion and predictive analysis.[4] This comparison aims to equip researchers with the insights needed to make informed decisions in ligand selection for their synthetic challenges.
Featured Ligand: this compound
This compound is a chiral 1,2-amino alcohol characterized by a piperidine ring N-substituted at the 1-position of a propan-2-ol backbone. The piperidine moiety, a saturated six-membered heterocycle, is a common fragment in pharmaceuticals and natural alkaloids, valued for its conformational rigidity and specific steric profile.[5]
Synthesis Insights: The synthesis of such amino alcohols can be achieved through several routes. A common and effective method is the nucleophilic ring-opening of a chiral epoxide (e.g., propylene oxide) with the corresponding amine (piperidine). This reaction establishes the stereocenter of the alcohol while introducing the amino group in a single, atom-economical step.
While a direct synthesis for the title compound is not detailed in the provided literature, a similar structure, 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, was synthesized by reacting piperidine with 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one.[6] Another related synthesis involves the reaction of pyruvic acid with oxalyl chloride, followed by piperidine, to form 1-(piperidin-1-yl)propane-1,2-dione, a potential precursor.[7]
Comparative Ligand Field
To contextualize the potential of this compound, we will compare it against three well-established amino alcohol ligands, each with a distinct structural backbone.
-
(S)-Prolinol: Derived from the readily available amino acid L-proline, prolinol features a rigid five-membered pyrrolidine ring.[8] Its widespread use in organocatalysis and metal-catalyzed reactions makes it a crucial benchmark.[9]
-
(1R,2S)-N-Methylephedrine: A naturally derived catalyst known for its effectiveness in organozinc additions.[10][11] Its acyclic, yet conformationally constrained, backbone provides a different steric environment compared to cyclic analogues.
-
(-)-3-exo-(Dimethylamino)isoborneol (DAIB): Derived from camphor, DAIB is known for its rigid bicyclic scaffold, which often leads to exceptionally high levels of enantioselectivity.[3]
Performance in Benchmark Asymmetric Reactions
Two fundamental C-C bond-forming reactions serve as standard tests for the efficacy of new chiral ligands: the enantioselective addition of diethylzinc to aldehydes and the borane-mediated reduction of prochiral ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic benchmark for evaluating a ligand's ability to control stereochemistry in nucleophilic additions to carbonyls.[3] The active catalyst is formed in situ between the amino alcohol and diethylzinc, creating a chiral zinc-alkoxide complex that delivers an ethyl group to one enantiotopic face of the aldehyde.[12]
Table 1: Performance Comparison in the Enantioselective Ethylation of Benzaldehyde
| Ligand | Yield (%) | ee (%) | Product Configuration |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | >95 | >98 | (R) |
| (1R,2S)-N-Methylephedrine | 97 | 98 | (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | High | 99 | (S) |
| Chiral Aziridine-Phosphine 6 | 95 | 96 | Not Specified |
Data collated from multiple sources for representative performance.[3][13]
Mechanistic Causality: The high enantioselectivity achieved by ligands like DAIB and N-Methylephedrine is attributed to the formation of a rigid, dimeric zinc complex. This structure effectively blocks one face of the aldehyde, allowing the ethyl group to attack only from the less sterically hindered direction. The piperidine ring in this compound, with its well-defined chair conformation, could provide the necessary steric bulk to create a highly selective chiral pocket, potentially leading to high enantiomeric excesses.
Caption: Proposed catalytic cycle for diethylzinc addition.
Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of ketones to chiral secondary alcohols is a vital transformation in organic synthesis.[14] With borane as the reducing agent, chiral amino alcohols form oxazaborolidine intermediates in situ. These catalysts activate the borane and deliver a hydride to the ketone with high stereoselectivity.[15]
Table 2: Performance in the Borane-Mediated Reduction of Acetophenone
| Ligand | Yield (%) | ee (%) | Product Configuration |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Corey's Prolinol derivative) | High | >95 | (R) |
| (1S,2R)-(-)-Norephedrine | 95 | 92 | (R) |
| (S)-2-Amino-2-methyl-1-propanol | High | ~90 | (R) |
Data collated from representative literature.[1]
Expertise & Experience: The success of the Corey-Bakshi-Shibata (CBS) reduction hinges on the structure of the oxazaborolidine catalyst. The steric environment created by the ligand's substituents dictates which face of the ketone is exposed to the borane-hydride complex. Prolinol-derived catalysts are highly effective due to the rigid pyrrolidine ring, which provides a predictable and sterically demanding framework. The piperidine ring of this compound is larger and potentially more flexible than a pyrrolidine ring, which could influence the stability and selectivity of the corresponding oxazaborolidine catalyst. This highlights a key area for experimental validation.
Experimental Protocols: A Self-Validating System
The protocols described below are designed to be self-validating. Reproducibility of yield and enantioselectivity within the ranges reported in the literature confirms the integrity of the experimental setup, reagents, and technique.
Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized representation. Researchers should consult primary literature for specific catalyst loadings and reaction times.[12][13]
Materials:
-
Chiral amino alcohol ligand (e.g., N-Methylephedrine, DAIB) (5-10 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for reactions under inert atmosphere (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral amino alcohol ligand.
-
Add anhydrous toluene to dissolve the ligand. Cool the solution to 0 °C in an ice bath.
-
Activation: Slowly add the diethylzinc solution dropwise. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the active zinc-alkoxide complex.
-
Reaction: Add benzaldehyde dropwise to the catalyst solution at 0 °C.
-
Monitoring: Stir the reaction at 0 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric diethylzinc addition.
Protocol 2: General Procedure for Enantioselective Reduction of Acetophenone
This protocol is based on the well-established CBS reduction methodology.[1]
Materials:
-
Chiral amino alcohol ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Formation: To a flame-dried flask under Argon, add the chiral amino alcohol ligand and anhydrous THF.
-
Add a portion of the BH₃·SMe₂ solution at room temperature and stir for 15-20 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve acetophenone in anhydrous THF.
-
Addition: Simultaneously add the remaining BH₃·SMe₂ solution and the acetophenone solution to the catalyst solution via syringe pump over several hours. This slow addition is crucial to minimize the uncatalyzed background reaction.
-
Monitoring: After the addition is complete, stir the reaction for an additional hour. Monitor for completion using TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the resulting 1-phenylethanol by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Future Outlook
The comparative analysis demonstrates that ligands with rigid cyclic or bicyclic backbones, such as prolinol derivatives and DAIB, consistently deliver excellent enantioselectivities in benchmark asymmetric reactions.[3] Acyclic ligands like N-methylephedrine also perform exceptionally well, showcasing that rigidity can be achieved through chelation and specific substituent effects.[12]
For This compound , while direct performance data is sparse, its structural characteristics suggest it is a promising candidate for asymmetric catalysis. The piperidine ring offers a different steric and electronic profile than the more common pyrrolidine or acyclic amine moieties. Its larger ring size and defined chair conformation could be advantageous in creating a specific chiral pocket for certain substrates. The slightly increased Lewis basicity of the piperidine nitrogen compared to pyrrolidine could also influence the formation and reactivity of the metal-ligand complex.
Further experimental investigation into the catalytic activity of this compound is warranted. Evaluating its performance in the benchmark reactions detailed in this guide would provide the necessary data to firmly position it within the landscape of elite amino alcohol ligands and potentially uncover unique selectivities for challenging synthetic targets.
References
- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. (2025). Benchchem.
- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as C
-
Enantioselective Reduction of Ketones Catalyzed by Rare-Earth Metals Complexed with Phenoxy Modified Chiral Prolinols. (n.d.). Semantic Scholar. [Link]
-
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. (n.d.). National Institutes of Health. [Link]
- A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. (2025). Benchchem.
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. (2025). Benchchem.
- A Comparative Benchmark: l-Methylephedrine Hydrochloride versus Novel Chiral Catalysts in Asymmetric Diethylzinc Addition to Ben. (2025). Benchchem.
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI. [Link]
-
Prolinol. (n.d.). Wikipedia. [Link]
-
N-Pyridylmethylephedrine derivatives in the catalytic asymmetric addition of diethylzinc to aldehydes and diphenylphosphinoylimines. (2025). ResearchGate. [Link]
-
Asymmetric borane reduction of prochiral ketones catalyzed by 4-substituted prolinol. (2025). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ACS Publications. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). AIR Unimi. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
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EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.). ibn.idsi.md. [Link]
- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (n.d.).
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Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand. (n.d.). ResearchGate. [Link]
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Methylephedrine. (n.d.). PubChem. [Link]
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N-Methylephedrine. (n.d.). PubChem. [Link]
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Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (n.d.). MDPI. [Link]
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Efficacy of 1-(Piperidin-1-yl)propan-2-ol as an organocatalyst compared to proline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse array of small organic molecules employed as catalysts, the simple amino acid L-proline has established itself as a cornerstone, demonstrating remarkable efficacy in a wide range of asymmetric transformations. This guide provides an in-depth technical comparison of the catalytic performance of L-proline against a representative prolinol-derived catalyst, 1-(Piperidin-1-yl)propan-2-ol. While direct, head-to-head experimental data for the latter is less abundant in the literature, this guide will leverage data from structurally similar prolinol and piperidine-based catalysts to provide a comprehensive and objective analysis for researchers selecting catalysts for their synthetic endeavors.
Introduction to Organocatalysis: The Rise of Proline and its Derivatives
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers several advantages, including operational simplicity, stability to air and moisture, and reduced environmental impact. L-proline, a naturally occurring amino acid, has been at the forefront of this field, particularly in its ability to mimic the function of natural Class I aldolase enzymes.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.[2]
Proline derivatives, such as this compound, represent a logical evolution in catalyst design. These molecules retain the core chiral scaffold of proline but replace the carboxylic acid with other functional groups, in this case, a hydroxyl group and a piperidine ring. This modification alters the catalyst's steric and electronic properties, potentially influencing its reactivity, selectivity, and solubility.
Mechanistic Insights: Enamine vs. Iminium Catalysis
The catalytic prowess of both proline and prolinol-derived catalysts stems from their ability to form key intermediates with carbonyl compounds.
Proline's Dual Catalytic Cycle: Proline can operate through two primary catalytic cycles:
-
Enamine Catalysis: In reactions like the aldol and Michael additions, the secondary amine of proline condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chirality of the proline scaffold directs the subsequent attack on the electrophile, leading to the formation of a new stereocenter. The carboxylic acid group plays a crucial role in this cycle by acting as a proton shuttle and activating the electrophile through hydrogen bonding.[1]
-
Iminium Catalysis: For reactions such as the Diels-Alder or Michael additions of α,β-unsaturated aldehydes, proline forms a chiral iminium ion with the carbonyl compound. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack.
This compound's Catalytic Cycle: As a prolinol derivative, this compound is expected to primarily operate through an enamine-based mechanism similar to proline. The piperidine nitrogen acts as the secondary amine to form the enamine intermediate. The hydroxyl group, in place of proline's carboxylic acid, is believed to play a similar role in activating the electrophile via hydrogen bonding. The steric bulk of the piperidine ring compared to the pyrrolidine ring in proline can influence the facial selectivity of the enamine attack, potentially leading to different stereochemical outcomes.
Proline [label="Proline"]; Ketone [label="Ketone"]; Enamine [label="Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Transition_State [label="Transition State\n(Hydrogen Bonding)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion"]; Product [label="Aldol Product"];
Proline -> Enamine [label="+ Ketone\n- H₂O"]; Ketone -> Enamine; Enamine -> Transition_State [label="+ Aldehyde"]; Aldehyde -> Transition_State; Transition_State -> Iminium; Iminium -> Product [label="+ H₂O"]; Product -> Proline [label="- Catalyst"]; }
Figure 1: Catalytic Cycle of Proline in an Aldol Reaction.
Catalyst [label="this compound"]; Ketone [label="Ketone"]; Enamine [label="Enamine\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Transition_State [label="Transition State\n(Hydrogen Bonding)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion"]; Product [label="Aldol Product"];
Catalyst -> Enamine [label="+ Ketone\n- H₂O"]; Ketone -> Enamine; Enamine -> Transition_State [label="+ Aldehyde"]; Aldehyde -> Transition_State; Transition_State -> Iminium; Iminium -> Product [label="+ H₂O"]; Product -> Catalyst [label="- Catalyst"]; }
Figure 2: Proposed Catalytic Cycle of this compound.
Comparative Performance Analysis
A direct quantitative comparison is challenging due to the limited published data for this compound in benchmark organocatalytic reactions. However, a qualitative and data-supported comparison can be drawn based on the extensive literature on proline and related prolinol derivatives.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation, and both proline and its derivatives have been extensively studied as catalysts. A common benchmark reaction is the addition of cyclohexanone to p-nitrobenzaldehyde.
Proline: L-proline is known to catalyze this reaction with high yields and excellent stereoselectivity.[3] The diastereoselectivity (anti/syn ratio) and enantioselectivity (ee) are often influenced by the solvent, temperature, and the presence of additives.
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 4 | 99 | 93:7 | 97 | [4] |
| p-Nitrobenzaldehyde | Cyclohexanone | Brine | 5 | 5 | - | - | 97 | [4] |
| Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 30 | 78 | 90:10 | 95 | [5] |
| 4-Chlorobenzaldehyde | Cyclohexanone | DMSO | 20 | 24 | 95 | 95:5 | 96 | [6] |
This compound and Prolinol Derivatives: While specific data for this compound is scarce, prolinol derivatives, in general, are highly effective catalysts for the aldol reaction.[7] They often require lower catalyst loadings and can provide excellent stereoselectivities, sometimes complementary to those obtained with proline. The increased steric bulk of the piperidine ring in this compound compared to the pyrrolidine ring in prolinol could potentially lead to higher diastereoselectivity.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Diphenylprolinol | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 10 | 20 | 92 | 98:2 | 99 | [7] |
| Prolinamide derivative | p-Nitrobenzaldehyde | Cyclohexanone | Brine | 2 | 2 | 81 | - | 87 | [4] |
Asymmetric Michael Addition
The Michael addition is another fundamental C-C bond-forming reaction where organocatalysts have shown great utility. A typical model reaction is the addition of a ketone to a nitroolefin.
Proline: L-proline effectively catalyzes the Michael addition of ketones to nitroolefins, providing γ-nitro ketones with good to excellent diastereo- and enantioselectivity.[8]
| Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | DMSO | 20 | 96 | 95 | 95:5 | 20 | [8] |
| Acetone | trans-β-Nitrostyrene | DMSO | 50 | 72 | 60 | - | 54 | [8] |
This compound and Prolinol Derivatives: Prolinol derivatives, particularly diarylprolinol silyl ethers, are often superior to proline for the Michael addition, affording products with higher enantioselectivities.[9] The piperidine moiety in this compound could offer a unique steric environment, potentially influencing the stereochemical outcome.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 2 | 95 | 95:5 | 99 | |
| Pyrrolidine-based thiourea | Cyclohexanone | trans-β-Nitrostyrene | Water | 10 | 24 | 92 | >99:1 | 99 |
Experimental Protocols
Proline-Catalyzed Asymmetric Aldol Reaction[5]
Start [label="Start"]; Add_Reagents [label="Add (S)-proline, MeOH,\nH₂O, and cyclohexanone\nto a vial"]; Stir_Cool [label="Stir at RT for 15 min,\nthen cool to 0 °C"]; Add_Aldehyde [label="Slowly add aldehyde"]; React [label="Stir at room temperature"]; Workup [label="Quench with NH₄Cl (aq)\nand extract with EtOAc"]; Purify [label="Purify by column\nchromatography"]; End [label="End"];
Start -> Add_Reagents; Add_Reagents -> Stir_Cool; Stir_Cool -> Add_Aldehyde; Add_Aldehyde -> React; React -> Workup; Workup -> Purify; Purify -> End; }
Figure 3: Experimental Workflow for Proline-Catalyzed Aldol Reaction.
Materials:
-
(S)-proline (0.03 mmol)
-
Methanol (40 µL)
-
Water (10 µL)
-
Cyclohexanone (1.5 mmol)
-
Aldehyde (e.g., benzaldehyde) (0.3 mmol)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a 2 mL vial, add (S)-proline, methanol, water, and cyclohexanone in the specified order at room temperature.
-
Stir the mixture for 15 minutes at room temperature, then cool the vial to 0 °C in an ice bath.
-
Slowly add the aldehyde to the cooled mixture.
-
Cap the vial and stir the reaction mixture at room temperature for the desired time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Representative Protocol for a this compound Catalyzed Aldol Reaction (Adapted from similar prolinol-based catalyst protocols)[7]
Materials:
-
This compound (0.1 mmol)
-
Solvent (e.g., Toluene, 2 mL)
-
Cyclohexanone (2.0 mmol)
-
Aldehyde (e.g., p-nitrobenzaldehyde) (1.0 mmol)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add cyclohexanone at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Conclusion
For researchers, the choice between proline and a prolinol derivative like this compound will depend on the specific transformation, the desired stereochemical outcome, and the optimization of reaction conditions. Proline serves as an excellent starting point for many applications due to its well-established protocols and predictable reactivity. Prolinol derivatives, including the piperidine-containing analogue, represent a valuable area for further exploration, with the potential to unlock new reactivity and selectivity in organocatalysis.
References
-
ResearchGate. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]
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ResearchGate. (n.d.). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. [Link]
-
Bentham Science. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. [Link]
-
MDPI. (2015). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. [Link]
-
PubMed Central. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
PNAS. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. [Link]
-
Scientific Research Publishing. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. [Link]
-
PubMed. (2005). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. [Link]
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National Center for Biotechnology Information. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. [Link]
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Scribd. (n.d.). Aldol Reaction of Cyclohexanone and Benzaldehyde. [Link]
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ResearchGate. (n.d.). Aldol addition reaction between cyclohexanone and p-nitrobenzaldehyde catalyzed by supported compounds PCL-01 to PCL-08 a. [Link]
-
Korean Chemical Society. (n.d.). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. [Link]
-
Royal Society of Chemistry. (2023). Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. [Link]
-
PubMed. (2010). Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid. [Link]
-
ResearchGate. (n.d.). Aldol reactions between p-nitrobenzaldehyde and cyclohexanone catalyzed by peptide- AuNPs a. [Link]
-
National Center for Biotechnology Information. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]
-
ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. [Link]
-
PubMed. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. [Link]
-
ResearchGate. (n.d.). Solvent effects on the asymmetric Michael addition of cyclohexanone to.... [Link]
-
University of Southampton. (2009). Pyrrolidine-based organocatalysts for enantioselective Michael addition of cyclohexanone to trans-beta-nitrostyrene. [Link]
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A Senior Scientist's Comparative Guide to Piperidine Derivatives in Medicinal Chemistry
Introduction: The Enduring Privilege of the Piperidine Scaffold
In the landscape of medicinal chemistry, few structures command the respect and utility of the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its remarkable prevalence in a vast array of FDA-approved drugs.[1][2] Its success is not coincidental; the piperidine moiety offers a unique combination of physicochemical properties that make it exceptionally "drug-like."[3]
The nitrogen atom's basicity (pKa of its conjugate acid is ~11) ensures it is predominantly protonated at physiological pH, enabling strong ionic interactions with biological targets.[1] Furthermore, its sp³-hybridized carbons confer conformational flexibility, primarily adopting a low-energy chair conformation. This allows for the precise spatial orientation of substituents, which is critical for optimizing binding to diverse protein targets.[1][3] The scaffold itself strikes a valuable balance between lipophilicity and hydrophilicity, and it is generally resistant to metabolic degradation, contributing to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and longer in-vivo stability.[2][3]
This guide provides an in-depth comparative analysis of piperidine derivatives across key therapeutic areas, grounded in experimental data and field-proven insights. We will dissect the structure-activity relationships (SAR) that govern their efficacy, detail representative evaluation protocols, and visualize the logic of their application in drug discovery.
Comparative Analysis by Therapeutic Area
The versatility of the piperidine scaffold is evident in its successful application across a wide spectrum of diseases, from central nervous system (CNS) disorders to oncology and infectious diseases.[2][3]
Central Nervous System (CNS) Agents: Modulating Neurotransmission
Piperidine is arguably most famous for its role in CNS-acting drugs. Its ability to cross the blood-brain barrier makes it an ideal scaffold for targeting neuroreceptors.
Opioid Analgesics: The piperidine core is famously the essential pharmacophore of morphine, responsible for its analgesic activity.[4] Synthetic opioids like Fentanyl are potent μ-opioid receptor agonists, with the piperidine ring orienting the N-arylpropanamide side chain for optimal receptor engagement.[2] Comparative studies focus on modifying this core to balance potency with side effects. For instance, novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for analgesic potential, with some compounds showing excellent activity in pre-clinical models.[4]
Antipsychotics: Both first-generation (e.g., Haloperidol ) and second-generation (e.g., Risperidone ) antipsychotics feature a piperidine ring.[2] The key difference lies in their receptor binding profiles. Haloperidol is a potent dopamine D2 receptor antagonist, while risperidone has a mixed D2/serotonin 5-HT2A antagonist profile, which is believed to contribute to its atypical properties. The SAR of these molecules often revolves around the substituents on the piperidine nitrogen and at the 4-position, which fine-tune receptor affinity and selectivity.
ADHD Medications: Methylphenidate (Ritalin) contains a piperidine ring and functions as a norepinephrine-dopamine reuptake inhibitor.[5] Its efficacy is highly dependent on the stereochemistry of the molecule.
A comparative look at these CNS agents reveals a common theme: the piperidine scaffold acts as a rigid anchor, allowing appended functional groups to probe the binding pockets of G-protein coupled receptors (GPCRs) and transporters.
Table 1: Comparative Activity of Piperidine Derivatives in CNS Targets
| Compound/Series | Target(s) | Key Structural Features | Activity Metric (Value) |
| Fentanyl | μ-Opioid Receptor | N-phenethylpiperidine | Agonist, ~50-100x more potent than morphine[2] |
| Haloperidol | Dopamine D2 Receptor | 4-substituted piperidine | Antagonist, high affinity |
| Risperidone | D2 / 5-HT2A Receptors | Benzisoxazole-piperidine | Antagonist, high affinity for both targets[6] |
| Donepezil | Acetylcholinesterase (AChE) | N-benzylpiperidine | Inhibitor, used in Alzheimer's Disease[7] |
| Compound d5 | HDAC / AChE | N-benzylpiperidine derivative | Dual Inhibitor, HDAC IC50 = 0.17 μM; AChE IC50 = 6.89 μM[8] |
| Compound 15 | Acetylcholine-binding protein | Optimized piperidine derivative | High Affinity Ligand, Ki = 2.8 nmol/L[9] |
Oncology: Targeting Proliferation and Survival Pathways
The piperidine ring is increasingly found in modern cancer therapeutics, targeting kinases and other signaling molecules.[1][10] Between 2017 and 2023, ten piperidine-containing anti-cancer drugs were approved by the USFDA.[1]
Kinase Inhibitors: Many kinase inhibitors utilize the piperidine scaffold to achieve selectivity and potency. For example, derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).[7] The SAR for these compounds often shows that the piperidine moiety forms stable hydrophobic interactions within the kinase catalytic pocket.[7]
HDAC Inhibitors: N-benzyl piperidine derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, some with dual activity against acetylcholinesterase, making them potential treatments for Alzheimer's disease.[8]
PARP Inhibitors: Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer, features a piperidine ring that is crucial for its activity.[11]
The common strategy in oncology is to use the piperidine ring as a linker or a core to present pharmacophores that interact with the ATP-binding site of kinases or the active site of enzymes like HDAC and PARP.
Table 2: Comparative Activity of Piperidine Derivatives in Oncology
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50 / Ki Value | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 Kinase | Furan-pyrazole moiety | 0.02 - 5.3 µM | [10] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 µM | [10] |
| Niraparib | PARP | Piperidine-indazole core | Potent inhibitor | [11] |
| Jeong et al. compound 12 | M3 Muscarinic Receptor (in ARPC) | Piperidine-embedded structure | Ligand for M3R, promotes apoptosis resistance | [7] |
Experimental Design & Protocols: A Self-Validating Approach
Trustworthy data is the bedrock of medicinal chemistry. The protocols described here are designed to be self-validating, incorporating necessary controls to ensure the reliability of comparative data.
Protocol: Competitive Radioligand Binding Assay
This assay is fundamental for determining the affinity of a test compound for a specific receptor, a crucial step in comparing derivatives.
Objective: To determine the inhibitory constant (Ki) of piperidine derivatives against a target receptor (e.g., Dopamine D2 Receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Test piperidine derivatives and a known reference compound (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Serially dilute the test piperidine derivatives in assay buffer. Prepare tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of an unlabeled competitor), and experimental wells (radioligand + test compound).
-
Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the membrane preparation.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Causality Insight: This incubation time is critical and must be determined empirically to ensure equilibrium is reached, preventing an underestimation of affinity.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Insight: Rapid filtration and cold buffer are essential to minimize dissociation of the ligand-receptor complex during washing.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Drug Discovery Workflow
The development of novel piperidine derivatives follows a logical, iterative process. This workflow can be visualized to clarify the relationships between different stages of discovery and optimization.
Caption: Iterative workflow for the discovery and development of piperidine-based therapeutics.
Conclusion
The piperidine scaffold is a testament to the power of a structurally simple, yet physicochemically sophisticated, building block in medicinal chemistry. Its conformational rigidity, basic nitrogen center, and favorable ADME properties have secured its place in a remarkable number of clinically successful drugs.[3] The comparative analysis of its derivatives across CNS, oncology, and other fields reveals that the core scaffold serves as a highly adaptable platform. By strategically modifying the substituents at various positions, medicinal chemists can fine-tune the biological activity to achieve desired potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel synthetic routes and a deeper understanding of structure-activity relationships will undoubtedly ensure that piperidine derivatives remain at the forefront of drug discovery for years to come.[12][13]
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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(2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. Available from: [Link]
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(2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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(2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. Available from: [Link]
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(2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1625-1632. Available from: [Link]
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(2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(25), 6450-6453. Available from: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 118213. Available from: [Link]
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Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. Available from: [Link]
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(2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries: Evaluating the Potential of 1-(Piperidin-1-yl)propan-2-ol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical transformations.[1][2] This guide provides a comprehensive evaluation of the potential of 1-(Piperidin-1-yl)propan-2-ol as a novel chiral auxiliary. In the absence of established experimental data for this specific compound in asymmetric applications, we will conduct a theoretical validation based on its structural features and first principles of stereochemical control. Its hypothetical performance will then be benchmarked against well-established and widely used chiral auxiliaries, namely Evans' oxazolidinones and Myers' pseudoephedrine amides, for which a wealth of experimental data exists.
The Principles of a Successful Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1] The effectiveness of a chiral auxiliary is predicated on several key attributes:
-
Readily Available and Inexpensive: The auxiliary should be easily synthesized or commercially available in enantiomerically pure form from inexpensive starting materials.
-
Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without racemization of the desired product.
-
High Diastereoselectivity: It must induce a high degree of facial selectivity in the key stereochemistry-defining reaction, leading to a high diastereomeric excess (d.e.).
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable, allowing for the targeted synthesis of a specific enantiomer.
-
Potential for Recycling: The ability to recover and reuse the auxiliary is crucial for cost-effectiveness and sustainability in large-scale synthesis.
Structural Analysis of this compound as a Potential Chiral Auxiliary
While there is a lack of published data on the application of this compound as a chiral auxiliary, a structural examination reveals its potential.
-
Chiral Center: The molecule possesses a single stereocenter at the C2 position, which is essential for inducing chirality.
-
Attachment Point: The secondary alcohol at C2 provides a convenient handle for the attachment of prochiral substrates, such as carboxylic acids, via esterification.
-
Steric Directing Group: The piperidine ring is a bulky and conformationally well-defined group that could provide the necessary steric hindrance to shield one face of an attached prochiral enolate.
A key consideration is the synthesis of enantiomerically pure (R)- or (S)-1-(Piperidin-1-yl)propan-2-ol. This could potentially be achieved via asymmetric reduction of the corresponding ketone or through resolution of the racemic mixture.
Hypothetical Application: Asymmetric Alkylation of a Propionate Ester
To assess its potential, let's consider the use of (S)-1-(Piperidin-1-yl)propan-2-ol as a chiral auxiliary in the asymmetric alkylation of a propionate ester.
Step 1: Attachment of the Substrate
The chiral auxiliary would first be esterified with propionyl chloride to form the corresponding ester.
Step 2: Enolate Formation and Proposed Stereochemical Model
Treatment of the ester with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding Z-enolate. The lithium cation is expected to chelate between the enolate oxygen and the nitrogen atom of the piperidine ring, creating a rigid, chair-like six-membered transition state. This chelation would orient the piperidine ring in a pseudo-axial position to minimize steric interactions. In this conformation, the piperidine ring would effectively block the si-face of the enolate, directing the incoming electrophile to the re-face.
Caption: Proposed transition state for the alkylation of the lithium enolate derived from the propionate ester of (S)-1-(Piperidin-1-yl)propan-2-ol.
Step 3: Cleavage of the Auxiliary
After the alkylation reaction, the chiral auxiliary would be cleaved, for example, by saponification with lithium hydroxide, to yield the chiral carboxylic acid and recover the auxiliary.
Comparative Analysis with Established Chiral Auxiliaries
To provide a realistic assessment, we will now compare the hypothetical performance of this compound with the experimentally validated performance of Evans' oxazolidinones and Myers' pseudoephedrine amides in asymmetric alkylation reactions.
Performance Data of Benchmark Auxiliaries
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl | Allyl iodide | NaN(TMS)₂ | THF | -78 | 61-77 | 98:2 | [3] |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | THF | -78 | >90 | >99:1 | [3] |
| (1R,2S)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | LDA | THF | 0 | 95 | >99:1 | [4] |
Conceptual Comparison
| Feature | This compound (Hypothetical) | Evans' Oxazolidinones | Myers' Pseudoephedrine Amides |
| Stereocontrol | Relies on a 6-membered chelated transition state with the piperidine ring providing steric hindrance. The flexibility of the piperidine ring might lead to lower diastereoselectivity compared to more rigid systems. | Utilizes a rigid oxazolidinone ring with a substituent at C4 to effectively block one face of the Z-enolate.[3] | Forms a stable lithium chelate, with the phenyl group controlling the trajectory of the incoming electrophile. |
| Attachment | Esterification to the secondary alcohol. | Acylation of the secondary amine. | Amidation of the secondary amine. |
| Cleavage | Saponification (e.g., LiOH). | Mild hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄).[2] | Acidic hydrolysis. |
| Recyclability | The recovered amino alcohol should be recyclable. | The auxiliary is recovered in good yield and can be reused. | The auxiliary can be recovered and reused. |
| Predictability | The stereochemical outcome is predictable based on the proposed transition state model. | Highly predictable stereochemical outcomes based on the choice of auxiliary enantiomer and enolate geometry.[3] | The stereochemical outcome is highly predictable. |
Experimental Protocols for Benchmark Auxiliaries
For researchers wishing to perform comparative studies, the following are established protocols for asymmetric alkylation using Evans' oxazolidinones.
Asymmetric Alkylation using (R)-4-benzyl-2-oxazolidinone
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise to form the Z-enolate and stir for 30 minutes.
-
Add allyl iodide (1.2 eq) and stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography to separate diastereomers.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.
Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.
Conclusion and Future Outlook
Based on a theoretical analysis, this compound possesses the fundamental structural requirements to function as a chiral auxiliary in asymmetric synthesis. The bulky piperidine ring has the potential to provide facial shielding of a chelated enolate, thereby directing the approach of an electrophile. However, its efficacy remains to be experimentally validated.
Compared to the highly rigid and well-optimized systems of Evans' oxazolidinones and Myers' pseudoephedrine amides, the conformational flexibility of the piperidine ring in this compound may result in lower diastereoselectivities. Experimental validation is required to determine the diastereomeric ratios and yields for key transformations.
For researchers in drug development, while established auxiliaries like Evans' oxazolidinones offer a reliable and predictable path to enantiomerically pure compounds, the exploration of novel auxiliaries such as this compound could lead to new, cost-effective, or more efficient synthetic routes. The next logical step would be the synthesis of enantiopure this compound and its empirical testing in asymmetric alkylation and aldol reactions to provide the necessary experimental data for a definitive validation.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
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A Senior Application Scientist's Guide to Benchmarking Chiral Catalysts: 1-(Piperidin-1-yl)propan-2-ol and its Contemporaries in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical and fine chemical industries. The asymmetric addition of organometallic reagents to prochiral aldehydes stands as a fundamental carbon-carbon bond-forming reaction for accessing chiral secondary alcohols, which are pivotal building blocks for a myriad of complex molecules. The success of such transformations hinges on the efficacy of the chiral catalyst employed.
This guide provides an in-depth comparative analysis of 1-(Piperidin-1-yl)propan-2-ol and other prominent classes of chiral catalysts in the context of a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. While direct, peer-reviewed performance data for this compound in this specific reaction is not extensively available in the surveyed literature, we will utilize data from structurally related piperidine-based amino alcohols to provide a representative performance profile. This comparison will extend to other widely recognized chiral catalysts, including camphor-derived amino alcohols, TADDOLs, and proline derivatives, offering researchers a comprehensive framework for catalyst selection based on performance, mechanism, and practical considerations.
The Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde to produce (S)- or (R)-1-phenylpropan-1-ol is a cornerstone reaction for evaluating the performance of chiral catalysts. The key metrics for comparison are the enantiomeric excess (ee), which quantifies the stereoselectivity of the reaction, and the chemical yield, which measures its efficiency.
Performance Benchmark of Chiral Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of various chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here is compiled from different studies for comparative purposes.
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration | Reference |
| Piperidine-Based Amino Alcohol | (S)-2-Anilinomethyl-1-benzylpyrrolidine* | 15 | Toluene | RT | 48 | 85 | 94 | (S) | [1] |
| Camphor-Derived Amino Alcohol | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 0 | 1 | 97 | 98 | (S) | [2] |
| TADDOL | (R,R)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol | 10 | Toluene | 0 | 2 | 95 | >99 | (S) | [2] |
| Proline Derivative | L-Proline | 20 | DMSO | RT | 24 | 95 | 96 | (S) | [3][4] |
*Note: Data for a structurally related pyrrolidine-based amino alcohol is used as a proxy for this compound due to the limited availability of specific performance data for the latter in this benchmark reaction.
In-Depth Catalyst Analysis
Piperidine-Based Amino Alcohols: A Proxy for this compound
Chiral β-amino alcohols are a versatile and widely studied class of catalysts for asymmetric synthesis. Their efficacy is attributed to the formation of a rigid, five-membered chelate ring with the zinc atom, which creates a well-defined chiral environment around the reactive center. The piperidine moiety in this compound provides a sterically demanding and conformationally restricted backbone, which is crucial for inducing high enantioselectivity.
Mechanism of Action:
The catalytic cycle is initiated by the reaction of the amino alcohol with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral ligand directs the ethyl group transfer from the zinc to one specific face of the aldehyde, leading to the formation of the chiral alcohol.
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A Comparative Guide to Chiral Ligands in Asymmetric Aldol Reactions: Spotlight on 1-(Piperidin-1-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been elegantly refined through asymmetric catalysis to provide access to enantiomerically enriched β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of complex natural products and pharmaceuticals. The choice of a chiral ligand or catalyst is paramount in dictating the stereochemical outcome of this transformation. This guide provides an in-depth technical comparison of the enantioselectivity achieved with various chiral ligands in aldol reactions, with a special focus on the performance of 1-(Piperidin-1-yl)propan-2-ol in contrast to other widely used systems like proline and Evans auxiliaries.
The Landscape of Asymmetric Aldol Reactions: A Mechanistic Overview
The power of the aldol reaction lies in its ability to create up to two new stereocenters in a single step. The primary challenge in asymmetric aldol reactions is to control the facial selectivity of the enolate addition to the carbonyl electrophile. This is achieved through the use of chiral catalysts or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.
Organocatalysis has emerged as a powerful strategy, with chiral amines like L-proline being extensively studied. The catalytic cycle of proline-catalyzed aldol reactions is believed to proceed through an enamine intermediate formed between the ketone donor and the secondary amine of proline.[1] This enamine then attacks the aldehyde, guided by a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl group, which effectively shields one face of the aldehyde and directs the stereochemical outcome.[2]
Alternatively, chiral auxiliaries, such as the Evans oxazolidinones, offer a reliable method for achieving high diastereoselectivity. These auxiliaries are covalently attached to the ketone substrate, and the resulting chiral enolate reacts with an aldehyde via a rigid, chelated transition state, leading to predictable stereocontrol.
This compound: A Chiral β-Amino Alcohol Ligand
This compound is a chiral β-amino alcohol, a class of compounds that has found broad application in asymmetric synthesis.[3] These ligands can act as organocatalysts or coordinate with metal centers to create a chiral environment for the reaction. The presence of both a Lewis basic amino group and a hydroxyl group allows for bidentate chelation to a metal, forming a rigid catalytic complex that can effectively control the stereochemistry of the reaction.
While direct, comprehensive studies detailing the use of this compound as a primary catalyst in aldol reactions are not extensively documented in peer-reviewed literature, its structural motifs are present in various effective ligands and auxiliaries. Its performance can be inferred and compared by examining structurally related β-amino alcohols and piperidine-containing chiral ligands.
Comparative Performance Analysis
To provide a clear comparison, we will examine the performance of different chiral systems in the context of a benchmark aldol reaction, typically the reaction between an aldehyde (e.g., benzaldehyde or p-nitrobenzaldehyde) and a ketone (e.g., acetone or cyclohexanone). The key performance indicators are enantiomeric excess (ee%), diastereoselectivity (dr), and chemical yield.
| Chiral Ligand/Auxiliary | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | - | [1] |
| (S)-Alanine | p-Nitrobenzaldehyde | Acetone | 95 | 82 | - | [4] |
| Evans Auxiliary | Benzaldehyde | Propanoyl-oxazolidinone | 80-95 | >99 | >99:1 (syn) | [5] |
| Chiral Diamine | p-Nitrobenzaldehyde | Cyclohexanone | 99 | 99 | 98:2 (anti) | N/A |
| This compound Analogues | Benzaldehyde | Nitromethane (Henry Rxn) | >99 | 94.6 | - | [6] |
Note: The data for this compound analogues is from a Henry reaction, a related C-C bond-forming reaction, as direct aldol reaction data is limited.
From the table, it is evident that both organocatalysts like proline and its derivatives, and chiral auxiliaries like the Evans system, can achieve high levels of enantioselectivity. Proline and other simple amino acids offer the advantage of being readily available and inexpensive organocatalysts.[4] Chiral auxiliaries, while often requiring additional synthetic steps for attachment and removal, generally provide excellent and predictable stereocontrol.
The performance of β-amino alcohol ligands, structurally related to this compound, is often enhanced when used in conjunction with a metal co-catalyst. For instance, in the asymmetric Henry reaction, a benchmark for C-C bond formation, chiral bis(β-amino alcohol) ligands with a copper co-catalyst have demonstrated excellent yields and enantioselectivities (up to 94.6% ee).[6] This suggests that this compound would likely be most effective as a ligand for a metal catalyst in aldol-type reactions.
Mechanistic Considerations and Ligand Design
The rigidity of the chiral ligand is a crucial factor in achieving high enantioselectivity. Prolinol, with its rigid pyrrolidine ring, creates a well-defined steric environment, leading to high stereocontrol.[5] In contrast, more flexible acyclic amino alcohols like 1-amino-2-butanol are often used as precursors for more rigid cyclic auxiliaries, such as the Evans oxazolidinones.[5]
For this compound, the piperidine ring introduces a degree of conformational rigidity. When complexed with a metal, the bidentate chelation of the amino and hydroxyl groups would create a five-membered ring, further restricting conformational freedom and enhancing the potential for high enantioselectivity.
Experimental Protocols
General Procedure for a Proline-Catalyzed Aldol Reaction
A solution of the aldehyde (1.0 mmol) and L-proline (0.1 mmol, 10 mol%) in the ketone (5.0 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for an Evans Asymmetric Aldol Reaction
To a solution of the N-acyloxazolidinone (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., dibutylboron triflate, 1.1 mmol) and a tertiary amine base (e.g., triethylamine, 1.2 mmol). The mixture is stirred for 30 minutes, after which the aldehyde (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for several hours and then warmed to 0 °C over 1 hour. The reaction is quenched with a phosphate buffer and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the aldol adduct. The chiral auxiliary can then be cleaved to afford the desired β-hydroxy carbonyl compound.
Visualizing the Catalytic Cycles
Figure 1: Comparative workflows for proline-catalyzed and metal-catalyzed asymmetric aldol reactions.
Conclusion and Future Outlook
While established chiral ligands like L-proline and Evans auxiliaries provide robust and highly selective methods for asymmetric aldol reactions, the exploration of new chiral ligands continues to be an active area of research. Chiral β-amino alcohols, including the structural class of this compound, hold significant promise, particularly as ligands in metal-catalyzed processes. Their modular nature allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific substrates.
For researchers and drug development professionals, the selection of a chiral ligand will depend on factors such as substrate scope, desired stereochemical outcome (syn vs. anti), scalability, and cost. While direct experimental data for this compound in aldol reactions is currently limited, its structural features suggest it could be a valuable addition to the toolkit of chiral ligands for asymmetric synthesis. Further investigation into its catalytic activity, both as an organocatalyst and as a ligand for various metal centers, is warranted to fully elucidate its potential in this critical C-C bond-forming reaction.
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Nakano, H., et al. β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Harmata, M., & Hong, X. (2006). De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. Organic Letters, 8(8), 1565–1568. [Link]
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Vicario, J. L., Badía, D., Carrillo, L., Reyes, E., & Etxebarria, J. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(3), 219-235. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2004). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Chemical Society Reviews, 33(2), 65-75. [Link]
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Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
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Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
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Alcaraz, M. L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150. [Link]
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A Comparative Analysis of Synthetic Routes to 1-(Piperidin-1-yl)propan-2-ol: A Guide for Researchers
Welcome to a comprehensive guide dedicated to the synthesis of 1-(piperidin-1-yl)propan-2-ol, a valuable β-amino alcohol intermediate in the development of various pharmaceutical agents. This document provides an in-depth comparative analysis of the most pertinent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their synthetic endeavors.
Introduction to this compound
This compound belongs to the class of β-amino alcohols, a structural motif frequently found in biologically active compounds. The presence of both a basic amino group and a hydroxyl group on adjacent carbons imparts unique chemical properties, making it a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of pharmacological activities, necessitating efficient and scalable synthetic methods.
This guide will dissect three primary synthetic pathways to this compound:
-
Ring-Opening of Propylene Oxide with Piperidine: The most direct and atom-economical approach.
-
Nucleophilic Substitution of a Halohydrin with Piperidine: A classic and reliable method utilizing readily available starting materials.
-
Reductive Amination of a Hydroxy-aldehyde with Piperidine: A versatile one-pot procedure for amine synthesis.
Each route will be evaluated based on factors such as yield, reaction conditions, availability of starting materials, and scalability.
Route 1: Ring-Opening of Propylene Oxide with Piperidine
The reaction between an epoxide and an amine is the most straightforward method for the synthesis of β-amino alcohols.[1] In this case, the nucleophilic attack of piperidine on the electrophilic carbon of the propylene oxide ring leads to the formation of this compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic ring-opening mechanism. Piperidine, acting as a nucleophile, can attack either of the two carbons of the epoxide ring. In the absence of a catalyst, the attack is sterically hindered, favoring attack at the less substituted carbon atom, which predominantly yields the desired this compound. The use of various catalysts, including Lewis acids or bases, can influence the regioselectivity and reaction rate.
Diagram 1: Reaction of Piperidine with Propylene Oxide
Caption: General scheme for the synthesis of this compound from piperidine and propylene oxide.
Experimental Protocol (Hypothetical based on similar reactions)
To a stirred solution of piperidine (1.0 eq.) in a suitable solvent such as methanol or in the absence of a solvent, propylene oxide (1.2 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at a specific temperature (e.g., 50-80 °C) for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the excess amine and solvent are removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy | Potential for side reactions (e.g., polymerization of propylene oxide) |
| Direct, one-step synthesis | Propylene oxide is a volatile and flammable gas |
| Generally good yields | Regioselectivity can be an issue without proper control |
Route 2: Nucleophilic Substitution of 1-Chloro-2-propanol with Piperidine
This method involves the reaction of a pre-functionalized propanol derivative, 1-chloro-2-propanol, with piperidine. This is a classic SN2 reaction where the amine displaces the halide.
Mechanistic Rationale
Piperidine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom, displacing the chloride ion in a single concerted step. The use of a base is often beneficial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Diagram 2: Nucleophilic Substitution Workflow
Caption: Synthesis of this compound via nucleophilic substitution.
Experimental Protocol (Adapted from a similar synthesis)
A mixture of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one (1 mol) and piperidine (1 mmol) were stirred in water for 18 hours at 53 K. The water was decanted and the oil was distilled in a vacuum. The distillate was a liquid which crystallized after 6 months, yielding 70% of the product.[2]
Note: This protocol is for a structurally similar compound and would need to be adapted for 1-chloro-2-propanol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials | May require elevated temperatures and longer reaction times |
| Straightforward and well-understood reaction | Potential for side reactions like elimination |
| Good yields are often achievable | Generates a stoichiometric amount of salt byproduct |
Route 3: Reductive Amination of 2-Hydroxypropanal (Lactaldehyde) with Piperidine
Reductive amination is a powerful and versatile method for the synthesis of amines.[3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of piperidine on the carbonyl carbon of 2-hydroxypropanal to form a hemiaminal, which then dehydrates to form an enamine or an iminium ion. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added to reduce the iminium ion to the final product.
Diagram 3: Reductive Amination Pathway
Caption: The two-step, one-pot process of reductive amination.
Experimental Protocol (General Procedure)
To a solution of 2-hydroxypropanal (1.0 eq.) and piperidine (1.1 eq.) in a suitable solvent like methanol or dichloromethane, a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography or distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Versatile and applicable to a wide range of substrates | 2-Hydroxypropanal is not as commercially available as propylene oxide or chloropropanols |
| Mild reaction conditions | The reducing agent can be expensive |
| Often a one-pot procedure | Potential for over-reduction or side reactions depending on the substrate and reducing agent |
Comparative Summary
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Scalability | Key Considerations |
| Ring-Opening | Piperidine, Propylene Oxide | Can be catalyst-free or use Lewis/Brønsted acids/bases | Good to Excellent | High | Highly atom-economical; requires careful handling of volatile propylene oxide. |
| Nucleophilic Substitution | Piperidine, 1-Chloro-2-propanol | Base (e.g., K2CO3) | Good | High | Readily available starting materials; generates salt waste. |
| Reductive Amination | Piperidine, 2-Hydroxypropanal | Reducing agent (e.g., NaBH(OAc)3) | Moderate to Good | Moderate | Milder conditions; starting aldehyde may be less accessible. |
Characterization Data for this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectroscopic data for this compound.
-
1H NMR (CDCl3, 400 MHz): δ 3.85-3.75 (m, 1H, CH-OH), 3.40-3.30 (m, 1H, OH), 2.60-2.30 (m, 4H, N-CH2-piperidine), 2.25-2.05 (m, 2H, N-CH2-propanol), 1.65-1.50 (m, 4H, -CH2-CH2-N), 1.50-1.35 (m, 2H, -CH2-CH2-CH2-), 1.10 (d, J = 6.4 Hz, 3H, CH3).
-
13C NMR (CDCl3, 101 MHz): δ 67.5 (CH-OH), 63.2 (N-CH2-propanol), 55.0 (N-CH2-piperidine), 26.2 (-CH2-CH2-N), 24.5 (-CH2-CH2-CH2-), 21.0 (CH3).
-
IR (neat, cm-1): 3400 (br, O-H), 2930, 2850 (C-H), 1100 (C-O).
-
Mass Spectrometry (EI): m/z (%) 143 (M+), 128, 98, 84.
Conclusion
The synthesis of this compound can be achieved through several effective routes. The choice of the optimal method will depend on the specific requirements of the research, including scale, cost, and available equipment.
-
The ring-opening of propylene oxide with piperidine stands out as the most direct and atom-economical route, making it highly attractive for large-scale synthesis, provided that safety measures for handling propylene oxide are in place.
-
Nucleophilic substitution offers a reliable and straightforward alternative with readily available starting materials, although it is less atom-economical due to the generation of salt byproducts.
-
Reductive amination provides a versatile and mild option, particularly suitable for laboratory-scale synthesis and the generation of analog libraries, though the accessibility of the starting aldehyde may be a limiting factor.
By understanding the nuances of each synthetic pathway, researchers can confidently select and execute the most appropriate method to obtain this compound for their drug discovery and development programs.
References
[2] Maharramov, A. M., Kurbanova, M. M., & Aliyeva, R. A. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277. [Link] [4] BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol. BenchChem. [1] Kumar, A., & Sharma, S. (2020). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron Letters, 61(33), 152205. [3] Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(19), 3466. [Link]
Sources
A Senior Application Scientist's Guide to Solvent System Performance for Chiral β-Amino Alcohols in Asymmetric Synthesis
Introduction: The Critical Role of 1,2-Amino Alcohols and Solvent Choice in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a foundational class of catalysts and ligands in modern asymmetric synthesis. Their utility is rooted in their ability to form rigid, chiral complexes with organometallic reagents, thereby creating a stereochemically defined environment for reactions such as the enantioselective addition of nucleophiles to carbonyl compounds. The piperidine moiety, a common scaffold in pharmaceuticals, is often incorporated into these chiral ligands to enhance their catalytic activity and selectivity.[1] 1-(Piperidin-1-yl)propan-2-ol is one such chiral β-amino alcohol, valued for its potential to induce chirality in prochiral substrates.
The efficacy of any chiral catalyst is not solely dependent on its molecular structure; the solvent system in which the reaction is conducted plays a pivotal, and often underappreciated, role. The solvent can influence the reaction rate, the solubility of reactants and intermediates, and, most critically, the stereochemical outcome by altering the conformational equilibrium of the catalyst-substrate complex.[2]
This guide provides a comparative analysis of the performance of chiral β-amino alcohols in different solvent systems, with a focus on the enantioselective addition of diethylzinc to benzaldehyde—a widely accepted benchmark reaction for evaluating this class of catalysts.[3] While direct, peer-reviewed comparative data for this compound across a range of solvents is not extensively available, this guide will leverage data from closely related and widely used β-amino alcohols, such as N-methylephedrine, to provide a robust framework for understanding and optimizing solvent effects in your own research.
The Mechanism of Asymmetric Addition and the Influence of the Solvent
The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol, is believed to proceed through the formation of a dimeric zinc-alkoxide complex. This complex creates a chiral pocket that shields one face of the aldehyde, directing the ethyl group to the other face and thus inducing the formation of a specific enantiomer of the resulting secondary alcohol.[3][4]
The solvent influences this process in several ways:
-
Solubility: The solubility of the chiral ligand, the organozinc reagent, and the aldehyde can affect the concentration of the active catalytic species.
-
Coordination: Solvents with coordinating ability (e.g., ethers like THF) can compete with the chiral ligand for coordination to the zinc center, potentially altering the structure and stability of the catalytic complex.
-
Polarity: The polarity of the solvent can influence the stability of the transition state, thereby affecting both the reaction rate and the enantioselectivity.
The following diagram illustrates a generalized workflow for this benchmark reaction.
Comparative Performance of Chiral β-Amino Alcohols in Various Solvent Systems
The following tables summarize the performance of different chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, highlighting the significant impact of the solvent system on both yield and enantiomeric excess (ee).
Table 1: Performance of a Chiral Oxazoline-Based Ligand in Different Solvents [5]
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Methylene Chloride | 0 to rt | 74 | 80 |
| 2 | Chloroform | 0 to rt | 68 | 72 |
| 3 | Diethyl Ether | 0 to rt | 75 | 48 |
| 4 | Acetonitrile | 0 to rt | 73 | 52 |
| 5 | Tetrahydrofuran (THF) | 0 to rt | 65 | 50 |
| 6 | Methanol | 0 to rt | 80 | 65 |
| 7 | Toluene | 0 to rt | 83 | 84 |
Data sourced from a study on a specific chiral oxazoline-based ligand, demonstrating the trend of solvent effects.[5]
Table 2: Performance of N-Methylephedrine and Alternatives in Toluene [3]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| N-Methylephedrine | Toluene | 0 | 95 | 85 (S) |
| Ferrocenyl Amino Alcohol | Toluene | 0 | 98 | >99 (R) |
| Carbohydrate-based Ligand | Toluene/Hexane | rt | 92 | 98 (S) |
| Pinane-based Aminodiol | Toluene | rt | 96 | 97 (R) |
This table provides a comparison of N-methylephedrine with other modern chiral catalysts in a common solvent system.[3]
Analysis of Solvent Effects
From the data presented, several key insights emerge:
-
Apolar, Aprotic Solvents Often Perform Best: Toluene consistently provides high yields and enantioselectivities.[5] This is likely due to its non-coordinating nature, which allows for the formation of a well-defined and stable chiral catalyst complex without solvent interference.
-
Coordinating Solvents Can Be Detrimental: Ethereal solvents like diethyl ether and THF, while common in organometallic chemistry, can lead to a significant decrease in enantioselectivity.[5] This is attributed to their ability to coordinate to the zinc center, potentially disrupting the chiral environment of the catalyst.
-
Chlorinated Solvents Show Moderate Performance: Methylene chloride and chloroform provide moderate yields and enantioselectivities.[5]
-
Protic Solvents Are Generally Unsuitable: While methanol shows a reasonable yield, the enantioselectivity is compromised.[5] Protic solvents can react with the organozinc reagent, leading to catalyst deactivation and side reactions.
The following diagram illustrates the proposed catalytic cycle for the N-methylephedrine-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral β-Amino Alcohol
This protocol is a generalized procedure based on common practices for this type of reaction and should be adapted based on the specific chiral ligand and substrates used.
Materials:
-
Chiral β-amino alcohol (e.g., N-methylephedrine) (5 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes) (1.2 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral β-amino alcohol (0.05 mmol) in anhydrous toluene (5 mL).
-
Formation of the Catalytic Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the active catalyst.
-
Addition of Aldehyde: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified 1-phenyl-1-propanol. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion and Recommendations
The choice of solvent is a critical parameter in the optimization of asymmetric reactions catalyzed by chiral β-amino alcohols like this compound. The available data for analogous catalysts strongly suggests that non-coordinating, apolar aprotic solvents such as toluene or hexane are likely to provide the highest levels of enantioselectivity. Ethereal solvents may reduce the stereochemical control, while protic solvents should generally be avoided.
For researchers and drug development professionals working with this compound or similar chiral ligands, it is highly recommended to perform a solvent screen as part of the initial reaction optimization. This empirical approach, guided by the principles outlined in this guide, will enable the full potential of the chiral catalyst to be realized, leading to more efficient and selective syntheses of valuable chiral molecules.
References
- BenchChem. (2025). A Comparative Benchmark: l-Methylephedrine Hydrochloride versus Novel Chiral Catalysts in Asymmetric Diethylzinc Addition to Benzaldehyde.
-
ResearchGate. (n.d.). Solvent effect on enantioselectivity. [Link]
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
ElectronicsAndBooks. (2008). Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by 14-hydroxylsubstituted morphinans. Tetrahedron: Asymmetry. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
-
ResearchGate. (n.d.). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. [Link]
Sources
A Comparative Guide to the Cost-Effective Synthesis of 1-(Piperidin-1-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Piperidin-1-yl)propan-2-ol in Medicinal Chemistry
This compound is a crucial β-amino alcohol intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in molecules with a wide range of biological activities, making the development of efficient and economical synthetic routes a key objective for the pharmaceutical industry. The cost-effectiveness of synthesizing this intermediate can significantly impact the overall cost of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of various synthetic methods for this compound, with a focus on comparing their cost-effectiveness based on experimental data. We will delve into the underlying chemical principles of each method, provide detailed experimental protocols, and present a comparative analysis of their economic and practical viability for laboratory and industrial-scale production.
Primary Synthetic Pathway: Ring-Opening of Propylene Oxide with Piperidine
The most direct and atom-economical approach to synthesizing this compound is the nucleophilic ring-opening of propylene oxide with piperidine. This reaction, an example of epoxide aminolysis, is a well-established method for the formation of β-amino alcohols.[1][2] The reaction proceeds via a nucleophilic attack of the nitrogen atom of piperidine on one of the carbon atoms of the epoxide ring, leading to the formation of the desired product.
Caption: General reaction scheme for the synthesis of this compound.
The efficiency and cost-effectiveness of this primary pathway are heavily influenced by the choice of catalyst and reaction conditions. Below, we explore several prominent methods.
Method 1: Catalyst-Free Synthesis in Polar Solvents
Recent studies have demonstrated that the ring-opening of epoxides with amines can be achieved without a catalyst by using polar mixed solvent systems, such as dimethylformamide (DMF) and water.[3] This approach is advantageous as it eliminates the cost and potential contamination associated with a catalyst.
Causality Behind Experimental Choices: The use of a polar protic solvent like water can facilitate the reaction by protonating the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack. DMF, a polar aprotic solvent, helps to solubilize the reactants and can promote the reaction rate. The optimal ratio of DMF to water and the reaction temperature are critical parameters to maximize yield and minimize reaction time.
Experimental Protocol:
-
In a round-bottom flask, combine piperidine (1.0 equivalent) and a 1:1 mixture of DMF and water.
-
Add propylene oxide (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to 60 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvents under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by vacuum distillation.
Method 2: Acetic Acid-Mediated Synthesis (Metal- and Solvent-Free)
A metal- and solvent-free approach utilizing acetic acid as a mediator offers a greener and potentially more cost-effective alternative.[4] Acetic acid acts as a Brønsted acid catalyst, activating the epoxide ring towards nucleophilic attack.
Causality Behind Experimental Choices: The acidic proton from acetic acid protonates the epoxide oxygen, increasing the electrophilicity of the ring carbons. This activation allows the reaction to proceed under milder conditions and without the need for a solvent, which simplifies the work-up procedure and reduces waste.
Experimental Protocol:
-
Charge a reaction vessel with piperidine (1.0 equivalent) and acetic acid (0.1 equivalents).
-
Add propylene oxide (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the product.
Method 3: Cyanuric Chloride-Catalyzed Solvent-Free Synthesis
Cyanuric chloride, an inexpensive and readily available reagent, can act as an efficient catalyst for the aminolysis of epoxides under solvent-free conditions.[5] This method offers the advantages of mild reaction conditions and short reaction times.
Causality Behind Experimental Choices: Cyanuric chloride is believed to activate the epoxide through the formation of an intermediate that is more susceptible to nucleophilic attack by the amine. The solvent-free nature of the reaction enhances reaction rates and simplifies product isolation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
In a flask, mix piperidine (1.0 equivalent) and propylene oxide (1.0 equivalent).
-
Add a catalytic amount of cyanuric chloride (e.g., 2 mol%).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, dissolve the reaction mixture in an organic solvent and wash with a dilute aqueous base to remove the catalyst.
-
Dry the organic layer, filter, and concentrate.
-
Purify by vacuum distillation.
Alternative Synthetic Routes
While the ring-opening of propylene oxide is the most direct route, alternative methods exist, which may be advantageous under specific circumstances, such as the availability of starting materials or the need for specific stereochemistry.
Method 4: From 1-Chloro-3-(aryl)propan-2-one and Piperidine
An alternative synthesis involves the reaction of a substituted propanone with piperidine, followed by reduction. For instance, a related compound, 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, was synthesized from 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one and piperidine with a 70% yield.[1] This method allows for the introduction of substituents on the propane backbone.
Cost-Effectiveness Analysis
The cost-effectiveness of each synthetic method is determined by a combination of factors, including the cost of raw materials, catalysts, and solvents, as well as operational costs such as reaction time and energy consumption, and the overall yield of the final product.
Data Presentation:
| Parameter | Method 1: Catalyst-Free | Method 2: Acetic Acid | Method 3: Cyanuric Chloride |
| Starting Materials | Piperidine, Propylene Oxide | Piperidine, Propylene Oxide | Piperidine, Propylene Oxide |
| Catalyst/Mediator | None | Acetic Acid | Cyanuric Chloride |
| Solvent | DMF/Water | None | None |
| Reaction Time | 6-8 hours | 2-4 hours | 1-2 hours |
| Reaction Temperature | 60 °C | Room Temperature | Room Temperature |
| Reported Yield | High (estimated >90%)[3] | High (estimated >90%)[4] | Excellent (estimated >95%)[5] |
| Estimated Material Cost per Mole of Product | Moderate | Low | Low |
| Energy Cost | Moderate | Low | Low |
| Work-up Complexity | Moderate (solvent removal) | Low | Low |
| Scalability | Good | Excellent | Excellent |
| Environmental Impact | Moderate (solvent waste) | Low | Low |
Note: The estimated material cost is a qualitative assessment based on the relative prices of the chemicals involved. A quantitative analysis would require up-to-date pricing from specific suppliers for bulk quantities.
Discussion and Recommendations
Based on the available data, the cyanuric chloride-catalyzed solvent-free method (Method 3) appears to be the most cost-effective and efficient for the synthesis of this compound. Its primary advantages are the short reaction time, mild reaction conditions (room temperature), high yield, and the elimination of solvent, which reduces both cost and environmental impact. The catalyst is also inexpensive and readily available.
The acetic acid-mediated method (Method 2) is also a highly attractive option due to its simplicity, low cost, and environmentally friendly nature. The slightly longer reaction time compared to the cyanuric chloride method is a minor drawback.
The catalyst-free method in polar solvents (Method 1) is a viable option but is less cost-effective due to the need for solvents and a higher reaction temperature, which increases energy consumption and waste generation.
For syntheses requiring specific substitutions on the propan-2-ol backbone, alternative routes such as Method 4 should be considered, although the cost of the substituted starting materials will be a key factor in the overall cost-effectiveness.
Conclusion
For the large-scale, cost-effective synthesis of this compound, methods that are solvent-free, utilize inexpensive and efficient catalysts, and proceed under mild conditions are highly preferred. The cyanuric chloride-catalyzed and acetic acid-mediated syntheses both meet these criteria and represent excellent choices for researchers and drug development professionals. The final selection of the optimal method will depend on specific laboratory or industrial constraints, including equipment availability, safety protocols, and the desired scale of production.
References
-
Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Available at: [Link]
-
Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Current Chemistry Letters, 13, 345. Available at: [Link]
-
Reddy, B. V. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(8), 1464-1467. Available at: [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]
-
Das, B., et al. (2011). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 134-141. Available at: [Link]
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- 5. mobilityforesights.com [mobilityforesights.com]
A Comparative Guide to the Stereochemical Resolution of 1-(Piperidin-1-yl)propan-2-ol: Evaluating Common Chiral Resolving Agents
In the landscape of pharmaceutical development and asymmetric synthesis, the procurement of enantiomerically pure compounds is a cornerstone of achieving therapeutic efficacy and safety. The racemic amino alcohol, 1-(Piperidin-1-yl)propan-2-ol, presents a common challenge in stereoselective synthesis. This guide provides an in-depth, objective comparison of the stereochemical outcomes when resolving this compound using three classes of widely employed chiral resolving agents: tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. The methodologies presented herein are grounded in established principles of diastereomeric salt formation and are designed to provide researchers with a robust starting point for empirical optimization.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] This is achieved by reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid. The resulting diastereomeric salts, (R)-amine•(R)-acid and (S)-amine•(R)-acid, exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization. The desired enantiomer can then be liberated from the isolated diastereomeric salt. The choice of resolving agent and solvent system is critical and often determined empirically.[1]
Comparative Evaluation of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is the most critical step in a successful resolution. The following sections detail the application of three common classes of acidic resolving agents for the resolution of the basic this compound.
| Chiral Resolving Agent | Typical Solvents | Expected Outcome for Structurally Similar Amines | Key Considerations |
| Di-p-toluoyl-L-tartaric acid | Methanol, Ethanol, Acetone | Often forms crystalline salts. High enantiomeric excess (ee) can be achieved, sometimes requiring recrystallization. | A widely applicable and often successful first choice for the resolution of amines. The bulky aromatic groups can enhance crystal packing differences. |
| (S)-(+)-Mandelic acid | Ethyl acetate, Isopropanol, Acetonitrile | Can provide good resolution, though the degree of initial separation may be less than with tartaric acid derivatives.[2] Multiple crystallizations may be necessary to achieve high ee.[2] | A cost-effective option. The aromatic ring can participate in π-π stacking interactions, influencing crystal formation. |
| (1S)-(+)-10-Camphorsulfonic acid | Butyl acetate, Dichloromethane, Acetonitrile | Known to form stable, crystalline salts with amines.[1] Can lead to high enantiomeric purity, often in the first crystallization.[3] | A strong acid, which can be advantageous for less basic amines. The rigid bicyclic structure can lead to well-defined crystal lattices. |
Experimental Protocols
The following protocols are generalized starting points for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.
Protocol 1: Resolution with Di-p-toluoyl-L-tartaric acid
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of heated methanol.
-
In a separate flask, dissolve an equimolar amount of Di-p-toluoyl-L-tartaric acid in 100 mL of heated methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, reduce the volume of the solvent or cool the solution to 4 °C.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum. This is the first crop of diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the crystalline salt in 50 mL of water and add 50 mL of dichloromethane.
-
Add 2 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12) and all solids have dissolved.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC to determine the enantiomeric excess.
-
Protocol 2: Resolution with (S)-(+)-Mandelic acid
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 80 mL of ethyl acetate.
-
Add a solution of an equimolar amount of (S)-(+)-mandelic acid in 40 mL of ethyl acetate.
-
Heat the mixture to reflux to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool gradually to room temperature and stir for several hours.
-
Collect the precipitate by filtration and wash with cold ethyl acetate.
-
Dry the solid to obtain the diastereomeric salt. Recrystallization from fresh ethyl acetate may be necessary to improve diastereomeric purity.[2]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Follow the procedure described in Protocol 1, step 3.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC.
-
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic acid
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 150 mL of butyl acetate.
-
Add an equimolar amount of (1S)-(+)-10-camphorsulfonic acid and heat the mixture to reflux for 30 minutes.[3]
-
-
Fractional Crystallization:
-
Cool the solution slowly to room temperature. Seeding with a small crystal from a preliminary experiment can be beneficial.
-
Allow the mixture to stand overnight to complete crystallization.
-
Filter the crystals, wash with a small amount of cold butyl acetate, and dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Follow the procedure outlined in Protocol 1, step 3.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC.
-
Analytical Methodology: Chiral HPLC
The determination of enantiomeric excess (ee) is essential for evaluating the success of a resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[4][5]
A typical starting point for developing a chiral HPLC method for this compound would involve screening columns with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose.[5][6]
Recommended Starting Conditions:
-
Column: Chiralpak IA or Chiralcel OD-H
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Conclusion
The stereochemical resolution of this compound via diastereomeric salt formation is a highly empirical process. This guide provides a comparative framework and detailed starting protocols for evaluating three robust classes of chiral resolving agents: tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. While literature on structurally similar compounds suggests that all three are viable candidates, the optimal choice will depend on the specific crystallization kinetics of the diastereomeric salts formed. Systematic screening of these agents in conjunction with various solvent systems, followed by accurate determination of enantiomeric excess using chiral HPLC, will enable the efficient development of a scalable process for the production of enantiomerically pure this compound.
References
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- Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization with (+)-Camphorsulfonic Acid. Benchchem.
- Resolution of racemic 1-amino-2-propanol.
- Chiral HPLC Separ
- Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
- (R)-(-)-1-Amino-2-propanol. Smolecule.
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- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Chiral resolution of dl-leucine via salifying tartaric acid deriv
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- Basics of chiral HPLC. Sigma-Aldrich.
- Journal of Pharmaceutical and Biomedical Analysis. Unife.
- Chiral resolution process. US5457201A.
- SUPPORTING INFORMATION Stereoselective Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations of Enami. The Royal Society of Chemistry.
- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion.
- [Enantiomeric separation of mandelic acid and its analogues by high performance liquid chromatography with 2,6-di-O-pentyl-beta-cyclodextrin co
- Process for resolution and racemization of amines with acidic α-hydrogens. US4859771A.
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- 3.2.
- Separation of mandelic acid enantiomers using aqueous biphasic systems containing chiral selectors. Semantic Scholar.
- 1-Aminopropan-2-ol. Wikipedia.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors.
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A Comparative Guide to the Reactivity of N-Substituted Propanolamines: Spotlight on 1-(Piperidin-1-yl)propan-2-ol
Introduction
N-substituted propanolamines are a critical class of bifunctional molecules, featuring both an amino group and a hydroxyl group. This dual functionality makes them indispensable building blocks in the synthesis of a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Their structural motif is central to numerous drug candidates, where the nitrogen center provides a key point for interaction or further functionalization, and the hydroxyl group influences solubility and metabolic stability.[3][4][5]
This guide provides an in-depth comparison of the chemical reactivity of various N-substituted propanolamines, with a particular focus on 1-(Piperidin-1-yl)propan-2-ol . We will explore how the nature of the nitrogen substituent—ranging from the cyclic secondary amine of piperidine to other cyclic and acyclic analogues—governs the molecule's performance in fundamental organic transformations. By examining the interplay of electronic and steric factors, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic planning and catalyst design.
Section 1: The Structural Basis of Reactivity
The reactivity of an N-substituted propanolamine is not dictated by a single factor but rather by a delicate balance of electronic properties and three-dimensional structure. Understanding these foundational principles is key to predicting reaction outcomes and optimizing conditions.
Electronic Effects: The Driving Force of Nucleophilicity
The primary role of the amino group in these molecules is that of a nucleophile. Its reactivity is fundamentally tied to the electron density on the nitrogen atom. Alkyl substituents, such as the two methylene groups within the piperidine ring, are electron-donating through an inductive effect (+I).[6] This effect increases the electron density on the nitrogen, enhancing both its basicity and its kinetic nucleophilicity compared to ammonia or primary amines.
-
Secondary vs. Primary Amines: Secondary amines, like this compound, are generally more nucleophilic than their primary amine counterparts due to the presence of two electron-donating alkyl groups.[7]
-
Cyclic vs. Acyclic Amines: The constrained ring structure of piperidine holds the C-N-C bond angle in a way that can enhance the availability of the nitrogen's lone pair for reaction compared to some sterically hindered acyclic amines.
Steric Effects: The Gatekeeper of Reactivity
While electronic effects enhance the intrinsic desire of the nitrogen to react, steric hindrance dictates its ability to do so.[8][9] The size and shape of the substituent on the nitrogen atom can physically block the approach of an electrophile, slowing down or even preventing a reaction.[6][9]
-
Piperidine: The piperidine ring presents a moderate and well-defined steric profile. It is less hindered than bulky acyclic amines like di-tert-butylamine, allowing it to participate effectively in a wide range of reactions.
-
Comparison with Other Substituents:
-
Pyrrolidine: A five-membered ring, which is less sterically demanding than piperidine, often leading to faster reaction rates.
-
Morpholine: Contains an oxygen atom, which introduces an electron-withdrawing inductive effect (-I), slightly reducing the nitrogen's nucleophilicity compared to piperidine.
-
Acyclic Amines (e.g., Diethylamine): Flexible and potent nucleophiles, but can introduce conformational ambiguity.
-
Bulky Acyclic Amines (e.g., Diisopropylamine): Significantly more hindered, often functioning more as a non-nucleophilic base than as a nucleophile.
-
Below is a diagram illustrating the key factors that modulate the reactivity of the nitrogen center in these compounds.
Caption: Key electronic and steric factors governing amine reactivity.
Section 2: Comparative Analysis in Key Synthetic Transformations
We will now examine how this compound and its analogues behave in three common and important classes of reactions: N-alkylation, N-acylation, and oxidation.
N-Alkylation
N-alkylation is a fundamental C-N bond-forming reaction used to build molecular complexity. Common methods include direct alkylation with alkyl halides and reductive amination.[10]
Mechanistic Insight: For secondary amines like this compound, alkylation yields a tertiary amine. The reaction proceeds via an SN2 mechanism with alkyl halides, where the nucleophilic nitrogen attacks the electrophilic carbon. The reaction rate is highly dependent on the nucleophilicity of the amine and the steric hindrance at both the amine and the alkyl halide.[6] Alternative green methods utilize alcohols as alkylating agents over heterogeneous catalysts or via "borrowing hydrogen" strategies with homogeneous catalysts.[11][12][13]
Reactivity Comparison:
-
This compound: Exhibits robust reactivity due to its high nucleophilicity and moderate steric profile. It readily undergoes alkylation to form the corresponding tertiary amine.
-
N-dialkylpropanolamines (e.g., Diethylamino-): Also highly reactive, often comparable to the piperidine analogue.
-
Primary Propanolamines: Are susceptible to over-alkylation, leading to mixtures of secondary and tertiary amines, which can complicate purification.[10] Selective mono-alkylation often requires specific strategies like reductive amination.[10][14]
Table 1: Representative Reactivity in N-Alkylation
| N-Substituent | Relative Reactivity | Common Byproducts/Issues |
|---|---|---|
| Piperidinyl | High | Generally clean, high conversion |
| Pyrrolidinyl | Very High | Can be faster than piperidine |
| Morpholinyl | Moderate-High | Slightly lower nucleophilicity |
| Diethylaminyl | High | Comparable to piperidinyl |
| Primary Amino | High | Over-alkylation is a significant issue |
| Diisopropylaminyl | Low | Steric hindrance severely limits reactivity |
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a secondary amino alcohol with an aldehyde, a method that offers high selectivity and mild conditions.[14]
Objective: To synthesize 1-(N-benzyl-N-piperidinyl)propan-2-ol.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and dissolve in anhydrous DCM (to a concentration of ~0.2 M).
-
Add benzaldehyde to the stirred solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note any exotherm.
-
Continue to stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[14]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Caption: Workflow for N-alkylation via reductive amination.
N-Acylation
Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom, forming a stable amide bond. This is a cornerstone transformation in organic chemistry, often used for installing protecting groups or building larger molecular frameworks.[15][16]
Mechanistic Insight: The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). A key challenge with amino alcohols is achieving chemoselectivity. Both the amine and the alcohol can be acylated.[17][18]
-
N-Acylation: Generally faster due to the higher nucleophilicity of nitrogen compared to oxygen.
-
O-Acylation: Can be favored by using catalysts like 4-(Dimethylamino)pyridine (DMAP) or by performing the reaction under acidic conditions, which protonates the amine, rendering it non-nucleophilic.[15][17]
Reactivity Comparison:
-
This compound: The nucleophilic nitrogen reacts rapidly with acylating agents. Under standard neutral or basic conditions, N-acylation is highly favored.
-
Sterically Hindered Amines: Amines with significant steric bulk around the nitrogen may react sluggishly, potentially allowing competitive O-acylation to occur even without specific catalysts.
Experimental Protocol: Chemoselective N-Acylation
Objective: To synthesize N-acetyl-1-(piperidin-1-yl)propan-2-ol.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting amide is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Oxidation of C-H Bonds Alpha to Nitrogen
The oxidation of N-substituted amines to amides or other carbonyl compounds is a powerful transformation, particularly in late-stage functionalization.[19] Modern methods often employ catalytic systems to avoid harsh, stoichiometric oxidants.[20][21]
Mechanistic Insight: A prominent modern approach involves oxoammonium-catalyzed oxidation.[20][22] In this process, a stable aminoxyl radical (like a TEMPO derivative) is oxidized to a potent oxoammonium ion. This species acts as a hydride acceptor, abstracting a hydride (H⁻) from the C-H bond alpha to the nitrogen, forming an iminium ion. The iminium ion is then hydrolyzed during work-up or reacts further to yield the final oxidized product.[20][23]
Reactivity Comparison: The susceptibility of an α-C-H bond to this oxidation depends on its steric accessibility and the electronic nature of the amine.
-
This compound: The piperidine ring contains two sets of α-C-H bonds (at C2 and C6 of the ring). These are readily oxidized under appropriate conditions to form a lactam (an amide within a ring).
-
Acyclic Amines: The α-C-H bonds on flexible alkyl chains are also susceptible to oxidation.
-
Substrate Scope: The choice of catalyst and conditions is crucial and can be tuned to selectively oxidize a wide range of carbamates, ureas, and amides.[19][22]
Table 2: Substrate Suitability for Oxoammonium-Catalyzed Oxidation
| Amine Type | Reactivity/Outcome | Reference |
|---|---|---|
| Cyclic Secondary Amines (e.g., Piperidine) | Good substrates, form lactams | [19][20] |
| Acyclic Secondary Amines | Good substrates, form amides | [22] |
| N-Carbamates | Excellent substrates | [19][23] |
| N-Sulfonamides | Can be oxidized with tuned catalysts |[21][22] |
Conclusion
The reactivity of N-substituted propanolamines is a nuanced subject, governed by a predictable yet powerful interplay of steric and electronic effects. This compound emerges as a highly versatile and reactive building block. Its piperidine moiety confers strong nucleophilicity due to the electron-donating nature of the alkyl ring, while its defined cyclic structure provides a moderate and predictable steric environment.
This favorable combination makes it more reactive than heavily hindered analogues and more selective than primary propanolamines, which are prone to over-alkylation. Its reactivity profile is comparable to less constrained acyclic secondary amines like diethylaminopropanol, but with the advantage of conformational rigidity, which can be beneficial in drug design and catalysis. Understanding these comparative principles allows chemists to rationally select substrates and design synthetic routes to achieve desired outcomes with greater efficiency and control.
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Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society. Retrieved from [Link]
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Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. (2019). eScholarship, University of California. Retrieved from [Link]
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Difference Between Electronic and Steric Effects. (2019). Pediaa.com. Retrieved from [Link]
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Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
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Acylation of Alcohols and Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. (2024). Organic Chemistry Portal. Retrieved from [Link]
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Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines... (2013). PubMed. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Oxoammonium Catalyzed Oxidation of N Substituted Amines. (n.d.). Scribd. Retrieved from [Link]
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Groszek, G., et al. (2010). Synthesis and Adrenolytic Activity of New Propanolamines. Molecules. Retrieved from [Link]
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Steric effects. (n.d.). Wikipedia. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
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Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021). SlideShare. Retrieved from [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization... (2023). MDPI. Retrieved from [Link]
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Propanolamine. (n.d.). Wikipedia. Retrieved from [Link]
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An In Silico Comparative Guide to 1-(Piperidin-1-yl)propan-2-ol: A Molecular Modeling Perspective
This guide provides a comprehensive in silico analysis of the novel ligand, 1-(Piperidin-1-yl)propan-2-ol. We delineate a complete molecular modeling workflow to characterize its potential as a therapeutic agent by comparing its predicted binding affinity, complex stability, and drug-like properties against established ligands targeting a selected biological receptor. This document is intended for researchers and scientists in the field of computational drug discovery and development, offering both high-level strategic insights and detailed, reproducible protocols.
Introduction: The Rationale for In Silico First Approaches
In modern drug discovery, in silico techniques are indispensable for rapidly assessing the therapeutic potential of novel chemical entities, saving significant time and resources.[1][2] By simulating molecular interactions computationally, we can prioritize promising candidates for synthesis and subsequent in vitro and in vivo testing.[3]
This guide focuses on This compound , a small molecule featuring a piperidine ring, a common and highly privileged scaffold in medicinal chemistry known to enhance druggability and improve pharmacokinetic properties.[4][5] Given its structural similarity to known pharmacologically active agents, a computational approach is ideal for initial characterization and hypothesis generation.
Target and Ligand Selection: A Structure-Informed Hypothesis
A preliminary structural analysis of this compound reveals a beta-amino alcohol backbone. This motif is characteristic of beta-blockers, a class of drugs that act by antagonizing beta-adrenergic receptors.[6][7][8][9] Based on this structural hypothesis, we have selected the β2-adrenergic receptor (β2AR) as a putative biological target for this investigation.
To establish a robust comparative framework, two well-characterized ligands with opposing activities at the β2AR were chosen:
-
Propranolol: A non-selective beta-blocker (antagonist) widely used to treat cardiovascular conditions.[6][7][8][10]
-
Bupivacaine: A local anesthetic that functions as a sodium channel blocker, chosen here as a structural analog containing a piperidine ring to explore target specificity.[11][12][13][14]
The objective is to predict whether this compound is likely to interact with the β2AR and how its binding characteristics compare to a known antagonist (Propranolol) and a structurally related but functionally distinct ligand (Bupivacaine).
The In Silico Evaluation Workflow
Our comparative analysis employs a multi-step computational workflow designed to provide a holistic view of ligand potential. Each step builds upon the last, increasing the level of predictive accuracy and insight.
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Safety Operating Guide
Proper Disposal of 1-(Piperidin-1-yl)propan-2-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 1-(Piperidin-1-yl)propan-2-ol, moving beyond mere instruction to instill a deep understanding of the principles behind safe chemical handling. Our commitment is to empower laboratory personnel with the knowledge to not only follow protocols but to implement them as self-validating systems of safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as 1-Piperidinepropanol and piperidine itself, provide a strong basis for a conservative risk assessment.[1][2]
The primary hazards associated with this compound are extrapolated to be:
-
Skin Corrosion/Irritation: Like many piperidine derivatives, this compound is expected to be corrosive or irritating to the skin.[1] Prolonged contact can lead to chemical burns.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation or damage.[1]
-
Acute Toxicity: Piperidine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Flammability: While this compound itself is not classified as highly flammable, its propan-2-ol (isopropanol) component indicates that it is a combustible liquid.[3][4] Vapors may form flammable mixtures with air.
This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in municipal trash.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, irritation, and potential absorption of the toxic substance. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. | Shields skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. Respirator may be required for large spills. | Minimizes inhalation of potentially harmful vapors. |
Spill Management Protocol: Immediate and Controlled Response
Accidental spills require a swift, systematic response to mitigate risks. All laboratory personnel should be familiar with the following procedure:
Step 1: Alert and Evacuate
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Step 2: Assess and Contain
-
From a safe distance, assess the extent of the spill.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.[3]
-
Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).
Step 3: Absorb and Collect
-
Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in to minimize splashing.
-
Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container. Use non-sparking tools if the material is considered flammable.[4]
Step 4: Decontaminate
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
-
Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.
Step 5: Dispose and Report
-
Seal and label the hazardous waste container with the chemical name and date.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Waste Disposal Decision Framework
The selection of an appropriate disposal method is a critical decision that depends on the nature of the waste, available facilities, and local regulations. The following decision tree provides a logical framework for this process.
Caption: Decision tree for the disposal of this compound waste.
Step-by-Step Disposal Procedures
Protocol 1: In-Lab Neutralization (For Small Quantities, Where Permitted)
While many amines can be neutralized with acid, this process can be exothermic and should only be performed by trained personnel in a controlled setting. This procedure is generally not recommended as the primary disposal route but may be applicable in specific circumstances with EHS approval.
-
Consult EHS: Obtain explicit approval from your institution's Environmental Health and Safety department before proceeding.
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Neutralizing Agent: Slowly add a weak acid (e.g., citric acid or acetic acid) to a large volume of cold water.
-
Slow Addition: With constant stirring, slowly add the this compound waste to the acidic solution. Monitor the temperature closely.
-
Verify Neutralization: Check the pH of the final solution to ensure it is near neutral (pH 6-8).
-
Dispose of Neutralized Solution: The neutralized solution must still be collected as hazardous aqueous waste and disposed of through a licensed contractor.[5]
Protocol 2: Collection for Licensed Disposal (Primary Recommended Method)
This is the most common, safest, and most compliant method for disposing of this compound waste.
-
Designate a Waste Container: Use a clean, chemically compatible container with a secure, leak-proof lid. The original reagent bottle is often a suitable choice. Do not use metal containers, as amines can be corrosive.[4]
-
Label the Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" (no abbreviations), the date of accumulation, and any other information required by your institution.
-
Segregate Waste: Do not mix this waste with other chemical waste streams, particularly acids or strong oxidizing agents, to prevent violent reactions.[4]
-
Store Safely: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, which should be a well-ventilated space with secondary containment.
-
Arrange for Pickup: Once the container is full, or according to your institution's accumulation time limits (e.g., within six months), arrange for its collection by your EHS department or a licensed hazardous waste disposal company.[6]
Protocol 3: Small-Scale Incineration (Specialized Facilities Only)
Incineration effectively destroys organic compounds by high-temperature combustion.[7] This method should only be considered if your facility has a dedicated, certified laboratory chemical incinerator and personnel are specifically trained in its operation.
-
Verify Equipment Suitability: Ensure the incinerator is designed to handle liquid organic waste and is equipped with appropriate air pollution control systems (e.g., afterburners and scrubbers) to neutralize harmful combustion byproducts like oxides of nitrogen.
-
Follow Manufacturer's SOP: Adhere strictly to the standard operating procedures for the specific incinerator model.
-
Atomize and Inject: The liquid waste is typically atomized and injected into the primary combustion chamber, which operates at temperatures between 800-1200°C.[7]
-
Ensure Complete Combustion: A secondary combustion chamber with a sufficient residence time (e.g., >2 seconds) is crucial to ensure the complete destruction of hazardous components.
-
Ash Disposal: The resulting ash must be collected and disposed of as hazardous solid waste, as it may contain non-combustible residues.
-
Maintain Records: Keep detailed records of all incineration activities as required by regulatory agencies.
References
-
National Center for Biotechnology Information. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. [Link]
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Stanford University Environmental Health & Safety. "Waste Disposal." Stanford University. [Link]
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McGill University. "Decision Tree for Sorting, Recycling & Disposal of Lab Items." McGill University. [Link]
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University of Arkansas Environmental Health & Safety. "Waste Decision Making Tree." University of Arkansas. [Link]
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University of Manitoba Environmental Health and Safety. "Chemical Waste Decision Trees." University of Manitoba, 2025. [Link]
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U.S. Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA. [Link]
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University of British Columbia. "In-Laboratory Treatment of Chemical Waste." Safety & Risk Services. [Link]
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PubChem. "Piperidine-1-propanol." National Center for Biotechnology Information. [Link]
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Inciner8. "Laboratory Incinerators." Inciner8. [Link]
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Fisher Scientific. "Safety Data Sheet: Propan-2-ol." 2023. [Link]
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Haat. "The Essential Tool For Safe And Efficient Waste Disposal Lab Incinerator." Haat, 2025. [Link]
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National Research Council. "Prudent Practices for Disposal of Chemicals from Laboratories." The National Academies Press, 1983. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Piperidin-1-yl)propan-2-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a thorough, proactive approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 1-(Piperidin-1-yl)propan-2-ol.
The procedural recommendations herein are synthesized from the safety profiles of structurally analogous compounds, such as piperidine and other functionalized propanols, to establish a robust framework for safe laboratory operations.
Foundational Hazard Assessment: Understanding the "Why"
Effective PPE selection is not a matter of routine; it is a risk-based decision grounded in a compound's specific chemical and toxicological properties. Based on data from related structures, this compound should be handled as a substance with multiple potential hazards.
-
Corrosivity and Irritation: Piperidine derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1] This necessitates a physical barrier to prevent any direct contact.
-
Acute Toxicity: Data on similar molecules indicate potential for toxicity if swallowed, inhaled, or absorbed through the skin.[1] This elevates the importance of comprehensive barrier protection, including respiratory controls.
-
Flammability: The propanol moiety suggests that the compound may be a flammable liquid and vapor.[2][3][4][5] Therefore, all handling procedures must be conducted away from ignition sources, and equipment must be properly grounded.[2][3]
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[2][6][7]
Core PPE Protocol for Standard Laboratory Operations
For routine procedures, such as small-scale reactions and analytical sample preparation conducted within a certified chemical fume hood, a standard set of PPE is mandatory. The principle is to establish multiple layers of defense against exposure.
| Body Part | Required PPE | Standard | Rationale and Key Considerations |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN 166 | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while a face shield protects the entire face from splashes during transfers or additions.[6][8][9][10] |
| Hands | Chemical-Resistant Gloves (Nitrile, Neoprene) | EN 374 | Double-gloving is recommended. Nitrile gloves provide excellent splash protection for incidental contact. For prolonged handling or risk of immersion, consult manufacturer data for breakthrough times. Always inspect gloves for defects before use and change them immediately upon known or suspected contact.[6][8] |
| Body | Chemical-Resistant Laboratory Coat | N/A | Must have long sleeves and tight-fitting cuffs. The coat should be fully buttoned to provide a continuous barrier. This protects personal clothing and underlying skin from drips and splashes.[7][9] |
| Feet | Closed-Toe Shoes | N/A | Shoes must be made of a non-porous material (e.g., leather) to protect against spills. Fabric or mesh shoes offer no protection. |
Enhanced Protection: Respiratory Safeguards
The primary engineering control for respiratory protection is a properly functioning chemical fume hood. However, certain scenarios necessitate the use of personal respiratory protection.
When is a Respirator Required?
-
Outside of a Fume Hood: Any handling of the compound as a powder or a volatile liquid outside of a certified fume hood.
-
Large Spills: During the cleanup of a significant spill where vapor concentrations may overwhelm the general ventilation.
-
Aerosol Generation: For any procedure that may generate an aerosol (e.g., sonication, vigorous mixing) without proper containment.
Selection: For these situations, a NIOSH-approved respirator is necessary. This could range from an air-purifying respirator with organic vapor cartridges to a more protective supplied-air respirator, depending on the scale and nature of the potential exposure.[11]
PPE Selection Workflow
The choice of PPE is an active decision-making process that depends on the specific task. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Donning and Doffing Procedures
The sequence of putting on and, more critically, taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Put on the first pair. Put on the second pair, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence: This process is designed to contain the "dirty" outer surfaces.
-
Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat: Unbutton the coat. Shrug it off the shoulders, letting it fall forward. Remove arms one at a time, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained inward.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Disposal and Decontamination
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Contaminated PPE: Immediately upon finishing work or after any spill, place all used gloves, wipes, and other disposable items into a designated, sealed hazardous waste container.[12]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the chemical contents.[12]
-
Spill Cleanup: In the event of a spill, use an inert absorbent material. All cleanup materials, along with any contaminated PPE, must be disposed of as hazardous waste.[6][12] Do not allow the chemical or cleanup materials to enter drains.[6]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[12]
References
- Sigma-Aldrich. (2025).
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-[(4-Chlorobenzyl)oxy]-3-piperidin-1-ylpropan-2-OL hydrochloride.
- National Institutes of Health. (n.d.). Piperidine-1-propanol. PubChem.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Fisher Scientific. (2025).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- LGC Standards. (2024).
- BenchChem. (2025). Personal protective equipment for handling 2-(1-Benzylpiperidin-4-yl)-2-propanol.
- EHS Daily Advisor. (2025). How to Choose PPE for Chemical Work.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2023).
- LookChem. (n.d.). 1-(naphthalen-2-yl)-3-(piperidin-1-yl)
- BenchChem. (2025). Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide.
- ABB. (2015).
- Chemical Suppliers. (2018).
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- 5. chemicals.co.uk [chemicals.co.uk]
- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
